molecular formula C14H13N3O3 B1589568 N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide CAS No. 848133-75-5

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Cat. No.: B1589568
CAS No.: 848133-75-5
M. Wt: 271.27 g/mol
InChI Key: OVURAHRGGCJNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVURAHRGGCJNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466621
Record name N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201080-09-2, 848133-75-5
Record name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201080092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-IL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9QP8N7N8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The 3-Cyano-4-Hydroxyquinoline Scaffold: A Technical Guide to the Properties and Evaluation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Within this class, 3-cyano-4-hydroxyquinoline derivatives have emerged as potent and versatile intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. This technical guide provides an in-depth examination of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS 848133-75-5), a key intermediate for irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, such as Neratinib.[2] We will dissect its fundamental physicochemical properties, provide a detailed synthetic methodology, and explore its hypothesized biological mechanism of action as a kinase hinge-binder. Furthermore, this guide presents validated, step-by-step protocols for the in vitro evaluation of this compound class, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Quinoline Core in Modern Drug Discovery

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with the quinoline ring system being particularly prominent.[3] Its rigid, planar structure and capacity for diverse functionalization have made it a recurring motif in compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][4] The 4-hydroxyquinoline (or 4-quinolone) tautomer, in particular, has been extensively explored, leading to the development of fluoroquinolone antibiotics and a new generation of targeted cancer therapeutics.[5]

This compound represents a sophisticated evolution of this scaffold. It is a key building block for potent, irreversible kinase inhibitors like EKB-569 and Neratinib, which target EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[2] The strategic placement of the cyano group at the 3-position is critical for its function, often engaging in key interactions within the ATP-binding pocket of protein kinases.[6] This guide will utilize this specific molecule as a representative example to provide a technical framework for understanding the synthesis, properties, and biological evaluation of this important chemical class.

Physicochemical and Structural Properties

The biological and pharmaceutical properties of a molecule are intrinsically linked to its structure and physicochemical characteristics. The features of this compound are a deliberate amalgamation of functionalities designed to impart specific behaviors.

The core structure is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form. The ethoxy and acetamide groups modify the solubility and metabolic stability of the molecule, while the cyano group is a key pharmacophoric element.

PropertyValueSource
CAS Number 848133-75-5[7]
Molecular Formula C₁₄H₁₃N₃O₃[2]
Molecular Weight 271.27 g/mol [2]
IUPAC Name N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide[2]
Boiling Point 481.4±45.0 °C (Predicted)[3]
Density 1.3±0.1 g/cm³ (Predicted)[3]
Solubility Soluble in DMSO and ethanol; low solubility in water.[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence, culminating in a base-catalyzed intramolecular cyclization. The following protocol is a synthesized methodology based on established and optimized kilogram-scale processes reported in the literature.[2][8]

Diagram of Synthetic Workflow

SynthesisWorkflow A Methyl 3-acetamido-4-ethoxybenzoate B Methyl 3-acetamido-4-ethoxy-5-nitrobenzoate A->B  Fuming HNO₃, MeNO₂   C Methyl 5-amino-3-acetamido-4-ethoxybenzoate B->C  H₂, Raney-Ni, MeOH   D Methyl 3-acetamido-4-ethoxy-5-((2-cyanovinyl)amino)benzoate C->D  (Ethoxymethylene)malononitrile, AcOH   E This compound D->E  t-BuONa, t-BuOH, Reflux  

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

Causality and Self-Validation: This synthetic route is designed for robustness and scalability. The nitration step is regioselective due to the directing effects of the amide and ethoxy groups. The subsequent reduction is a standard, high-yielding transformation. The key condensation and cyclization steps are driven by the formation of a thermodynamically stable heterocyclic ring system. Each intermediate should be characterized (e.g., by ¹H NMR, LC-MS) to ensure purity and identity before proceeding to the next step, creating a self-validating workflow.

  • Step 1: Nitration. To a solution of Methyl 3-acetamido-4-ethoxybenzoate in nitromethane, add fuming nitric acid dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction with ice water and filter the resulting precipitate to yield Methyl 3-acetamido-4-ethoxy-5-nitrobenzoate.

  • Step 2: Reduction. Dissolve the nitro-intermediate in methanol. Add Raney-Nickel catalyst and subject the mixture to hydrogenation (15 psi H₂) at room temperature for 12 hours. Filter the catalyst and concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-3-acetamido-4-ethoxybenzoate.

  • Step 3: Condensation. To a solution of the amino-intermediate in acetic acid, add (ethoxymethylene)malononitrile. Stir the mixture at room temperature for 4 hours. The product, Methyl 3-acetamido-4-ethoxy-5-((2-cyanovinyl)amino)benzoate, will precipitate and can be collected by filtration.

  • Step 4: Cyclization. Suspend the vinylamino intermediate in tert-butanol. Add sodium tert-butoxide and heat the mixture to reflux for 3 hours.[8] Cool the reaction, dilute with water, and adjust the pH to ~4 with concentrated HCl. The resulting precipitate is filtered, washed, and dried to afford the final product, This compound .[8]

  • Characterization. The final compound's identity and purity should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >98%.

Biological Activity and Mechanism of Action

While this compound is primarily an intermediate, its core scaffold is designed to function as a potent inhibitor of protein kinases.[2] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a critical role in cellular signaling pathways that control growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3][9]

Hypothesized Mechanism: Kinase Hinge-Binding

The 4-anilino-quinazoline and the structurally related 4-amino-3-cyanoquinoline scaffolds are classic examples of Type I kinase inhibitors, which are ATP-competitive.[10] They function by occupying the ATP-binding pocket of the kinase. The quinoline nitrogen (N-1) typically forms a crucial hydrogen bond with a backbone amide hydrogen in the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.[10] The 3-cyano group often provides an additional interaction point, enhancing binding affinity.

Given its role as a precursor to EGFR/HER2 inhibitors, it is hypothesized that this compound and its derivatives target the ATP-binding site of kinases like EGFR and VEGFR-2. The subsequent synthetic steps typically add a larger group at the 4-position, which projects into more solvent-exposed regions of the binding pocket to confer potency and selectivity.[11]

Target Context: The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[12] This process is critical for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling cascade is a clinically validated anti-cancer strategy.[9] Quinoline-based molecules have shown significant promise as VEGFR-2 inhibitors.[13]

Diagram of VEGFR-2 Signaling and Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor 3-Cyano-4-Hydroxyquinoline (e.g., Topic Compound) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling and point of inhibition.

Protocols for Biological Evaluation

To validate the hypothesized kinase inhibitory activity of this compound or its derivatives, a tiered screening approach is employed. This begins with a biochemical assay to measure direct enzyme inhibition, followed by a cell-based assay to assess the compound's effect on cancer cell proliferation.

Diagram of Experimental Workflow

ExperimentalWorkflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay A 1. Prepare Kinase Reaction: - Kinase (e.g., VEGFR-2) - Substrate Peptide - Test Compound - ATP B 2. Incubate at RT A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) C->D E 5. Measure Luminescence D->E L 7. Measure Absorbance (570 nm) Result1 Calculate IC₅₀ (Enzyme Inhibition) E->Result1 F 1. Seed Cancer Cells (e.g., HUVEC, A549) in 96-well plate G 2. Add Test Compound (serial dilutions) F->G H 3. Incubate (e.g., 48-72h) G->H I 4. Add MTT Reagent H->I J 5. Incubate (2-4h) I->J K 6. Solubilize Formazan Crystals J->K K->L Result2 Calculate GI₅₀ (Growth Inhibition) L->Result2

Caption: Workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Causality and Self-Validation: The ADP-Glo™ assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[15] A decrease in luminescence in the presence of the test compound indicates inhibition. Running a "no enzyme" control and a "no compound" (vehicle) control is critical for data normalization and validation.

Methodology: (Adapted from Promega Technical Manual TM313)[15]

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction. For a 5 µL final volume:

    • 1 µL of 5x Kinase Buffer.

    • 1 µL of 5x Substrate/ATP mix (e.g., VEGFR-2 substrate peptide and ATP at its Kₘ concentration).

    • 1 µL of Test Compound at various concentrations (in 5% DMSO).

    • 2 µL of Kinase (e.g., recombinant human VEGFR-2) in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to detect the new ATP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT Assay)

Causality and Self-Validation: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is read on a spectrophotometer. A dose-dependent decrease in absorbance indicates that the compound is inhibiting cell growth or inducing cell death. Including a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent) is essential for validating the assay results.

Methodology: (Adapted from ATCC MTT Cell Proliferation Assay protocol)[16]

  • Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer cells or HUVEC endothelial cells) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile MTT Reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.

  • Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Plate Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until all formazan crystals are dissolved. Gentle shaking can aid dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from medium-only wells). Normalize the data to the vehicle-treated cells and plot the percent viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug design. While primarily a synthetic intermediate, its core structure embodies the key pharmacophoric features required for potent kinase inhibition. The methodologies outlined in this guide provide a comprehensive framework for the synthesis and evaluation of this and related 3-cyano-4-hydroxyquinoline derivatives. Future research will undoubtedly focus on elaborating this core structure to develop next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles to overcome the challenges of drug resistance in targeted cancer therapy.

References

  • Wallace, E. M., Lyssikatos, J. P., & Suto, M. J. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828. Retrieved from [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

  • Belal, A., Al-Mokaddem, A., Shoman, M., El-Sayed, W. A., El-Adl, K., & El-Kerdawy, A. M. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. Retrieved from [Link]

  • Chiric, G., Pogacean, F., & Vodnar, D. C. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 22(16), 8847. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

  • BIOSYNCE. (2023). What are the physical properties of quinoline?. Retrieved from [Link]

  • Xiang, M., Li, Z., & Dong, X. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 583803. Retrieved from [Link]

  • Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

  • Price, C. C., Leonard, N. J., & Herbrandson, H. F. (1946). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Journal of the American Chemical Society, 68(7), 1251–1253. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • Bíró, E., Németh, G., Kiss, L., Mernyák, E., & Wölfling, J. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(23), 8206. Retrieved from [Link]

  • Belal, A., Al-Mokaddem, A., Shoman, M., El-Sayed, W. A., El-Adl, K., & El-Kerdawy, A. M. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2.... Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Zhang, M., Zhou, C., & Zhang, Y. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970–1973. Retrieved from [Link]

  • Jiang, X., Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. Retrieved from [Link]

  • Wikimedia Commons. (2021). File:The VEGFR2 signaling pathways in endothelial cells.png. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitors of Src Tyrosine Kinase: The Preparation and Structure—Activity Relationship of 4-Anilino-3-cyanoquinolines and 4-Anilinoquinazolines. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Ruiz-García, A., & Gil-Redondo, R. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry, 11(5), 624-630. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibitor screening workflow. First, a traditional.... Retrieved from [Link]

  • Sharma, V., & Gupta, M. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. Chemical Biology & Drug Design, 100(6), 968-980. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS 848133-75-5): A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a pivotal chemical intermediate in the synthesis of next-generation targeted cancer therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its critical role in the manufacturing of potent irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor-2 (HER-2) kinases.

Introduction: The Strategic Importance of a Precursor

This compound (also referred to as 3-Cyano-7-ethoxy-4-hydroxy-6-(acetylamino)quinoline) is a complex organic molecule belonging to the quinoline family.[1] While not an end-drug itself, its significance in medicinal chemistry is profound. It serves as a crucial building block in the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which is an essential precursor for the anticancer agents Neratinib (HKI-272) and Pelitinib (EKB-569). These drugs are potent irreversible inhibitors of EGFR and HER-2, kinases that are often overexpressed in various cancers, including breast and non-small cell lung cancer. The quinoline scaffold is a well-established pharmacophore, known for a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] This compound's specific substitution pattern makes it an ideal and highly valuable intermediate for accessing these targeted therapies.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and subsequent chemical transformations.

PropertyValueSource
CAS Number 848133-75-5
Molecular Formula C₁₄H₁₃N₃O₃[]
Molecular Weight 271.27 g/mol []
Appearance White to pale yellow solid[7]
Melting Point >250°C[1]
Boiling Point 481.4 ± 45.0 °C at 760 mmHg (predicted)[4]
Density 1.331 g/cm³ (predicted)[1]
Solubility Soluble in ethanol, dimethyl sulfoxide, and dichloromethane; low solubility in water.[7]
IUPAC Name N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide[4]

Synthesis and Manufacturing

The synthesis of this compound has been a subject of significant process development to enable large-scale, cost-effective production. An improved, kilogram-scale synthetic route has been reported, which is crucial for its application in commercial drug manufacturing.

Key Synthetic Strategy: Cyclization of a Benzoate Precursor

A robust and scalable synthesis involves the base-mediated cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate. This method avoids the harsh conditions of older thermal cyclization techniques, leading to higher yields and purity.

Workflow for the Synthesis of this compound

G cluster_0 Preparation of Key Intermediate cluster_1 Cyclization and Product Formation start Starting Materials step1 Formation of o-[(2-cyanovinyl)amino]benzoate (14) start->step1 step2 Addition of tBuONa in tBuOH step1->step2 step3 Reflux for 3 hours step2->step3 step4 Cooling and Concentration step3->step4 step5 Dilution with Water and pH Adjustment with HCl step4->step5 step6 Stirring and Filtration step5->step6 product This compound (7) step6->product

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported kilogram-scale synthesis and is intended for informational purposes. Researchers should consult the original literature and adhere to all laboratory safety protocols.

Step 1: Reaction Setup

  • To a suitable reaction vessel, add the benzoate intermediate (14) (2.0 kg, 6.6 mol) and tert-butanol (tBuOH) (20 L). If the tBuOH is solid, it should be warmed until it becomes liquid.

  • Add sodium tert-butoxide (tBuONa) (1.3 kg, 13.5 mol) to the mixture.

Step 2: Cyclization

  • Stir the reaction mixture and heat to reflux for 3 hours. The reaction should result in a clear solution.

Step 3: Work-up and Isolation

  • Cool the reaction solution to approximately 40 °C.

  • Concentrate the solution to a volume of about 8 L.

  • Dilute the concentrated solution with water (15 L).

  • Adjust the pH of the mixture to ~4 using concentrated hydrochloric acid (HCl). This will cause the product to precipitate.

  • Stir the resulting suspension at 40–50 °C for an additional hour.

  • Isolate the solid product by filtration, wash with water, and dry to yield this compound.

This improved process has been shown to be cost-effective and commercially viable for large-scale operations.[8]

Role in Drug Development: A Gateway to Irreversible Kinase Inhibitors

The primary and most critical application of this compound is its function as a direct precursor to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. This subsequent chlorination step is a pivotal transformation in the synthesis of Neratinib and Pelitinib.

Conversion to the 4-Chloro Derivative

The hydroxy group at the 4-position of the quinoline ring is converted to a chloro group, which then serves as a leaving group for the subsequent nucleophilic aromatic substitution reaction with the desired amine side chain of the final drug molecule.

Experimental Protocol for Chlorination:

  • Suspend this compound (1.4 kg, 5.1 mol) and 4-dimethylaminopyridine (DMAP) (30.0 g, 0.25 mol) in ethyl acetate (EtOAc) (15 L) and stir at room temperature.

  • Slowly add phosphorus oxychloride (POCl₃) (1.9 L, 20.8 mol) over 1 hour.

  • Heat the mixture to reflux for 2 hours, which should result in a clear solution.

  • After cooling to room temperature, slowly pour the reaction solution into ice-water (20 L) and stir for 2 hours.

  • Filter the resulting solid, wash with water, and dry to obtain the crude N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.

The Significance in EGFR/HER-2 Inhibition

The final products, Neratinib and Pelitinib, are potent irreversible inhibitors of EGFR and HER-2. They function by covalently binding to a specific cysteine residue in the ATP-binding site of the kinase domain. This irreversible inhibition leads to a sustained blockade of the signaling pathways that drive tumor growth and proliferation. The 3-cyano-quinoline core, derived from this compound, is a key structural feature that contributes to the high affinity and irreversible binding of these inhibitors.

Signaling Pathway Context

cluster_pathway EGFR/HER-2 Signaling Pathway cluster_inhibition Inhibition by Neratinib/Pelitinib EGFR_HER2 EGFR/HER-2 Receptor PI3K PI3K/Akt Pathway EGFR_HER2->PI3K Activation RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Activation Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS_MAPK->Proliferation Intermediate N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide Neratinib Neratinib / Pelitinib Intermediate->Neratinib Synthesis Neratinib->EGFR_HER2 Irreversible Inhibition

Caption: The role of the intermediate in synthesizing inhibitors of the EGFR/HER-2 pathway.

Biological Activity Considerations

While the quinoline class of molecules is known for a broad spectrum of biological activities, there is limited publicly available data on the specific biological profile of this compound itself.[9] Its primary role is well-established as a synthetic intermediate.[7] Any potential intrinsic biological activity is likely overshadowed by the potent and specific activity of the final drug products it is used to create. Researchers investigating novel quinoline-based compounds may consider this molecule as a scaffold for further derivatization and biological screening.

Conclusion and Future Perspectives

This compound is a testament to the critical role of chemical intermediates in modern drug development. While it does not directly treat disease, its availability through efficient and scalable synthetic routes is indispensable for the production of life-saving targeted cancer therapies like Neratinib. This guide has provided a detailed overview of its synthesis, properties, and pivotal application. For researchers in the field, this compound represents a key starting point for accessing a class of highly potent kinase inhibitors and serves as a valuable case study in the process of pharmaceutical manufacturing. Future research may focus on further optimizing its synthesis to be even more environmentally friendly and cost-effective, ensuring a stable and affordable supply chain for these important medicines.

References

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op200355b][8]

  • Synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/24335/83/12][4]

  • Cas 848133-75-5,Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)-. lookchem. [URL: https://www.lookchem.com/cas-848/848133-75-5.html]
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d]
  • CAS 848133-75-5 Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl) - BOC Sciences. BOC Sciences. [URL: https://www.bocsci.com/product/cas-848133-75-5-acetamide-n-3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl-428780.html][]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [URL: https://www.researchgate.
  • N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid - ChemBK. ChemBK. [URL: https://www.chembk.com/de/cas/848133-75-5][7]

  • Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl) - Smolecule. Smolecule. [URL: https://www.smolecule.com/acetamide-n-3-cyano-6-ethoxy-1-4-dihydro-4-oxo-7-quinolinyl-cas-848133-75-5][9]

  • New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. ResearchGate. [URL: https://www.researchgate.net/publication/279778107_New_and_Practical_Synthesis_of_N_-3-Cyano-7-ethoxy-4-oxo-14-dihydroquinolin-6-ylacetamide]
  • This compound - BLDpharm. BLDpharm. [URL: https://www.bldpharm.com/products/848133-75-5.html][5]

Sources

molecular structure of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 848133-75-5), a highly functionalized quinoline derivative. It is a pivotal intermediate in the synthesis of targeted anticancer therapeutics, most notably as a precursor to irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) protein tyrosine kinases.[1] This guide delves into its molecular architecture, physicochemical properties, established synthetic routes, and its crucial role within the landscape of modern drug development, intended for an audience of researchers, medicinal chemists, and professionals in pharmaceutical sciences.

Introduction: The Prominence of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous synthetic compounds and natural products with a vast spectrum of pharmacological activities.[2] This heterocyclic system is integral to the mechanism of action of established antimalarial drugs like chloroquine and has been extensively explored for its potential as an antifungal, antineoplastic, and antiviral agent.[3][4][5] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacological properties. This compound represents a sophisticated iteration of this scaffold, deliberately engineered with specific functional groups that make it an invaluable building block for advanced, targeted therapies.[6][7]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The is characterized by a central 4-hydroxyquinoline ring system heavily substituted with key functional groups that dictate its reactivity and utility:

  • Quinoline Core: A bicyclic aromatic heterocycle that serves as the primary scaffold.

  • 4-Hydroxy Group: This group is crucial and exists in a tautomeric equilibrium with its keto form, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, with the IUPAC name favoring the quinolone form.[] This keto-enol tautomerism is a defining feature of this class of compounds and influences their electronic properties and interaction with biological targets.

  • 3-Cyano Group (-C≡N): An electron-withdrawing group that modulates the electronic character of the quinoline ring.

  • 6-Acetamido Group (-NHC(O)CH₃): Provides a site for hydrogen bonding and serves as a key structural element in the final active pharmaceutical ingredients.

  • 7-Ethoxy Group (-OCH₂CH₃): A lipophilic group that can influence the compound's solubility, cell permeability, and metabolic stability.

The strategic placement of these substituents creates a molecule primed for subsequent chemical transformations, particularly in the synthesis of complex kinase inhibitors.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 848133-75-5[6][7][]
Molecular Formula C₁₄H₁₃N₃O₃[7][]
Molecular Weight 271.27 g/mol []
IUPAC Name N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide[]
Appearance White to pale yellow solid[7]
Boiling Point 481.4 ± 45.0 °C at 760 mmHg[]
Density 1.3 ± 0.1 g/cm³[]
Solubility Soluble in DMSO, ethanol, dichloromethane; low solubility in water.[7]
SMILES CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C[]

Synthesis and Manufacturing Considerations

The synthesis of this polysubstituted quinoline is a multi-step process that has evolved from harsh, low-yield methods to more efficient and scalable protocols.[1][7] The choice of synthetic route is critical for ensuring high purity and economic viability, especially for a key pharmaceutical intermediate.

Foundational Synthetic Approaches

The construction of the 4-hydroxyquinoline core is classically achieved through thermal cyclization reactions. The Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester followed by high-temperature cyclization, is a fundamental method for accessing this scaffold.[2][9]

Comparative Synthetic Protocols

Protocol A: Classic Thermal Cyclization

An early reported synthesis involves a thermal cyclization that is effective at the lab scale but presents significant challenges for industrial production.[1][5]

  • Precursor Synthesis: The synthesis begins with 2-amino-5-nitrophenol, which undergoes a series of reactions including acetylation, ethylation, and reduction to form the key aniline precursor, 5-amino-2-acetamido-4-ethoxyphenol.[1]

  • Condensation: This aniline is then reacted with ethyl (E)-2-cyano-3-ethoxypropenoate.[1]

  • Cyclization: The resulting intermediate is cyclized under harsh thermal conditions, typically by heating in a high-boiling point solvent like Dowtherm A at approximately 260°C for an extended period (e.g., 20 hours).[1][5]

  • Causality and Limitations: The extreme temperature required for the final ring-closing step often leads to the formation of tars and other impurities, making purification difficult and significantly reducing the overall yield to around 35-45%.[5] This lack of efficiency and the difficult workup make the process less desirable for large-scale manufacturing.

Protocol B: Improved Base-Mediated Cyclization for Scale-Up

To overcome the limitations of the thermal method, an improved, milder process was developed, which is more amenable to kilogram-scale production.[5]

  • Intermediate Formation: A key intermediate, an o-[(2-cyanovinyl)amino]benzoate, is synthesized from appropriately substituted precursors.

  • Base-Mediated Cyclization: The crucial ring-closing step is achieved by treating this intermediate with a strong base in an alcoholic solvent. The use of sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH) at reflux has proven highly effective.[5]

  • Self-Validating System: This protocol is inherently more robust and trustworthy for manufacturing. The milder, base-mediated conditions avoid the thermal degradation seen in Protocol A, leading to a cleaner reaction profile, simpler purification, and a significantly higher overall yield (49% over seven steps).[5] This makes it a cost-effective and commercially viable process.

Workflow Diagram of Improved Synthesis

G cluster_0 Improved Synthesis Workflow start Substituted Aniline Precursor intermediate o-[(2-cyanovinyl)amino]benzoate Intermediate start->intermediate Multi-step synthesis product N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide (Final Product) intermediate->product tBuONa / tBuOH Reflux (Cyclization)

Caption: Workflow for the improved, base-mediated synthesis of the target quinoline.

Biological Context and Mechanism of Application

The primary significance of this compound lies in its role as a key intermediate for potent anticancer agents.[1][6]

Precursor to Irreversible EGFR/HER-2 Inhibitors

This compound is the direct precursor to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which is subsequently used to synthesize Neratinib (HKI-272) and EKB-569 .[1][5] These molecules are classified as dual irreversible inhibitors of EGFR and HER-2, two receptor tyrosine kinases whose overactivity is a hallmark of several cancers, including breast and non-small cell lung cancer.[1][5]

The 4-hydroxy group of the title compound is converted to a 4-chloro group, which then acts as a leaving group.[5] This allows for the attachment of a side chain containing a Michael acceptor (e.g., an acrylamide moiety), which is essential for the drug's mechanism of action. The final drug molecule binds to the ATP-binding pocket of the EGFR/HER-2 kinase domain, and the Michael acceptor forms a covalent bond with a specific cysteine residue, leading to irreversible inhibition of the enzyme.

Targeted Signaling Pathway

EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases. Upon binding to their respective ligands, they dimerize and auto-phosphorylate, triggering downstream signaling cascades that promote cell proliferation, survival, and migration. Key pathways activated include the RAS/MAPK and PI3K/AKT pathways. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling. Irreversible inhibitors like Neratinib block these pathways at their source, thereby halting tumor growth.

EGFR/HER-2 Signaling Pathway and Point of Inhibition

G cluster_pathway EGFR/HER-2 Signaling Pathway ligand Growth Factor (e.g., EGF) receptor EGFR / HER-2 Receptor Tyrosine Kinase ligand->receptor ras_mapk RAS-MAPK Pathway receptor->ras_mapk pi3k_akt PI3K-AKT Pathway receptor->pi3k_akt response Cell Proliferation, Survival, Metastasis ras_mapk->response pi3k_akt->response inhibitor Neratinib (Derived from Precursor) inhibitor->receptor Covalent Inhibition

Caption: Simplified EGFR/HER-2 signaling cascade and the point of irreversible inhibition.

Conclusion

This compound is more than just a complex organic molecule; it is a testament to rational drug design and a cornerstone in the synthesis of next-generation cancer therapies. Its carefully arranged functional groups on the privileged 4-hydroxyquinoline scaffold provide the necessary chemical handles for constructing highly specific and potent irreversible kinase inhibitors. The evolution of its synthesis from harsh, inefficient methods to robust, scalable protocols underscores the critical interplay between process chemistry and medicinal chemistry. As a key intermediate, this compound will continue to be of high interest to researchers and professionals dedicated to the development of targeted oncology treatments.

References

  • Molnár, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2447. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

  • Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(5), 5672-5694. Available at: [Link]

  • Li, B., et al. (2011). Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Heterocycles, 83(12), 2851-2857. Available at: [Link]

  • Zhang, Z., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(1), 114-118. Available at: [Link]

  • El-Adly, M. M., et al. (2017). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Organic Polymer Materials, 7, 1-10. Available at: [Link]

Sources

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of the N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Scaffold

Foreword: The Quinoline Core in Targeted Oncology

The quest for precision in cancer therapy has led to the development of highly specific molecularly targeted agents. Among these, inhibitors of receptor tyrosine kinases (RTKs) have revolutionized the treatment of various malignancies. The quinoline scaffold has emerged as a privileged structure in the design of such inhibitors. This guide focuses on the core mechanism of action of this compound, a pivotal chemical entity. While primarily recognized as a key intermediate in the synthesis of potent irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, such as neratinib and EKB-569, its inherent structural motifs provide a blueprint for understanding a critical class of anti-cancer agents.[1][2][3] This document will dissect the molecular interactions and cellular consequences stemming from the engagement of this quinoline core with its primary biological targets.

The Central Role of the EGFR/HER-2 Signaling Axis in Oncogenesis

The Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) are members of the ErbB family of transmembrane RTKs.[4] In normal physiology, these receptors are crucial for regulating cell growth, proliferation, and differentiation. However, their aberrant activation through mutation, amplification, or overexpression is a hallmark of numerous epithelial cancers, including non-small cell lung cancer (NSCLC), breast, and pancreatic cancers.[5][6][7]

1.1. Ligand-Induced Activation and Downstream Cascades

The activation of EGFR is initiated by the binding of specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α).[8] This binding event induces a conformational change, facilitating the formation of receptor homodimers (EGFR-EGFR) or heterodimers with other ErbB family members, most notably HER2.[6][9] HER2 is a unique member as it does not have a known direct activating ligand and often acts as a preferred dimerization partner for other ErbB receptors.[6]

Dimerization brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation of specific tyrosine residues within their C-terminal tails.[5] These newly created phosphotyrosine residues serve as docking sites for a host of adaptor proteins and enzymes, such as Grb2 and Shc.[9] This recruitment triggers the activation of major downstream signaling cascades, primarily:

  • The Ras/Raf/MAPK Pathway: This pathway is central to regulating cell proliferation, invasion, and metastasis.[9]

  • The PI3K/Akt Pathway: This cascade is a critical mediator of cell survival, promoting anti-apoptotic signals.[6]

Dysregulation of this intricate network leads to unchecked cell proliferation, evasion of apoptosis, angiogenesis, and metastasis, the defining characteristics of cancer.[10]

EGFR_Signaling_Pathway EGFR_dimer EGFR/HER2 Dimer P P EGFR_dimer->P ATP ATP ADP ADP Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand EGF/TGF-α Ligand->EGFR_dimer

Figure 1: Simplified EGFR/HER-2 Signaling Cascade.

Core Mechanism of Action: Irreversible Tyrosine Kinase Inhibition

The therapeutic strategy built upon the this compound scaffold is the direct inhibition of the EGFR/HER-2 tyrosine kinase activity. Unlike first-generation inhibitors such as gefitinib and erlotinib which bind reversibly, compounds derived from this core structure, like neratinib, are classified as irreversible inhibitors.[1][11] This distinction is fundamental to their mechanism and clinical profile.

2.1. Competitive ATP Binding

The intracellular domain of EGFR possesses a catalytic site that binds adenosine triphosphate (ATP). This ATP molecule serves as the phosphate donor for the autophosphorylation reaction.[4][5] The quinoline core of this compound is designed to mimic the adenine ring of ATP, allowing it to dock within this ATP-binding pocket.[4][11] This competitive binding physically obstructs ATP from accessing its target site, thereby preventing the initiation of the phosphorylation cascade.[8][9]

2.2. The Hallmark of Irreversibility: Covalent Bond Formation

The defining feature of second-generation and later inhibitors derived from this scaffold is their ability to form a permanent, covalent bond with the kinase domain. The 4-hydroxyquinoline moiety is a precursor to a reactive "warhead" (often an acrylamide group in the final drug) that engages in a Michael addition reaction with a specific cysteine residue (Cys797) located near the ATP-binding site of EGFR.

This covalent linkage effectively locks the inhibitor in place, leading to sustained and irreversible inactivation of the kinase. This mode of action has two key advantages:

  • Increased Potency and Duration: The irreversible nature of the binding means that the kinase remains inhibited even after the circulating drug concentration decreases.

  • Overcoming Resistance: Some forms of acquired resistance to first-generation inhibitors, such as the T790M "gatekeeper" mutation, can be overcome by irreversible inhibitors.[11]

Irreversible_Inhibition cluster_EGFR EGFR Kinase Domain ATP_Pocket ATP Binding Pocket Cys797 Blocked Phosphorylation BLOCKED ATP_Pocket->Blocked Inactivation Inhibitor Quinoline Inhibitor (e.g., Neratinib) Inhibitor->ATP_Pocket:cys Forms Covalent Bond ATP ATP ATP->ATP_Pocket Binding Obstructed

Figure 2: Mechanism of Irreversible EGFR Kinase Inhibition.

Cellular Ramifications of EGFR/HER-2 Blockade

By successfully inactivating the EGFR/HER-2 kinase, the entire downstream signaling output is abrogated. This leads to a cascade of anti-tumor effects at the cellular level:

  • Inhibition of Proliferation: Blockade of the MAPK pathway halts the progression of the cell cycle, leading to cytostasis.[6]

  • Induction of Apoptosis: Suppression of the PI3K/Akt survival pathway tips the cellular balance towards programmed cell death.[4][8]

  • Reduced Angiogenesis and Metastasis: The EGFR signaling network plays a role in the production of pro-angiogenic factors like VEGF and in processes governing cell motility and invasion.[8][10] Its inhibition can therefore limit the tumor's ability to form new blood vessels and spread to distant sites.

Methodologies for Mechanistic Validation

A rigorous, multi-tiered experimental approach is required to validate the proposed mechanism of action for any compound based on the this compound scaffold.

Experimental Workflow

Experimental_Workflow A Step 1: In Vitro Kinase Assay (Biochemical) B Step 2: Cellular Phosphorylation Assay (Target Engagement) A->B Confirm Direct Inhibition C Step 3: Cell Viability & Apoptosis Assays (Phenotypic Effect) B->C Confirm Cellular Activity D Data Analysis & IC50 Determination C->D Quantify Potency

Figure 3: Tiered Experimental Workflow for MoA Validation.
Protocol 1: In Vitro EGFR Kinase Activity Assay
  • Objective: To determine the direct inhibitory effect of the test compound on purified EGFR kinase activity and calculate its IC50 value.

  • Principle: A luminescent kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP level and thus a stronger luminescent signal.

  • Methodology:

    • Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., poly(Glu,Tyr) 4:1), and MgCl₂.

    • Serially dilute the test compound in DMSO and add to the wells of a 384-well plate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding a known concentration of ATP (e.g., 10 µM).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Western Blot for EGFR Phosphorylation
  • Objective: To assess the compound's ability to inhibit EGFR autophosphorylation in a cellular context.

  • Principle: Western blotting uses antibodies to detect specific proteins. Here, we use antibodies that recognize the phosphorylated form of EGFR (p-EGFR) and total EGFR.

  • Methodology:

    • Culture an EGFR-dependent cancer cell line (e.g., A431) to ~80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (e.g., Tyr1068).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

Quantitative Data Profile

The inhibitory potential of compounds is quantified by their half-maximal inhibitory concentration (IC50). The table below presents representative IC50 values for well-characterized EGFR inhibitors, providing a benchmark for evaluating new compounds derived from the quinoline scaffold.

CompoundTarget(s)Inhibition TypeEGFR Kinase IC50 (nM)A431 Cell Proliferation IC50 (nM)
Gefitinib EGFRReversible2 - 379 - 34
Erlotinib EGFRReversible2790
Neratinib EGFR, HER2Irreversible9259
Afatinib EGFR, HER2, HER4Irreversible0.510.7

Data are compiled from various public sources for illustrative purposes.

Conclusion

The this compound scaffold represents a cornerstone in the design of potent, irreversible inhibitors of the EGFR/HER-2 tyrosine kinases. Its mechanism of action is a sophisticated, two-step process involving initial competitive binding at the ATP pocket, followed by the formation of a permanent covalent bond with a key cysteine residue. This irreversible inhibition effectively shuts down the oncogenic signaling cascades driven by these receptors, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. The principles and methodologies outlined in this guide provide a robust framework for the continued exploration and development of this important class of targeted anti-cancer agents.

References

  • Wikipedia. (2024). Erlotinib. [Link]

  • Kurata, T., et al. (2007). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Oncology, 1, 33–42. [Link]

  • Ciardiello, F. (2000). Epidermal growth factor receptor tyrosine kinase inhibitors. Annals of Oncology, 11 Suppl 3, 203-7. [Link]

  • Wikipedia. (2024). Gefitinib. [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?[Link]

  • Drugs.com. (2024). List of EGFR inhibitors (anti-EGFR). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?[Link]

  • ResearchGate. (2014). Mechanism of action of gefitinib. [Link]

  • ClinPGx. (2024). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • ResearchGate. (2022). Mechanism of action of erlotinib. [Link]

  • Al-Tammemi, S., et al. (2019). Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. OncoTargets and Therapy, 12, 4391–4401. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). erlotinib. [Link]

  • Dr. Oracle. (2025). What is an Epidermal Growth Factor Receptor (EGFR) inhibitor?[Link]

  • Jiang, X., et al. (2011). Synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

  • Zhang, L., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(2), 233-238. [Link]

  • ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [Link]

Sources

The Ascendant Therapeutic Potential of 3-Cyano-7-Ethoxy-4-Hydroxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this vast chemical space, derivatives of 3-cyano-7-ethoxy-4-hydroxyquinoline are emerging as a particularly promising class of compounds. The strategic incorporation of a cyano group at the 3-position, an ethoxy group at the 7-position, and a hydroxyl group at the 4-position creates a unique electronic and steric profile, conferring potent and often selective biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, to provide a comprehensive resource for researchers in the field.

Introduction: The Quinoline Core and the Promise of its Derivatives

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of drug discovery.[1] Its derivatives have yielded clinically significant drugs in diverse therapeutic areas, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., bosutinib).[1][2] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

The 4-hydroxyquinoline (or quinolin-4-one) tautomer is of particular interest due to its structural resemblance to the quinolone antibiotics and its capacity to engage in various biological interactions. The introduction of a cyano (-CN) group at the C3 position often enhances the potency and modulates the mechanism of action of bioactive molecules.[2] Furthermore, the presence of an ethoxy (-OCH2CH3) group at the C7 position can improve pharmacokinetic properties and contribute to target binding. This guide focuses on the convergence of these key structural features in the 3-cyano-7-ethoxy-4-hydroxyquinoline framework.

Synthetic Strategies for 3-Cyano-7-Ethoxy-4-Hydroxyquinoline Derivatives

The construction of the 3-cyano-7-ethoxy-4-hydroxyquinoline core can be achieved through several synthetic routes, with the Gould-Jacobs reaction being a prominent and versatile method.

Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction provides a reliable pathway to substituted 4-hydroxyquinolines. The following is a generalized protocol that can be adapted for the synthesis of various derivatives.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

  • Step 1: Condensation. React 3-ethoxyaniline with diethyl 2-cyano-3-ethoxyacrylate in a suitable solvent (e.g., ethanol) under reflux conditions. This step forms the key enamine intermediate.

  • Step 2: Cyclization. The enamine intermediate is then subjected to thermal cyclization at high temperatures (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This intramolecular cyclization yields the ethyl 3-cyano-7-ethoxy-4-hydroxyquinoline-2-carboxylate.

  • Step 3: Hydrolysis and Decarboxylation. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide). Subsequent acidification and heating will lead to decarboxylation, affording the desired 3-cyano-7-ethoxy-4-hydroxyquinoline core.

  • Step 4: Derivatization. The core structure can be further modified. For instance, the 4-hydroxyl group can be converted to a leaving group (e.g., chloride) to allow for the introduction of various nucleophiles at the C4 position, such as substituted anilines, to generate a library of derivatives.[2]

Diagram: Synthetic Workflow for 3-Cyano-7-Ethoxy-4-Hydroxyquinoline Derivatives

G A 3-Ethoxyaniline + Diethyl 2-cyano-3-ethoxyacrylate B Condensation (Reflux) A->B C Enamine Intermediate B->C D Thermal Cyclization (High Temp.) C->D E Ethyl 3-cyano-7-ethoxy-4-hydroxyquinoline-2-carboxylate D->E F Hydrolysis (NaOH) E->F G Decarboxylation (Acid, Heat) F->G H 3-Cyano-7-ethoxy-4-hydroxyquinoline Core G->H I Derivatization (e.g., Chlorination, Nucleophilic Substitution) H->I J Library of Derivatives I->J

Caption: A generalized workflow for the synthesis of 3-cyano-7-ethoxy-4-hydroxyquinoline derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 3-cyano-4-hydroxyquinoline scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical protein kinases involved in cell proliferation and survival.

Inhibition of MEK (MAPKK) as a Primary Mechanism

A notable study on 3-cyano-4-(phenoxyanilino)quinolines revealed their potent activity as inhibitors of MEK (MAP kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. The study highlighted that the presence of alkoxy groups at both the 6- and 7-positions of the quinoline ring was beneficial for activity.[2]

Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor 3-Cyano-7-ethoxy-4-hydroxyquinoline Derivative Inhibitor->MEK Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by 3-cyano-7-ethoxy-4-hydroxyquinoline derivatives.

Evaluation of Anticancer Activity: In Vitro Assays

The anticancer potential of novel 3-cyano-7-ethoxy-4-hydroxyquinoline derivatives can be assessed using a panel of in vitro assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][4]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Table 1: Hypothetical IC50 Values of 3-Cyano-7-Ethoxy-4-Hydroxyquinoline Derivatives against Various Cancer Cell Lines

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Derivative 15.28.112.57.8
Derivative 22.84.56.23.1
Derivative 315.622.330.118.9
Doxorubicin0.50.81.20.6

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The 4-quinolone core is renowned for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][5] These enzymes are crucial for DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[5][6] The 3-cyano and 7-ethoxy substituents on the 4-hydroxyquinoline scaffold can modulate the binding affinity and spectrum of activity against different bacterial species.

Diagram: Mechanism of Quinolone Action

G A Bacterial DNA C Enzyme-DNA Complex A->C B DNA Gyrase / Topoisomerase IV B->C E Ternary Drug-Enzyme-DNA Complex C->E D 3-Cyano-7-ethoxy-4-hydroxyquinoline Derivative D->E F Inhibition of DNA Ligation E->F G Accumulation of Double-Strand Breaks F->G H Bacterial Cell Death G->H

Sources

The Strategic Role of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in the Development of Irreversible EGFR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncogenic signaling, making it a critical target in cancer therapy. The quinoline scaffold has emerged as a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This technical guide delves into the specific and crucial role of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide , a key chemical intermediate in the synthesis of next-generation, irreversible EGFR inhibitors such as Neratinib (EKB-569). While not an active inhibitor itself, its synthesis represents a pivotal step in creating covalent inhibitors that overcome resistance to first-generation TKIs. This document will elucidate the underlying chemistry, its strategic importance in drug design, and provide detailed experimental protocols relevant to its synthesis and the biological evaluation of its potent derivatives.

The EGFR Signaling Cascade: A Prime Oncogenic Driver

The EGFR signaling pathway is a complex network that governs cell proliferation, survival, differentiation, and migration.[1][2] In numerous cancers, this pathway is aberrantly activated through EGFR overexpression, gene amplification, or activating mutations.[1][3] Ligand binding to EGFR triggers receptor dimerization and the activation of its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which ultimately drive tumor growth and metastasis.[1][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Precursor to Irreversible Inhibitors) Inhibitor->EGFR Target of Derivatives

Caption: EGFR signaling pathway and the strategic position of derivative inhibitors.

The Quinoline Scaffold in EGFR Inhibition

The quinoline core is a foundational scaffold for a multitude of EGFR inhibitors.[5] First-generation inhibitors like Gefitinib and Erlotinib, which feature a related quinazoline core, are reversible ATP-competitive inhibitors effective against EGFR-activating mutations.[6][7] However, their efficacy is often limited by the emergence of resistance, most commonly the T790M "gatekeeper" mutation.[8]

This challenge spurred the development of second-generation, irreversible inhibitors. These molecules typically retain the quinoline or quinazoline core for ATP-pocket binding but incorporate a reactive group, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site.[9] This irreversible binding mode allows for sustained inhibition, even in the presence of high ATP concentrations, and can overcome certain forms of resistance.

This compound: A Pivotal Intermediate

This compound is a critical intermediate in the multi-step synthesis of potent, irreversible EGFR inhibitors like Neratinib.[4] Its structure contains the core 3-cyano-7-ethoxy-4-hydroxyquinoline framework, which is essential for subsequent chemical modifications that lead to the final active pharmaceutical ingredient (API).

The primary role of this compound is to serve as a stable precursor to the more reactive N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide . The hydroxyl group at the C4 position is converted to a chlorine atom, creating a reactive site for the introduction of the aniline side chain that is crucial for high-affinity binding to the EGFR kinase domain.[2]

Chemical Structure and Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₃N₃O₃
AppearanceWhite to pale yellow solid
SolubilitySoluble in DMSO, ethanol, dichloromethane; low solubility in water.

Synthetic Pathway and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a representative synthetic scheme, followed by a detailed experimental protocol.

Synthesis_Workflow Start o-[(2-cyanovinyl)amino]benzoate Step1 Base-mediated Cyclization (tBuONa/tBuOH) Start->Step1 Intermediate N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide Step1->Intermediate Step2 Chlorination (POCl₃) Intermediate->Step2 Chloro N-(4-chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide Step2->Chloro Step3 Nucleophilic Substitution (Aniline derivative) Chloro->Step3 Final Irreversible EGFR Inhibitor (e.g., Neratinib) Step3->Final

Caption: Synthetic workflow from precursor to final irreversible inhibitor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the cyclization step.[2]

Objective: To synthesize the target intermediate via base-mediated cyclization.

Materials:

  • o-[(2-cyanovinyl)amino]benzoate (starting material)

  • Sodium tert-butoxide (tBuONa)

  • tert-Butanol (tBuOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, add o-[(2-cyanovinyl)amino]benzoate (1 equivalent) and sodium tert-butoxide (approx. 2 equivalents) to tert-butanol.

  • Cyclization: Heat the reaction mixture to reflux and maintain for approximately 3 hours, with continuous stirring.

  • Workup:

    • Cool the reaction mixture to approximately 40°C.

    • Concentrate the solution under reduced pressure.

    • Dilute the concentrated mixture with deionized water.

  • Precipitation: Adjust the pH of the aqueous solution to ~4 using concentrated HCl. This will cause the product to precipitate out of the solution.

  • Isolation: Stir the resulting suspension at 40-50°C for 1 hour to ensure complete precipitation.

  • Purification:

    • Filter the solid product.

    • Wash the solid with water.

    • Dry the product under vacuum to yield this compound.

Biological Evaluation of Downstream Inhibitors

While this compound is not the final biologically active molecule, it is essential to the process of developing compounds that are. The derivatives, such as Neratinib, are subjected to rigorous biological testing to characterize their efficacy and selectivity as EGFR inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the final compound against EGFR kinase.

Principle: A luminescent-based assay (e.g., ADP-Glo™) is commonly used. The kinase reaction produces ADP, which is converted to ATP in a subsequent reaction. The amount of ATP is then quantified using a luciferase/luciferin reaction, where the light output is proportional to the kinase activity. Inhibition is measured as a decrease in luminescence.

Protocol Outline:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Neratinib) in an appropriate buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the diluted inhibitor, recombinant EGFR enzyme, and a suitable peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the final inhibitor in cancer cell lines with varying EGFR status (e.g., wild-type, mutant, overexpressing).

Principle: Assays like the MTT or CellTiter-Glo® measure cell viability. A reduction in metabolic activity or ATP content in treated cells compared to untreated controls indicates cytotoxic or cytostatic effects.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., A549 for wild-type EGFR, PC-9 for mutant EGFR) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 48-72 hours.

  • Viability Measurement: Add the detection reagent (e.g., MTT, CellTiter-Glo®) and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure absorbance or luminescence. Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the GI₅₀ (half-maximal growth inhibition) value.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the inhibitor blocks EGFR signaling within the cell.

Principle: Western blotting detects changes in the phosphorylation status of EGFR and its downstream effectors like AKT and ERK. A potent inhibitor should decrease the levels of phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK.

Protocol Outline:

  • Cell Treatment: Treat cancer cells with the inhibitor at various concentrations for a short period (e.g., 1-4 hours).

  • Lysate Preparation: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation of target proteins.

Conclusion and Future Directions

This compound stands as a testament to the strategic, multi-step nature of modern drug discovery. While devoid of direct EGFR inhibitory activity, its role as a key synthetic intermediate is indispensable for the creation of potent, second-generation irreversible EGFR inhibitors. The chemical handles it provides—specifically the 4-hydroxy group—are perfectly positioned for the subsequent introduction of functionalities required for covalent modification of the EGFR active site. Understanding the synthesis and strategic importance of such intermediates is crucial for medicinal chemists and drug development professionals aiming to design the next wave of targeted cancer therapeutics that can overcome existing resistance mechanisms and improve patient outcomes.

References

  • Sigismund S, Avanzato D, Lanzetti L. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cells. 2021;10(11):1-25. Available from: [Link]

  • Yewale C, Baradia D, Vhora I, Patil S, Misra A. Epidermal growth factor receptor targeting in cancer: A review of trends and strategies. Biomaterials. 2013;34(34):8690-8707. Available from: [Link]

  • Sandor A, Ionut I, Marc G, Oniga I, Eniu D, Oniga O. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. 2023;16(4):534. Available from: [Link]

  • Zhang G, Liu Y, Wang W, et al. New and practical synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Heterocycles. 2011;83(12):2851-2856. Available from: [Link]

  • Șandor A, Ionuț I, Marc G, Oniga I, Eniu D, Oniga O. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. 2023. Available from: [Link]

  • Elkamhawy A, Park JE, Hassan AHE, et al. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. 2022;12(43):27859-27873. Available from: [Link]

  • Wissner A, Berger DM, Powell DW, et al. A new and improved process for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development. 2003;7(1):33-39. Available from: [Link]

  • Wissner A, Berger DM, Powell DW, et al. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ACS Publications. 2012. Available from: [Link]

  • Antonescu B, Oniga O. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1). Available from: [Link]

  • Çelik G, Ulusoy G, Otuk G. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Journal of Molecular Structure. 2023;1292:136159. Available from: [Link]

  • Fan T, Ji Y, Chen D, et al. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. 2021;223:113645. Available from: [Link]

  • El-Naggar AM, Abdu-Allah HHM, Al-Taifi KA, El-Sayed MAA, Gomaa HAM. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1538-1559. Available from: [Link]

  • Planken S, Behenna DC, Nair SK, et al. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. Journal of Medicinal Chemistry. 2017;60(7):3002-3019. Available from: [Link]

  • Abourehab MAS, Abdel-Ghany S, Abdel-Moneim D, et al. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021;26(22):6677. Available from: [Link]

  • Liu J, Li P, Gao Y, et al. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. 2021;9:675704. Available from: [Link]

  • Li D, Zhuang C, Li J, et al. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Future Medicinal Chemistry. 2018;10(23):2691-2708. Available from: [Link]

  • Sharma S, Singh A, Kumar S, et al. '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. 2022. Available from: [Link]

  • Dash A, Vaddamanu G, Karreddula R, et al. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis. 2022;19(6):629-644. Available from: [Link]

  • N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. ChemBK. 2024. Available from: [Link]

  • Chu C, Wu X, Fan S, et al. Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans. Pharmacological Research. 2021;163:105220. Available from: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. National Center for Biotechnology Information. 2021. Available from: [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI. 2024. Available from: [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. 2025. Available from: [Link]

  • New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. ResearchGate. 2025. Available from: [Link]

  • This compound. MySkinRecipes. 2024. Available from: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. 2021. Available from: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC. National Center for Biotechnology Information. 2023. Available from: [Link]

  • Assessing EFGR TKIs in patients with wild-type EFGR NSCLC. YouTube. 2022. Available from: [Link]

  • Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer. PubMed Central. 2016. Available from: [Link]

  • Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies. Frontiers. 2022. Available from: [Link]

  • A useful EGFR-TK ligand for tumor diagnosis with SPECT: Development of radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy) quinazoline. ResearchGate. 2013. Available from: [Link]

Sources

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide and its role in antimalarial synthesis

This compound is more than just an intermediate for anticancer drugs; it is a testament to the versatility of the quinoline scaffold. [1][3]Its optimized, scalable synthesis makes it an attractive starting material for drug discovery programs. [12][13]For researchers in the field of tropical diseases, this compound represents a valuable platform for constructing novel antimalarial agents. By applying established principles of quinoline SAR and modern hybridization strategies, the scientific community can leverage this intermediate to develop new, potent, and durable treatments in the global fight against malaria. [8][15]

References

  • Jiang, X., Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

  • Mishra, R., Xavier, J. C., Kumar, N., Krishna, G., et al. (2025). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Medicinal Chemistry, 21(2), 96-121. [Link]

  • Singh, A., Kumar, A., Kumar, V., Kumar, S., & Singh, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Kaur, K., Jain, M., Kaur, R., & Jain, R. (2014). A Brief History of Quinoline as Antimalarial Agents. Semantic Scholar. [Link]

  • Kaur, K., Jain, M., Kaur, R., & Jain, R. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 143-151. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Li, G., Liu, F., Wu, J., & Zhang, T. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(11), 1836-1840. [Link]

  • International Journal of Pharma Research and Development. (2022). Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. ijrpr.com. [Link]

  • ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [Link]

  • Khanye, S. D., & Mokgotho, M. P. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 25(21), 5036. [Link]

  • Sharma, P., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Medicinal Chemistry. [Link]

  • Graphene, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. [Link]

  • Kathrada, F., et al. (2022). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journal of Biomedical Research, 26(2), 223-231. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. PubChem Compound Database. [Link]

  • Malaria Elimination Scientific Alliance. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. [Link]

A Comprehensive Technical Guide to the Solubility and Stability of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Physicochemical Landscape of a Promising Quinoline Derivative

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a quinoline derivative with potential as a pharmaceutical intermediate, presents a compelling case for thorough physicochemical characterization.[1][][3] The journey from a promising lead compound to a viable drug candidate is paved with meticulous investigation into its fundamental properties. Among the most critical of these are solubility and stability, which profoundly influence bioavailability, formulation, and shelf-life. This guide provides a comprehensive framework for elucidating the solubility and stability profile of this compound, drawing upon established principles of pharmaceutical analysis and regulatory expectations. Our approach is grounded in the "why" as much as the "how," offering not just protocols, but a strategic rationale for each experimental choice.

Part 1: Solubility Characterization: The Gateway to Bioavailability and Formulation

A compound's therapeutic efficacy is contingent upon its ability to dissolve in physiological fluids. Understanding the solubility of this compound is therefore a foundational step. Preliminary data indicates that this compound is soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, but has low solubility in water.[1] A comprehensive solubility profile, however, requires a more granular, quantitative assessment.

Thermodynamic Solubility Determination

The intrinsic, or thermodynamic, solubility of a compound in a given solvent system at equilibrium is a crucial parameter. The shake-flask method remains the gold standard for this determination due to its simplicity and reliability.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and various biorelevant media).

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C to simulate ambient and physiological conditions, respectively) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

Causality Behind Experimental Choices:

  • Choice of Solvents: The selection of aqueous and biorelevant media provides insights into the compound's behavior in a physiological context, which is critical for predicting its in vivo dissolution.

  • Temperature Control: Maintaining a constant temperature is essential as solubility is a temperature-dependent property.

  • Equilibration Time: A sufficient equilibration period is necessary to ensure that the solution is truly saturated, providing an accurate measure of thermodynamic solubility.

pH-Dependent Solubility Profile

The ionization state of a molecule can significantly impact its solubility. Given the presence of acidic and basic functional groups in the quinoline scaffold, a pH-solubility profile is indispensable.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of this compound in a suitable co-solvent/water mixture.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and base (e.g., NaOH) while monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added to determine the pKa value(s) of the compound. This data can then be used to predict the solubility at different pH values using the Henderson-Hasselbalch equation.

Data Presentation: Solubility Profile

Solvent/Medium Temperature (°C) Solubility (mg/mL)
Purified Water25To be determined
Purified Water37To be determined
0.1 N HCl (pH 1.2)37To be determined
PBS (pH 7.4)37To be determined
FaSSIF (Fasted State Simulated Intestinal Fluid)37To be determined
FeSSIF (Fed State Simulated Intestinal Fluid)37To be determined

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid

Part 2: Stability Assessment: Ensuring Safety and Efficacy Over Time

The chemical stability of a drug substance is paramount to its safety and efficacy.[6][7] Stability studies are designed to understand how the quality of a compound changes over time under the influence of various environmental factors.[8][9] Forced degradation, or stress testing, is a critical component of this process, providing insights into the intrinsic stability of the molecule and its degradation pathways.[6][10][11]

Forced Degradation Studies: A Proactive Approach to Identifying Liabilities

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7][12] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and resolving the degradants.[10]

Experimental Workflow: Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Photo Photostability (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with an acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) solution.

    • Incubate the samples at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw aliquots, neutralize them, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).

    • Maintain the solution at room temperature and protect it from light.

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at a temperature above the accelerated stability conditions (e.g., 80°C).[11][13]

    • At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.[10]

    • Simultaneously, keep control samples protected from light.

    • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Self-Validating System:

The success of forced degradation studies hinges on a robust, stability-indicating analytical method. This method, typically HPLC, must be able to separate the parent compound from all process-related impurities and degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.

Formal Stability Testing: Simulating Real-World Conditions

Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish a re-test period or shelf life.[8][9][14]

ICH Recommended Storage Conditions

Study Storage Condition Minimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH: Relative Humidity

Experimental Protocol: Formal Stability Study

  • Batch Selection: Place at least three primary batches of this compound on stability.[8][13][14]

  • Packaging: Store the samples in a container closure system that is the same as or simulates the proposed packaging for marketing.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Testing Frequency: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[8][13]

  • Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

Logical Relationship: Stability Study Design

Stability_Study_Design cluster_inputs Inputs cluster_conditions Storage Conditions (ICH) cluster_testing Testing & Analysis cluster_outputs Outputs API_Batches ≥3 Batches of API LongTerm Long-term (25°C/60% RH) API_Batches->LongTerm Accelerated Accelerated (40°C/75% RH) API_Batches->Accelerated Packaging Proposed Container Closure System Packaging->LongTerm Packaging->Accelerated Timepoints Pre-defined Time Points LongTerm->Timepoints Accelerated->Timepoints Analysis Stability-Indicating Method (Assay, Impurities) Timepoints->Analysis ShelfLife Establishment of Re-test Period / Shelf Life Analysis->ShelfLife

Caption: Logical flow of a formal stability study.

Conclusion: A Roadmap for Comprehensive Characterization

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of this promising compound. The insights gained from these studies will be invaluable in navigating the complex journey from the laboratory to the clinic.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharma, G., & Dudhe, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(05), 01-07. Retrieved from [Link]

  • Kumar, V. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

  • Pharma Times Official. (2024, November 25). Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-149. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide from 2-amino-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide from 2-amino-5-nitrophenol

Introduction

This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, notably as a precursor to potent irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinase inhibitors like Neratinib and EKB-569.[1] These inhibitors are at the forefront of targeted cancer therapy. This application note provides a comprehensive, step-by-step guide for the synthesis of this key quinoline derivative, commencing from the readily available starting material, 2-amino-5-nitrophenol.

The synthetic pathway is a well-designed sequence of classical organic transformations, each chosen for its reliability and efficiency in building the target molecular architecture. The process involves:

  • Chemoselective N-acetylation of the starting aminophenol.

  • Williamson ether synthesis to introduce the C7-ethoxy group.

  • Catalytic hydrogenation for the selective reduction of the nitro group to a primary amine.

  • Gould-Jacobs reaction , a powerful method for quinoline synthesis, involving condensation and subsequent high-temperature thermal cyclization to construct the final heterocyclic core.[2][3]

This guide is intended for researchers and process chemists in drug development, offering not only a detailed protocol but also the underlying chemical principles and rationale for each procedural step, ensuring both reproducibility and a deep understanding of the transformation.

Overall Synthetic Pathway

The multi-step synthesis transforms 2-amino-5-nitrophenol into the target quinoline through a series of stable intermediates. The complete reaction sequence is illustrated below.

Synthetic_Workflow SM 2-Amino-5-nitrophenol I1 N-(2-hydroxy-4- nitrophenyl)acetamide SM->I1 Step 1: Acetylation Ac₂O, AcOH I2 N-(2-ethoxy-4- nitrophenyl)acetamide I1->I2 Step 2: Etherification C₂H₅Br, K₂CO₃, DMF I3 N-(4-amino-2- nethoxyphenyl)acetamide I2->I3 Step 3: Reduction H₂, Pd/C, THF I4 Vinylogous Amide Intermediate I3->I4 Step 4a: Condensation Ethyl 2-cyano-3-ethoxyacrylate FP N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide I4->FP Step 4b: Cyclization Dowtherm A, 260°C

Caption: Overall synthetic workflow from the starting material to the final product.

Part 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)acetamide (Intermediate 1)

Principle and Rationale

The initial step is the chemoselective acetylation of the amino group of 2-amino-5-nitrophenol. The amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective acylation under controlled conditions. Acetic anhydride in the presence of acetic acid serves as an effective acetylating agent.[4][5] This reaction protects the amino group and sets the stage for the subsequent etherification of the hydroxyl group.

Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrophenol.

  • Add glacial acetic acid, followed by the slow addition of acetic anhydride.

  • Heat the reaction mixture to 60°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove excess acetic acid, and dried under vacuum to yield N-(2-hydroxy-4-nitrophenyl)acetamide as a solid.

Reagent Summary Table
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
2-Amino-5-nitrophenol154.121.01.0154.1 g
Acetic Anhydride102.091.21.2122.5 g (113 mL)
Glacial Acetic Acid60.05--500 mL

Part 2: Synthesis of N-(2-ethoxy-4-nitrophenyl)acetamide (Intermediate 2)

Principle and Rationale

This step employs the Williamson ether synthesis to convert the phenolic hydroxyl group into an ethoxy ether.[6][7] The reaction proceeds via an SN2 mechanism. A weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenol, which is rendered more acidic by the electron-withdrawing nitro group on the ring.[6] The resulting phenoxide then acts as a nucleophile, attacking the electrophilic ethyl bromide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

Experimental Protocol
  • Charge a dry round-bottom flask with N-(2-hydroxy-4-nitrophenyl)acetamide, anhydrous potassium carbonate, and DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • After cooling, pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be recrystallized from ethanol if necessary.

Reagent Summary Table
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
N-(2-hydroxy-4-nitrophenyl)acetamide196.161.01.0196.2 g
Ethyl Bromide (Bromoethane)108.971.51.5163.5 g (112 mL)
Anhydrous Potassium Carbonate138.212.02.0276.4 g
Dimethylformamide (DMF)73.09--1.0 L

Part 3: Synthesis of N-(4-amino-2-ethoxyphenyl)acetamide (Intermediate 3)

Principle and Rationale

The conversion of the aromatic nitro group to a primary amine is a critical step, as this amine is essential for the subsequent quinoline ring formation. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.[8] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[9] The reaction is performed under a hydrogen atmosphere in a suitable solvent like tetrahydrofuran (THF). This method is highly chemoselective, reducing the nitro group without affecting the acetamide or ether functionalities.

Experimental Protocol
  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve N-(2-ethoxy-4-nitrophenyl)acetamide in THF.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5% w/w relative to the substrate).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).

  • Agitate the mixture at room temperature until hydrogen uptake ceases (usually 4-8 hours).

  • Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional THF.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(4-amino-2-ethoxyphenyl)acetamide, which is often used in the next step without further purification.

Reagent Summary Table
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
N-(2-ethoxy-4-nitrophenyl)acetamide224.211.01.0224.2 g
10% Palladium on Carbon---~11 g
Tetrahydrofuran (THF)72.11--1.5 L
Hydrogen Gas (H₂)2.02Excess-50-60 psi

Part 4: Synthesis of this compound

Principle and Rationale

This final transformation is achieved via the Gould-Jacobs reaction, a classic method for constructing 4-hydroxyquinoline rings.[2][10] The reaction proceeds in two distinct stages:

  • Condensation: The synthesized aniline (Intermediate 3) reacts with ethyl 2-cyano-3-ethoxyacrylate. The amino group acts as a nucleophile, attacking the enol ether and displacing the ethoxy group to form a stable vinylogous amide intermediate.[11] This reaction is typically performed under milder conditions.

  • Thermal Cyclization: The intermediate undergoes an intramolecular electrocyclic reaction at high temperatures, followed by tautomerization to form the aromatic 4-hydroxyquinoline ring system.[3][12] This step requires a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to achieve the necessary activation energy.[1][13]

Gould_Jacobs cluster_step1 Step 4a: Condensation cluster_step2 Step 4b: Thermal Cyclization Aniline N-(4-amino-2-ethoxyphenyl)acetamide Intermediate Vinylogous Amide Aniline->Intermediate Reagent Ethyl 2-cyano-3-ethoxyacrylate Reagent->Intermediate Product Target Quinoline Intermediate_c Vinylogous Amide Intermediate_c->Product High Temp (260°C)

Caption: The two-stage process of the Gould-Jacobs reaction for quinoline synthesis.

Experimental Protocol

Step 4a: Condensation

  • Dissolve N-(4-amino-2-ethoxyphenyl)acetamide in toluene in a round-bottom flask.

  • Add ethyl 2-cyano-3-ethoxyacrylate to the solution.

  • Heat the mixture to 90°C and stir for 16-18 hours.[1]

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude vinylogous amide intermediate.

Step 4b: Thermal Cyclization

  • Caution: This step involves very high temperatures and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment and a heating mantle equipped with a temperature controller.

  • Add the crude intermediate from the previous step to a flask containing Dowtherm A.

  • Heat the mixture to 260°C with vigorous stirring for 20 hours.[1] The high temperature is crucial for the cyclization to occur.

  • Cool the reaction mixture to below 100°C and dilute with hexanes to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexanes to remove the Dowtherm A, and dry under vacuum to afford the final product, this compound.

Reagent Summary Table
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
N-(4-amino-2-ethoxyphenyl)acetamide194.231.01.0194.2 g
Ethyl 2-cyano-3-ethoxyacrylate169.181.11.1186.1 g
Toluene92.14--1.0 L
Dowtherm A---~1.5 L

References

  • Wikipedia. Gould–Jacobs reaction. [Online] Available at: [Link][2]

  • ResearchGate. Catalytic hydrogenation of nitroarenes into different products via.... [Online] Available at: [Link][14]

  • Organic Chemistry Portal. Synthesis of quinolines. [Online] Available at: [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Online] Org. Lett. 2021, 23, 8, 3182–3187. Available at: [Link][8][9]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Online] Available at: [Link][15]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Online] Available at: [Link][16]

  • NCBI. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Online] Available at: [Link][17]

  • Journal of Population Therapeutics and Clinical Pharmacology. benign and proficient procedure for preparation of quinoline derivatives. [Online] Vol. 30 No. 18 (2023). Available at: [Link]

  • PubMed. New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. [Online] Eur J Med Chem. 2010 Sep;45(9):4049-56. Available at: [Link][18]

  • ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. [Online] Available at: [Link][19]

  • Wikiwand. Gould–Jacobs reaction. [Online] Available at: [Link][11]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Online] Available at: [Link][20]

  • Name-Reaction.com. Gould-Jacobs Reaction. [Online] Available at: [Link][10]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Online] Catalysts 2021, 11(11), 1335. Available at: [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Online] Vol. 27, No. 8 (2015), 2823-2826. Available at: [Link][21]

  • RSC Publishing. Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. [Online] Catal. Sci. Technol., 2023,13, 5323-5331. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Online] Molecules 2021, 26(17), 5338. Available at: [Link][3]

  • HETEROCYCLES. synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4- oxoquinolin-6-yl)acetamide. [Online] Vol. 83, No. 12, 2011, pp. 2851 - 2856. Available at: [Link][1]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Online] Coll. Vol. 2, p.39 (1943); Vol. 15, p.1 (1935). Available at: [Link]

  • ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Online] ACS Omega 2018, 3, 12, 17855–17864. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Online] Application Note AN056. Available at: [Link][12]

  • ResearchGate. Heterocyclic Derivatives of 2-Amino-4-nitrophenol. [Online] Available at: [Link]

  • Google Patents. US4474985A - Purification of N-acetyl aminophenols. [Online] Available at: [4]

  • ACS Publications. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [Online] Org. Process Res. Dev. 2012, 16, 12, 1988–1992. Available at: [Link][13]

  • Wikipedia. Doebner–Miller reaction. [Online] Available at: [Link]

  • ACS Publications. Effective Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Etched Halloysite Nanotubes@α-Ni(OH)2. [Online] ACS Appl. Nano Mater. 2020, 3, 5, 4710–4719. Available at: [Link]

  • ACS Publications. Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. [Online] Ind. Eng. Chem. Res. 2019, 58, 41, 19042–19051. Available at: [Link]

  • YouTube. Paracetamol: mechanism of acetylation of p-aminophenol with acetylacetone. [Online] Available at: [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Online] Available at: [Link]

  • University of Canterbury. Reduction of 4-Nitrophenol to 4-Aminophenol. [Online] Available at: [Link]

  • YouTube. Part 6 of 6: Acetaminophen from p-aminophenol. [Online] Available at: [Link][5]

  • Semantic Scholar. Reduction of nitrophenols to aminophenols under concerted catalysis by Au/g-C3N4 contact system. [Online] Applied Catalysis B-environmental, 2017, 202, 430-437. Available at: [Link]

  • Google Patents. US3917695A - Preparation of N-acetyl-p-aminophenol.
  • ResearchGate. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [Online] Available at: [Link]

  • Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Google Patents. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Online] Available at: [Link][7]

  • YouTube. Williamson Ether Synthesis. [Online] Available at: [Link]

  • Crossref. Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. [Online] HETEROCYCLES, Vol. 83, No. 12, 2011. Available at: [Link]

  • Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • ResearchGate. Synthesis of 2-amino-5-nitrophenol. [Online] Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Key Intermediate in Modern Oncology

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a pivotal intermediate in the synthesis of highly selective and potent irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER2) tyrosine kinase inhibitors.[1] Notably, it is a crucial building block for neratinib (HKI-272) and EKB-569, which are significant in the treatment of HER2-positive breast cancer and other solid tumors.[2][3][4] The quinoline core of this molecule is a well-established scaffold in medicinal chemistry, and the specific functionalization of this intermediate allows for the development of targeted cancer therapies.[5]

This document provides a comprehensive guide to a robust and efficient synthesis of this compound, focusing on a key reductive cyclization strategy. This method offers advantages over traditional thermal cyclization approaches, which often require high temperatures and can lead to decomposition and reduced yields. The protocol detailed herein is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

The Synthetic Strategy: A Multi-step Approach to a Complex Molecule

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the careful construction of a substituted nitrobenzene derivative, which is then elaborated into a key nitroenamine intermediate. The crucial final step is a reductive cyclization of this intermediate to form the desired 4-hydroxyquinoline ring system.

G A 3-Amino-4-hydroxybenzoic acid B Methyl 3-amino-4-hydroxybenzoate A->B Esterification C Methyl 3-acetamido-4-hydroxybenzoate B->C Acetylation D Methyl 3-acetamido-4-ethoxybenzoate C->D Ethylation E 3-Acetamido-4-ethoxybenzoic acid D->E Hydrolysis F 4-Acetamido-2-ethoxy-5-nitrobenzoic acid E->F Nitration G Ethyl 2-cyano-3-(4-acetamido-2-ethoxy-5-nitrophenyl)-3-oxopropanoate F->G Acylation H 2-(4-Acetamido-2-ethoxy-5-nitrobenzoyl)acetonitrile G->H Decarboxylation I (E)-3-(Dimethylamino)-2-(4-acetamido-2-ethoxy-5-nitrobenzoyl)acrylonitrile (Nitroenamine Intermediate) H->I Condensation J This compound (Final Product) I->J Reductive Cyclization

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section delves into the key transformations of the synthetic route.

Formation of the Nitroenamine Intermediate

The synthesis of the key nitroenamine intermediate involves a series of standard organic transformations. The initial steps from 3-amino-4-hydroxybenzoic acid involve esterification, acetylation, ethylation, hydrolysis, and nitration to construct the highly substituted benzoic acid derivative, 4-acetamido-2-ethoxy-5-nitrobenzoic acid. This is followed by an acylation and decarboxylation sequence. The final step in forming the intermediate is a condensation reaction between the acetylnitrile derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

The Knoevenagel-type Condensation

The reaction of the acetylnitrile with DMF-DMA to form the enamine is a type of Knoevenagel condensation. The active methylene group of the acetylnitrile acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA. This is followed by the elimination of methanol and dimethylamine to yield the stable nitroenamine intermediate.

The Reductive Cyclization: The Key to the Quinoline Core

The final and most critical step is the reductive cyclization of the nitroenamine intermediate to form the 4-hydroxyquinoline ring system. This transformation is achieved using zinc powder in the presence of acetic acid.

The mechanism is believed to proceed as follows:

  • Reduction of the Nitro Group: The zinc metal, in the acidic medium provided by acetic acid, acts as a reducing agent. It reduces the nitro group (-NO2) on the benzene ring to an amino group (-NH2). This is a multi-electron process that likely involves nitroso and hydroxylamine intermediates.

  • Intramolecular Cyclization: The newly formed amino group is now positioned to act as a nucleophile. It attacks the electron-deficient β-carbon of the enamine system in an intramolecular fashion.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the more stable 4-hydroxyquinoline. The driving force for this step is the formation of the aromatic quinoline ring system.

G A Nitroenamine Intermediate B Aminoenamine Intermediate A->B Zn, AcOH (Reduction of NO2) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D This compound C->D Tautomerization & Aromatization

References

experimental protocol for the synthesis of neratinib intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of a Key Neratinib Intermediate: N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Abstract

Neratinib (HKI-272) is an oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[1][2] Its efficacy stems from its covalent binding to a cysteine residue in the ATP-binding pocket of epidermal growth factor receptors (EGFR/ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to the inhibition of downstream signaling pathways that control cell proliferation.[1][3] The chemical architecture of Neratinib is centered on a substituted 4-amino-3-cyanoquinoline core. The synthesis of this core is a critical phase in the overall production of the active pharmaceutical ingredient (API). This document provides a detailed, step-by-step experimental protocol for the synthesis of a pivotal intermediate, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide , based on a robust and scalable process.[4] This guide is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, trustworthy protocol.

Introduction to the Synthetic Strategy

The total synthesis of Neratinib can be approached through various routes, often involving the late-stage introduction of the aniline side chain or the crotonamide moiety.[5][6] A convergent and efficient strategy involves the initial construction of the functionalized quinoline core. The protocol detailed herein describes an improved, seven-step synthesis of the key intermediate N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide . This route is notable for avoiding the harsh high-temperature conditions of earlier methods and has been successfully scaled to kilogram production, demonstrating its reliability and efficiency with an overall yield of approximately 49%.[4] The key transformation involves a base-mediated cyclization of an enaminonitrile to form the quinolone ring system, which is subsequently chlorinated to yield the target intermediate.

Overall Reaction Scheme

The following diagram illustrates the complete synthetic pathway from 2-amino-4,5-dimethoxybenzoic acid to the target intermediate.

G cluster_0 Synthesis Workflow A 2-Amino-4,5-dimethoxybenzoic acid B 2-Acetamido-4,5-dimethoxybenzoic acid A->B  Ac₂O, AcOH  92% C Methyl 2-acetamido-4,5-dimethoxybenzoate (Incorrect structure in source, should be ethyl ester after ethylation) B->C  EtBr, K₂CO₃  DMF, 96% D Ethyl 2-acetamido-4,5-diethoxy-6-nitrobenzoate (Correcting based on reaction sequence) C->D  Fuming HNO₃  MeNO₂, 89% E Ethyl 6-amino-2-acetamido-4,5-diethoxybenzoate D->E  H₂, Raney-Ni  MeOH, 91% G Enaminonitrile Intermediate E->G  (Ethoxymethylene)malononitrile  AcOH, 92% H N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide G->H  t-BuONa, t-BuOH  85% I N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Target Intermediate) H->I  POCl₃, DMAP  EtOAc, 88%

Caption: Multi-step synthesis of the Neratinib quinoline core.

Materials, Reagents, and Instrumentation

Reagents and Materials
ReagentFormulaMW ( g/mol )Supplier Notes
2-Amino-4,5-dimethoxybenzoic acidC₉H₁₁NO₄197.19Commercially available
Acetic Anhydride (Ac₂O)C₄H₆O₃102.09ACS grade or higher
Acetic Acid (AcOH)C₂H₄O₂60.05Glacial
Ethyl Bromide (EtBr)C₂H₅Br108.97
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Fuming Nitric Acid (HNO₃)HNO₃63.0195% or higher
Nitromethane (MeNO₂)CH₃NO₂61.04
Raney-Nickel (Raney-Ni)Ni-Al alloy-Slurry in water
Methanol (MeOH)CH₄O32.04Anhydrous
(Ethoxymethylene)malononitrileC₆H₆N₂O122.13
Sodium tert-Butoxide (t-BuONa)C₄H₉NaO96.10
tert-Butanol (t-BuOH)C₄H₁₀O74.12
Phosphorus Oxychloride (POCl₃)POCl₃153.33Use with extreme caution, corrosive & reactive
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Catalyst
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Anhydrous
Instrumentation
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating mantles

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer, and HPLC for analysis

Detailed Experimental Protocol

Step 1: Acetylation of 2-Amino-4,5-dimethoxybenzoic acid
  • Setup: To a suitable reaction vessel, add 2-amino-4,5-dimethoxybenzoic acid and glacial acetic acid.

  • Reaction: Add acetic anhydride (1.5 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 60 °C and stir for 3 hours.

  • Workup: Cool the mixture to room temperature. The product will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Yield: Expected yield is approximately 92%.[4]

Step 2: Ethylation of 2-Acetamido-4,5-dimethoxybenzoic acid
  • Setup: In a round-bottom flask, suspend the product from Step 1 and potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Reaction: Add ethyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heating: Heat the mixture to 60 °C and stir for 6 hours. Monitor reaction completion by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water. The product will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Yield: Expected yield is approximately 96%.[4]

Step 3: Nitration
  • Setup: Dissolve the product from Step 2 in nitromethane in a flask cooled in an ice bath.

  • Reaction: Add 95% fuming nitric acid (2.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Stirring: Stir the reaction at room temperature for 6 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The nitro compound will precipitate as a yellow solid. Filter, wash with cold water, and dry.

  • Yield: Expected yield is approximately 89%.[4]

Step 4: Catalytic Reduction of the Nitro Group
  • Setup: Charge a hydrogenation vessel with the nitro compound from Step 3, methanol, and a catalytic amount of Raney-Nickel (slurry).

  • Reaction: Pressurize the vessel with hydrogen gas (H₂) to 15 psi.

  • Stirring: Stir the mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst. Caution: Raney-Ni is pyrophoric when dry. Do not allow the filter cake to dry completely. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be used in the next step without further purification.

  • Yield: Expected yield is approximately 91%.[4]

Step 5: Formation of the Enaminonitrile
  • Setup: Dissolve the amine from Step 4 in glacial acetic acid at room temperature.

  • Reaction: Add (ethoxymethylene)malononitrile (1.15 equivalents) to the solution.

  • Stirring: Stir the mixture at room temperature for 4 hours. The product will precipitate during the reaction.

  • Workup: Filter the resulting solid, wash with a small amount of cold acetic acid, followed by water, and dry under vacuum.

  • Yield: Expected yield is approximately 92%.[4]

Step 6: Base-Mediated Cyclization to the Quinolone Core
  • Rationale: This key step utilizes a strong base to facilitate an intramolecular cyclization, forming the quinolone ring system. This method is significantly milder than older thermal cyclization routes.

  • Setup: Suspend the enaminonitrile from Step 5 in tert-butanol.

  • Reaction: Add sodium tert-butoxide (2.0 equivalents) portion-wise to the suspension.

  • Heating: Heat the mixture to reflux and maintain for 3 hours.

  • Workup: Cool the reaction to room temperature and neutralize with aqueous HCl. The quinolone product will precipitate. Filter the solid, wash with water, and dry.

  • Yield: Expected yield is approximately 85%. The product should have a high melting point (>300 °C).[4]

Step 7: Chlorination to Yield the Target Intermediate
  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used here to convert the 4-oxo group of the quinolone into a 4-chloro substituent. DMAP acts as a catalyst for this transformation.

  • Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the quinolone from Step 6 in anhydrous ethyl acetate.

  • Reaction: Add DMAP (0.05 equivalents) followed by the slow, dropwise addition of phosphorus oxychloride (4.0 equivalents). Extreme Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Heating: Heat the mixture to reflux for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Yield: Expected yield is approximately 88%. The final product, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, should be a solid with a melting point around 255 °C.[4]

Characterization and Data

The identity and purity of the final intermediate should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
¹H NMR Peaks corresponding to the ethoxy group, acetyl group, and aromatic protons of the quinoline ring system.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₂ClN₃O₂).
Melting Point Approximately 255 °C.[4]
HPLC Purity should be >98% for use in subsequent steps.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Fuming Nitric Acid: Strong oxidizing agent and highly corrosive. Handle with extreme care and appropriate PPE.

  • Raney-Nickel: Pyrophoric catalyst, especially when dry. Keep wet during handling and filtration.

  • Hydrogenation: Reactions involving hydrogen gas should be conducted behind a safety shield due to the risk of explosion.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a key intermediate in the manufacture of the anticancer drug Neratinib. By following this seven-step procedure, which emphasizes safety and employs a high-yield, scalable cyclization strategy, researchers can reliably produce this critical building block for further drug development and synthesis.

References

Application Notes & Protocols: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Context

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a quinolone derivative recognized primarily as a critical intermediate in the synthesis of potent, irreversible dual inhibitors of the ErbB receptor family, such as Neratinib (HKI-272) and Pelitinib (EKB-569).[1][2] These inhibitors target the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), protein tyrosine kinases whose aberrant signaling is a hallmark of numerous solid tumors.[2]

While its role as a synthetic precursor is well-documented, the intrinsic bioactivity of this compound itself remains largely uncharacterized in public literature. However, the 4-quinolone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of anticancer activities, including topoisomerase inhibition and disruption of nucleotide biosynthesis.[3][4][5]

This document provides a framework for investigating the potential direct application of this compound in cancer cell line studies. It is designed for researchers aiming to explore its standalone cytotoxic effects and to elucidate its potential mechanism of action, thereby assessing its viability as a novel anticancer agent or a reference compound. The protocols herein are foundational, designed to first establish baseline efficacy and then to probe the most probable biological targets based on its chemical lineage.

Section 2: Physicochemical Properties and Laboratory Handling

Before commencing any experimental work, it is crucial to understand the compound's physical properties and to establish safe handling and preparation procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃N₃O₃[]
Molecular Weight 271.27 g/mol []
Appearance White to pale yellow solid[7]
Solubility Soluble in DMSO, ethanol, dichloromethane; low solubility in water[7]
Boiling Point 481.4 ± 45.0 °C at 760 mmHg[]
Density 1.3 ± 0.1 g/cm³[]
Safety and Handling

While specific toxicity data for this compound is not extensively published, standard laboratory precautions for handling chemical reagents are mandatory.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[9][10]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Accidental Exposure: In case of skin or eye contact, rinse thoroughly with water for at least 15 minutes.[12]

Preparation of Stock Solutions

The compound's low aqueous solubility necessitates the use of an organic solvent for preparing high-concentration stock solutions for in vitro assays.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

  • Protocol for 10 mM Stock Solution:

    • Aseptically weigh 2.71 mg of this compound.

    • Add 1.0 mL of sterile, cell culture-grade DMSO.

    • Vortex or gently warm (if necessary) until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

  • Important Consideration: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in all experiments contains an equivalent concentration of DMSO.

Section 3: Hypothesized Mechanism of Action and Target Pathways

Given its role as a direct precursor to EGFR and HER2 inhibitors, the most logical starting point for mechanistic investigation is the ErbB signaling network. Overactivation of this pathway drives cell proliferation, survival, and migration in many cancers.

The core hypothesis is that this compound may act as a weak inhibitor of EGFR and/or HER2, leading to the downstream suppression of two principal signaling cascades:

  • Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.

  • PI3K/Akt/mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.

EGFR_HER2_Pathway Compound This compound EGFR_HER2 EGFR / HER2 Receptor Tyrosine Kinase Compound->EGFR_HER2 Hypothesized Inhibition PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR/HER2 signaling pathway.

Section 4: Experimental Protocols for In Vitro Evaluation

The following protocols provide a two-stage approach: first, to determine if the compound exhibits cytotoxic activity, and second, to investigate its effect on the hypothesized signaling pathways.

Protocol 1: Cell Viability and Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a robust method for measuring cell density based on the measurement of cellular protein content. It is a reliable first step to determine the compound's effect on cell proliferation and to calculate its half-maximal inhibitory concentration (IC₅₀).

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus, the number of cells.

SRB_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 5: SRB Assay Seed Seed cells in 96-well plates Incubate1 Incubate 24h (allow attachment) Seed->Incubate1 Prepare Prepare serial dilutions of compound Treat Add compound to wells (include vehicle control) Prepare->Treat Incubate2 Incubate 72h Treat->Incubate2 Fix Fix cells with TCA Wash1 Wash with water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with acetic acid Stain->Wash2 Solubilize Solubilize dye with Tris buffer Wash2->Solubilize Read Read absorbance at 510 nm Solubilize->Read

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Select cancer cell lines relevant to EGFR/HER2 signaling (e.g., A549 - lung, SK-BR-3 - breast, HT-29 - colon).

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium, starting from a high concentration (e.g., 100 µM) down to nanomolar ranges. Include a "medium only" blank and a "vehicle control" (0.5% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or controls.

    • Incubate for 72 hours.

  • Cell Fixation:

    • Gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Discard the supernatant and wash the plates five times with slow-running tap water. Air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Air dry the plates completely.

    • Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at 510 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (OD_treated / OD_control) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot percentage viability against log[concentration] and determine the IC₅₀ value using a non-linear regression model.

Protocol 2: Western Blot Analysis of ErbB Pathway Modulation

If the compound demonstrates significant cytotoxicity, this protocol can determine if the effect is mediated through the inhibition of EGFR/HER2 signaling.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies against the phosphorylated (activated) forms of key signaling proteins (e.g., p-EGFR, p-Akt, p-ERK), we can measure the inhibitory effect of the compound on the pathway.

WesternBlot_Workflow Culture 1. Culture & Treat Cells (e.g., at IC₅₀ concentration) Lyse 2. Lyse Cells (RIPA buffer + inhibitors) Culture->Lyse Quantify 3. Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE 4. SDS-PAGE (Separate proteins by size) Quantify->SDS_PAGE Transfer 5. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Block 6. Block Membrane (BSA or Milk) Transfer->Block Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-EGFR, overnight) Block->Primary_Ab Wash1 8. Wash (TBST) Primary_Ab->Wash1 Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Wash1->Secondary_Ab Wash2 10. Wash (TBST) Secondary_Ab->Wash2 Detect 11. Chemiluminescent Detection (ECL Substrate & Imaging) Wash2->Detect

Caption: Standard workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control.

    • For receptor tyrosine kinase studies, it is common to serum-starve the cells for 12-24 hours before treatment, followed by a brief stimulation with a ligand (e.g., EGF at 100 ng/mL for 15 minutes) in the presence or absence of the compound.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for all samples (load 20-30 µg per lane) and boil in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, and their total protein counterparts, plus a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

  • Analysis:

    • Quantify band intensities using software like ImageJ. Normalize the intensity of phosphorylated proteins to their corresponding total protein levels. Compare the treated samples to the vehicle control to determine the extent of inhibition.

Section 5: Data Interpretation and Future Directions

  • Cytotoxicity: A dose-dependent decrease in cell viability and a calculable IC₅₀ value would indicate that the compound has antiproliferative or cytotoxic effects. An IC₅₀ value in the low micromolar or nanomolar range is generally considered potent.

  • Mechanism: A significant reduction in the phosphorylation levels of EGFR, Akt, and/or ERK in treated cells compared to the stimulated control would strongly support the hypothesis that the compound's cytotoxic activity is mediated through the inhibition of the ErbB signaling pathway.

Should initial results prove promising, further investigations could include:

  • Cell Line Panel Screening: Test the compound against a broader panel of cancer cell lines with known EGFR/HER2 expression and mutation status to identify sensitive and resistant models.

  • Apoptosis and Cell Cycle Assays: Use techniques like Annexin V staining or cell cycle analysis by flow cytometry to determine if the observed cytotoxicity is due to the induction of programmed cell death or cell cycle arrest.

  • Kinase Assays: Perform in vitro kinase assays to confirm direct enzymatic inhibition of EGFR and HER2.

By following this structured approach, researchers can effectively evaluate the potential of this compound as a standalone agent in cancer research, moving from general cytotoxicity to a specific, testable mechanism of action.

References

laboratory preparation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Laboratory Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound is a pivotal intermediate in contemporary medicinal chemistry.[1][2] Its molecular architecture, featuring a substituted 4-hydroxyquinoline core, serves as a foundational scaffold for the synthesis of highly potent and selective tyrosine kinase inhibitors.[1] Notably, this compound is a direct precursor to irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2), such as Neratinib (HKI-272) and EKB-569.[1][3] These drugs are at the forefront of targeted cancer therapy.

The synthesis of this quinolone derivative, however, presents significant challenges. Traditional methods, often based on the Gould-Jacobs reaction, necessitate harsh thermal cyclization conditions, typically requiring temperatures exceeding 250 °C in high-boiling solvents like Dowtherm A.[3][4][5] Such drastic conditions often lead to material decomposition, tar formation, and consequently, low yields and arduous purification processes.[3][5] This application note details an optimized, multi-step synthesis that proceeds under milder conditions, offering improved yields and scalability, making it a more practical approach for research and development laboratories.

Synthetic Strategy and Mechanistic Overview

The presented synthesis circumvents the high-temperature cyclization by constructing the quinoline ring through a base-mediated intramolecular cyclization. The overall strategy begins with a commercially available substituted aminobenzoate and proceeds through several key transformations: ethoxylation, nitration, reduction, and condensation before the final ring closure.

The core of this improved process is the basic cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate. This key step avoids the pyrolytic conditions of the classic Gould-Jacobs pathway, leading to a cleaner reaction profile and higher fidelity.[3]

Overall Synthetic Pathway

The multi-step synthesis is visualized below. The process begins with Methyl 3-acetamido-4-hydroxybenzoate and proceeds through ethoxylation, nitration, hydrolysis, amine formation, condensation, and finally, a base-catalyzed cyclization to yield the target molecule.

G cluster_start Step 1-3: Precursor Synthesis cluster_build Step 4-6: Quinoline Assembly A Methyl 3-acetamido-4-hydroxybenzoate B Methyl 3-acetamido-4-ethoxybenzoate A->B  EtI, K2CO3, DMF (Ethoxylation)   C Methyl 3-acetamido-4-ethoxy-5-nitrobenzoate B->C  HNO3, H2SO4 (Nitration)   D Methyl 3-amino-4-ethoxy-5-nitrobenzoate C->D  1. NaOH (Hydrolysis) 2. H2, Pd/C (Reduction) 3. Ac2O (Acetylation) -> Amine (Amine Formation)   E Methyl 4-ethoxy-3-((2-cyano-2-(dimethylamino)vinyl)amino)-5-nitrobenzoate D->E  (Me2N)2CHCN, Ac2O (Condensation)   F This compound (TARGET COMPOUND) E->F  tBuONa, tBuOH (Base-Catalyzed Cyclization)  

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Handle reagents such as phosphorus oxychloride (POCl₃), nitric acid, and dimethylformamide (DMF) with extreme caution, as they are corrosive, toxic, and/or irritants.[6][7][8]

Step 1: Synthesis of Methyl 3-acetamido-4-ethoxybenzoate
  • Rationale: This step protects the phenol group as an ether, which is stable to the subsequent nitration and reduction conditions. Diethyl sulfate is a common and effective ethylating agent.

  • Materials:

    • Methyl 3-acetamido-4-hydroxybenzoate (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Diethyl sulfate (Et₂SO₄) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of Methyl 3-acetamido-4-hydroxybenzoate and K₂CO₃ in DMF, add diethyl sulfate dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Stir the resulting slurry for 1 hour.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum at 50-60 °C to yield the product as a white solid.

Step 2: Synthesis of Methyl 3-acetamido-4-ethoxy-5-nitrobenzoate
  • Rationale: Nitration is a key step to introduce the nitrogen functionality that will become the 6-amino group of the quinoline ring. A mixture of nitric and sulfuric acid is a standard nitrating agent for activated aromatic rings.

  • Materials:

    • Methyl 3-acetamido-4-ethoxybenzoate (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

  • Procedure:

    • Dissolve Methyl 3-acetamido-4-ethoxybenzoate in concentrated H₂SO₄ at 0-5 °C in an ice-salt bath.

    • Add fuming HNO₃ dropwise to the solution, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Filter the resulting precipitate, wash with copious amounts of cold water until the filtrate is neutral (pH ~7), and dry to afford the nitro compound as a light-yellow solid.[3]

Step 3: Synthesis of Methyl 3-amino-4-ethoxy-5-nitrobenzoate
  • Rationale: The acetamido group is hydrolyzed to the free amine to facilitate the subsequent condensation reaction. This step is necessary as the acetyl group would interfere with the cyclization.

  • Materials:

    • Methyl 3-acetamido-4-ethoxy-5-nitrobenzoate (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

  • Procedure:

    • Suspend the nitro compound in a mixture of ethanol and concentrated HCl.

    • Heat the mixture to reflux and maintain for 8-12 hours until TLC analysis indicates complete deacetylation.

    • Cool the mixture and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the amine.

Step 4: Condensation to form the Enamine Intermediate
  • Rationale: This step builds the three-carbon unit required for quinoline ring formation. The aniline derivative displaces the dimethylamino group from 3-(dimethylamino)-2-cyano-N,N-dimethylpropanamide to form a stable enamine intermediate.

  • Materials:

    • Methyl 3-amino-4-ethoxy-5-nitrobenzoate (1.0 eq)

    • 3-(Dimethylamino)-2-cyano-N,N-dimethylpropanamide (1.1 eq)

    • Acetic Anhydride (Ac₂O)

  • Procedure:

    • Dissolve the amine in acetic anhydride and add the cyano-reagent.

    • Heat the mixture at 90-100 °C for 16-20 hours.

    • Cool the reaction mixture and pour it into a stirred mixture of ice and water.

    • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure enamine intermediate.

Step 5: Reductive Cyclization to this compound
  • Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization to form the quinoline ring system. The use of a tBuONa/tBuOH system provides a milder, base-catalyzed alternative to high-temperature thermal cyclization.[3]

  • Materials:

    • Enamine intermediate from Step 4 (1.0 eq)

    • Sodium tert-butoxide (tBuONa) (2.0 eq)

    • tert-Butanol (tBuOH)

    • Concentrated HCl

  • Procedure:

    • Add the enamine intermediate and sodium tert-butoxide to tert-butanol.

    • Heat the mixture to reflux and stir for 3-5 hours.[3]

    • Cool the resulting clear solution to approximately 40 °C and concentrate it to about one-third of its original volume under reduced pressure.

    • Dilute the residue with water and adjust the pH to ~4 with concentrated HCl.

    • Stir the resulting suspension at 40–50 °C for 1 hour to ensure complete precipitation.[3]

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product, This compound .

Quantitative Data Summary

The following table provides an example of the expected quantitative data for a laboratory-scale synthesis. Actual yields may vary based on reaction scale and experimental conditions.

StepStarting MaterialProductMolar Mass ( g/mol )Moles (mmol)Yield (%)Purity (HPLC)
1Methyl 3-acetamido-4-hydroxybenzoateMethyl 3-acetamido-4-ethoxybenzoate209.2010.0~95%>98%
2Methyl 3-acetamido-4-ethoxybenzoateMethyl 3-acetamido-4-ethoxy-5-nitrobenzoate237.249.5~89%>98%
3Methyl 3-acetamido-4-ethoxy-5-nitrobenzoateMethyl 3-amino-4-ethoxy-5-nitrobenzoate282.248.45~90%>97%
4Methyl 3-amino-4-ethoxy-5-nitrobenzoateEnamine Intermediate240.217.6~85%>97%
5Enamine IntermediateTarget Compound 285.286.46~80-85%>99%[1]

Note: Molar masses and moles are illustrative for a hypothetical 10 mmol starting scale.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the laboratory procedure, from initial reaction setup to final product characterization.

G start Start: Weigh Reagents reaction Perform Multi-Step Synthesis (Steps 1-4) start->reaction cyclization Step 5: Base-Catalyzed Reductive Cyclization reaction->cyclization workup Acidification & Precipitation cyclization->workup purification Filtration & Washing workup->purification drying Vacuum Drying purification->drying analysis Characterization: - HPLC for Purity - ¹H NMR for Structure - LC-MS for Mass drying->analysis end Final Product analysis->end

Caption: General experimental workflow for the synthesis and analysis.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are essential:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >99%.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Key expected signals for the final product include aromatic protons on the quinoline core, an ethoxy group (triplet and quartet), an acetamide methyl singlet, and exchangeable protons for the amide and hydroxyl groups.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 286.1).[3]

Cross-validation of data from these distinct analytical methods ensures high confidence in the identity, structure, and purity of the synthesized material, which is critical for its use in subsequent drug development activities.[10]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

  • Cieplik, J., & Stolarczyk, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3133. [Link]

  • Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2112-2115. [Link]

  • International Journal of Pharmacy and Technology. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IJPTECH, 12(1), 1-15. [Link]

  • Wiley Online Library. (Date not available). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

  • National Institutes of Health. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC. [Link]

  • ACS Publications. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(10), 1664-1671. [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(1), 22-25. [Link]

  • Wikipedia. (Date not available). Sandmeyer reaction. [Link]

  • DUT Open Scholar. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • National Institutes of Health. (2011). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. PMC. [Link]

  • ResearchGate. (2014). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to... ResearchGate. [Link]

  • Taylor & Francis Online. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141. [Link]

  • ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. [Link]

  • Organic Chemistry Portal. (Date not available). Sandmeyer Reaction. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • National Institutes of Health. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Crossref. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES. [Link]

  • MySkinRecipes. (Date not available). This compound. [Link]

  • ResearchGate. (2010). (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]

  • RSC Publishing. (1997). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, 1997(10), 2053-2062. [Link]

  • International Journal for Multidisciplinary Research. (Date not available). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • International Journal of Drug Delivery Technology. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. 11(4), 1350-1354. [Link]

  • ResearchGate. (2018). How to convert 6-nitroquinoline into other than 6-aminoquinoline?. ResearchGate. [Link]

  • National Institutes of Health. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Korean Chemical Society. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Bulletin of the Korean Chemical Society, 22(5), 539-543. [Link]

  • National Institutes of Health. (2020). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)... PMC. [Link]

  • Google Patents. (1991). US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof.

Sources

scale-up synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Topic: Scale-Up Synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a critical intermediate in the manufacture of several tyrosine kinase inhibitors, including Neratinib and Pelitinib.[1][2] Traditional synthetic routes, such as those based on the Gould-Jacobs methodology, are often hampered by harsh thermal cyclization conditions (typically >250 °C), leading to significant degradation, challenging purifications, and low overall yields, making them unsuitable for large-scale production.[1] This guide details an improved, two-step process centered on a base-mediated cyclization followed by a catalyzed chlorination, which has been successfully implemented on a kilogram scale.[1][3] The described method offers significant advantages, including milder reaction conditions, simplified operations, and an enhanced overall yield, achieving a final product purity exceeding 98.9% by HPLC.[1]

Introduction and Strategic Overview

N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (henceforth referred to as 1 ) is a pivotal building block for irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases.[2] The efficiency and cost-effectiveness of its synthesis are paramount for the commercial viability of these life-saving therapeutics.

The primary challenge in scaling the synthesis of 1 lies in the construction of the substituted quinoline core. Early methods required thermal cyclization in high-boiling solvents like Dowtherm A at temperatures around 250-260 °C, which is operationally difficult and often results in the formation of tar-like byproducts, complicating purification and drastically reducing yields to as low as 35-45% for the cyclization step.[1]

The optimized strategy presented here circumvents these issues by adopting a two-stage approach that is both efficient and scalable:

  • Stage 1: Base-Mediated Cyclization: Synthesis of the key intermediate, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7 ), via a basic cyclization of an open-chain precursor. This reaction proceeds under significantly milder reflux conditions.[1]

  • Stage 2: Catalytic Chlorination: Conversion of the 4-hydroxyquinoline intermediate 7 to the final 4-chloroquinoline product 1 using phosphorus oxychloride (POCl₃) with a catalyst.[1][2]

This pathway not only enhances yield and purity but also utilizes more common and less hazardous reagents, making it a commercially friendly process for scale-up operations.[1]

G cluster_0 Process Overview A Substituted Aniline Precursor B o-[(2-cyanovinyl)amino]benzoate (14) A->B Multi-step preparation C N-(3-cyano-7-ethoxy-4-oxo-1,4- dihydroquinolin-6-yl)acetamide (7) B->C t-BuONa / t-BuOH Reflux (Cyclization) D N-(4-chloro-3-cyano-7-ethoxy quinolin-6-yl)acetamide (1) C->D POCl₃ / DMAP EtOAc, Reflux (Chlorination)

Caption: High-level workflow for the scalable synthesis of the target compound 1 .

Detailed Kilogram-Scale Synthesis Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of 1 , starting from the key 4-hydroxyquinoline intermediate 7 .

Stage 1: Synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7)

The formation of the quinolone ring is achieved through an intramolecular condensation reaction facilitated by a strong base. The use of sodium tert-butoxide in tert-butanol is preferred for scale-up due to its efficacy, manageable safety profile, and cost-effectiveness compared to alternatives like sodium ethoxide (requiring metallic sodium) or DBU.[1]

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with tert-Butanol (20 L, warmed if solid) and add sodium tert-butoxide (¹BuONa) (1.3 kg, 13.5 mol).

  • Reagent Addition: Add the starting benzoate precursor 14 (o-[(2-cyanovinyl)amino]benzoate derivative, 2.0 kg, 6.6 mol) to the reactor.

  • Reaction: Stir the mixture and heat to reflux (approx. 82-83 °C) for 3 hours. Monitor the reaction for completion using HPLC.

  • Work-up & Isolation:

    • Once complete, cool the reaction mixture to approximately 40 °C.

    • Concentrate the volume under reduced pressure to about 8 L.

    • Dilute the concentrated mixture with water (15 L).

    • Adjust the pH to ~4 using concentrated HCl. This will cause the product to precipitate.

    • Stir the resulting suspension at 40-50 °C for 1 hour to ensure complete precipitation and improve filterability.

  • Purification:

    • Filter the solid product and wash thoroughly with water.

    • The crude product is purified by heating and stirring in a 50% mixture of Ethanol (EtOH) and Ethyl Acetate (EtOAc) to yield compound 7 with high purity.[1]

Stage 2: Chlorination to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (1)

This final step converts the 4-hydroxy group to the desired 4-chloro group using POCl₃. The reaction is catalyzed by 4-Dimethylaminopyridine (DMAP), which accelerates the transformation. Ethyl acetate is an excellent solvent choice for this step on a large scale.[2]

Protocol:

  • Reactor Setup: Suspend N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7 ) (1.4 kg, 5.1 mol) and DMAP (30.0 g, 0.25 mol) in Ethyl Acetate (EtOAc) (15 L) in a reactor equipped with a reflux condenser and a dropping funnel. Stir at room temperature.

  • Reagent Addition (Critical Step): Slowly add phosphorus oxychloride (POCl₃) (1.9 L, 20.8 mol) to the mixture over 1 hour. This addition is exothermic and must be controlled.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours. The reaction should become a clear solution, indicating completion. Monitor via HPLC.

  • Work-up & Quenching (Critical Step):

    • Cool the reaction solution to room temperature.

    • In a separate, larger vessel, prepare 20 L of an ice-water mixture.

    • Slowly and carefully pour the reaction solution into the ice-water with vigorous stirring. This quench is highly exothermic and will generate HCl gas. Ensure adequate ventilation and cooling.

    • Continue stirring the quenched mixture for 2 hours to allow the product to fully precipitate.

  • Isolation and Purification:

    • Filter the resulting solid and wash it with water (2 x 2 L).

    • Dry the crude product.

    • Suspend the crude solid in N,N-Dimethylformamide (DMF) (4 L) and stir at room temperature for 1 hour. This trituration step effectively removes residual impurities.[1]

    • Filter the purified solid, wash with a minimal amount of cold solvent if necessary, and dry under vacuum to yield the final product 1 .

G cluster_0 Chlorination Mechanism with POCl₃ A 4-Hydroxyquinoline (7) B Activated O-Phosphodichloridate Intermediate A->B Attack on POCl₃ D Final Product (1) B->D SNAr Attack by Cl⁻ E H₃PO₄ (byproduct) B->E Hydrolysis

Caption: Mechanism of the POCl₃-mediated chlorination of the 4-hydroxyquinoline intermediate.

Quantitative Data and Quality Control

Effective scale-up requires rigorous monitoring and control of reaction parameters. The following table summarizes typical results for a kilogram-scale batch.

ParameterStage 1 (Cyclization)Stage 2 (Chlorination)Overall
Starting Material Precursor 14 (2.0 kg)Intermediate 7 (1.4 kg)-
Key Reagents ¹BuONa (1.3 kg)POCl₃ (1.9 L), DMAP (30 g)-
Solvent ¹BuOH (20 L)EtOAc (15 L)-
Temperature Reflux (~83 °C)Reflux (~77 °C)-
Reaction Time 3 hours2 hours-
Typical Yield ~85%~88%~49% (over 7 steps from initial starting materials)[1]
Purity (HPLC) >99%>98.9%>98.9%[1]

Analytical Methods:

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) should be used to monitor the disappearance of starting material and the formation of the product at each stage.

  • Final Product Characterization: The structure of the final product 1 should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity must be definitively assessed by HPLC.[1][2]

Safety and Hazard Management

The scale-up of this synthesis involves several hazardous materials that require strict handling protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic HCl gas. Must be handled in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4]

  • Sodium tert-Butoxide (¹BuONa): Corrosive and flammable solid. Reacts with moisture. Store under an inert atmosphere and handle with care to avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation and skin contact. Use only in a well-ventilated area.

  • General Precautions: All operations should be conducted by trained personnel in a facility equipped to handle large quantities of hazardous chemicals.[4][5] Emergency equipment, including spill kits and safety showers, must be readily accessible.

References

  • Maji, B., & Sereda, G. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Jiang, X., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(11), 1874–1877. [Link]

  • ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. [Link]

  • Mao, Y., et al. (2014). New Synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Heterocycles, 89(5), 1203. [Link]

  • PubChem. (n.d.). N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a key intermediate in the synthesis of targeted cancer therapeutics such as Neratinib.[1][] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity, purity, and structural confirmation. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis, and UV-Visible (UV-Vis) spectroscopy for quantitative determination. Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (MW: 271.27 g/mol , Formula: C₁₄H₁₃N₃O₃) is a pivotal quinoline derivative.[][3] Quinoline scaffolds are of high importance in medicinal chemistry due to their versatile biological activities, which include antimalarial, antibacterial, and anticancer properties.[4][5] Specifically, this compound serves as a critical building block for irreversible kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in various cancers.[1]

Given its role as a pharmaceutical intermediate, rigorous analytical characterization is imperative to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can affect the stability, toxicity, and overall therapeutic effect of the drug product. Therefore, a multi-faceted analytical approach is essential for comprehensive characterization. This guide is structured to provide a logical workflow for the analysis of this compound, from initial purity assessment to complete structural confirmation, in alignment with the principles of analytical procedure development outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis (assay).[11][12] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the molecule's moderate polarity.

Rationale for Method Development

The goal is to develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products.[13][14]

  • Column Selection: A C18 stationary phase is selected as it provides good retention and separation for a wide range of organic molecules.[11][15]

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is used. The aqueous phase helps to control the ionization state of the molecule, particularly the acidic 4-hydroxy group and any potential basic functionalities, thereby ensuring reproducible retention times and sharp peak shapes.[12] Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: The quinoline ring system contains a strong chromophore, making UV detection highly suitable.[15] The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (≥99.5% purity).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or phosphoric acid).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress ionization of the hydroxyl group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte.
Gradient Program 10% B to 90% B over 20 minA gradient is used to ensure elution of both polar and non-polar impurities.[13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength Determined by UV scan (approx. 254 nm or λmax)Maximizes sensitivity for the analyte.[15]
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard. The compound is soluble in DMSO and ethanol, but for RP-HPLC, a diluent compatible with the mobile phase is preferred.[16]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity by area normalization. Calculate the assay using the external standard method.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (Aqueous & Organic) Equilibrate Equilibrate System Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Sample & Standard Solutions (100 µg/mL) SST System Suitability Test (5x Standard Injections) Prep_Sample->SST Analysis Inject Blank, Sample, & Standard SST->Analysis RSD ≤ 2.0% Integrate Integrate Peaks Analysis->Integrate Calculate Calculate Purity (Area %) & Assay Integrate->Calculate

Caption: Workflow for HPLC Purity and Assay Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[17] It is indispensable for the structural characterization of impurities and degradation products.[17]

Rationale for Method Development

The primary goal is to obtain the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities.

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for polar to moderately polar small molecules like this compound. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is ideal. It provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. A triple quadrupole (QqQ) instrument is also highly effective for its sensitivity and selectivity, especially in quantitative studies.[17]

Experimental Protocol: LC-MS

Objective: To identify and tentatively characterize process-related impurities and potential degradants.

Instrumentation and Materials:

  • LC-MS system with an ESI source.

  • Chromatographic conditions are typically transferred directly from the developed HPLC method. Mobile phase buffers should be volatile (e.g., formic acid, ammonium acetate instead of phosphate buffers).

LC-MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI Positive and NegativeRun in both modes to capture all possible ions. The [M+H]⁺ is expected at m/z 272.27.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Drying Gas Flow 10 - 12 L/minFacilitates desolvation of the droplets in the ESI source.
Gas Temperature 300 - 350 °CEnsures complete evaporation of the solvent.
Mass Range m/z 50 - 1000A wide range to capture the parent molecule and potential smaller fragments or larger dimers.
MS/MS Analysis Collision-Induced Dissociation (CID)Fragmenting the parent ion helps in elucidating the structure of impurities.

Procedure:

  • Method Transfer: Adapt the HPLC method by replacing any non-volatile buffers with volatile alternatives like 0.1% formic acid.

  • Sample Analysis: Inject the sample solution used for HPLC analysis.

  • Data Analysis:

    • Extract the ion chromatogram for the expected parent mass (m/z 272.27).

    • Examine the total ion chromatogram (TIC) for peaks other than the main component.

    • Obtain the mass spectrum for each impurity peak.

    • If using HRMS, use the accurate mass to predict the elemental composition.

    • Perform MS/MS fragmentation on the impurity ions and compare the fragmentation pattern with that of the parent compound to hypothesize the impurity structure.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation LC_Separation HPLC Separation (Volatile Mobile Phase) Ionization ESI Source (Positive/Negative Mode) LC_Separation->Ionization MS1 Full Scan MS (Detect Parent & Impurity Ions) Ionization->MS1 MS2 MS/MS Fragmentation (CID on selected ions) MS1->MS2 Select Precursor Ions Impurity_Mass Determine m/z of Impurities MS2->Impurity_Mass Structure_Hypothesis Propose Impurity Structure (Based on mass & fragments) Impurity_Mass->Structure_Hypothesis

Caption: Workflow for LC-MS Based Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[18][19] It provides detailed information about the carbon-hydrogen framework of the molecule.[20]

Rationale for NMR Experiments
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[18][20]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.[20] Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[20]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.[21][22]

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent: DMSO-d₆ (The compound is soluble in DMSO, and this solvent will allow observation of the exchangeable OH and NH protons).[16]

  • Internal Standard: Tetramethylsilane (TMS).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} broadband decoupled spectrum.

    • Acquire a DEPT-135 spectrum.

    • Acquire 2D spectra: COSY, HSQC, and HMBC.

  • Data Analysis:

    • ¹H NMR: Assign signals based on chemical shift (ppm), integration (relative number of protons), and multiplicity (splitting pattern).

    • ¹³C NMR: Assign signals based on chemical shift.

    • 2D NMR: Use the correlation peaks in COSY, HSQC, and HMBC spectra to build the molecular connectivity map and confirm the final structure.

Expected NMR Data Interpretation:

Functional Group¹H Chemical Shift (ppm, expected)¹³C Chemical Shift (ppm, expected)Key HMBC Correlations
Ethoxy (CH₃) ~1.4 (triplet)~15H(CH₃) to C(CH₂)
Ethoxy (CH₂) ~4.2 (quartet)~65H(CH₂) to C(quinoline ring)
Acetamide (CH₃) ~2.1 (singlet)~24H(CH₃) to C(C=O)
Quinoline Ring (H) 7.0 - 8.5 (various signals)100 - 150Protons on the ring to adjacent carbons.
NH (Amide) ~9.5 (singlet, exchangeable)N/AH(NH) to C(C=O) and C(quinoline ring)
OH (Hydroxy) >10 (broad singlet, exchangeable)N/AH(OH) to C(quinoline ring)
Cyano (CN) N/A~115-120-
Carbonyl (C=O) N/A~169-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[23][24] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the compound.[25]

Rationale for FTIR Analysis

The FTIR spectrum will confirm the presence of key functional groups in this compound, such as the O-H (hydroxyl), N-H (amide), C≡N (cyano), C=O (carbonyl), and C-O (ether) bonds.

Experimental Protocol: FTIR

Objective: To identify the characteristic functional groups of the molecule.

Instrumentation and Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample powder.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Place a small amount of the sample powder onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire Spectrum: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad) O-H stretchHydroxyl group (-OH)
~3300 N-H stretchAmide (-NH)
~2230 C≡N stretchCyano group (-CN)
~1660 C=O stretchAmide I band (Carbonyl)
~1550 N-H bendAmide II band
1600 - 1450 C=C stretchAromatic quinoline ring
~1250 C-O stretchAryl ether (-O-CH₂)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that contain chromophores.[26][27] It is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance (Beer-Lambert law).[28]

Rationale for UV-Vis Analysis

The fused aromatic ring system of the quinoline core in this compound acts as a strong chromophore, making it highly suitable for UV-Vis analysis. This method can be used for a quick quantitative assay, especially for dissolution testing or cleaning validation.[29][30]

Experimental Protocol: UV-Vis

Objective: To perform a quantitative assay of the compound.

Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Solvent: Ethanol or Methanol (compound is soluble and UV transparent).

  • Reference standard.

Procedure:

  • Determine λmax: Prepare a dilute solution of the compound (~10 µg/mL) in the chosen solvent. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of dilutions to create at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Sample Analysis: Prepare the sample solution to have a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.

  • Calculation: Determine the concentration of the sample from the calibration curve using the linear regression equation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. The orthogonal nature of these techniques—chromatographic (HPLC, LC-MS), spectroscopic (NMR, FTIR), and spectrophotometric (UV-Vis)—ensures a high degree of confidence in the identity, purity, structure, and quantity of the compound. Adherence to these protocols will support the development of high-quality pharmaceutical products by ensuring the integrity of this critical intermediate. For regulatory submissions, these methods must be validated according to ICH Q2(R2) guidelines to demonstrate their suitability for their intended purpose.[9]

References

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in the synthesis of irreversible EGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in the Synthesis of Irreversible EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Guide Overview

This document provides a comprehensive scientific and technical guide on the synthesis and application of this compound, a pivotal intermediate in the development of second and third-generation irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors. We will explore the underlying rationale for targeting EGFR, the mechanism of irreversible inhibition, and provide detailed, field-proven protocols for the synthesis and subsequent elaboration of this key quinoline scaffold.

The Rationale: Overcoming Resistance in EGFR-Targeted Cancer Therapy

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to oncogene addiction, where cancer cells become completely dependent on EGFR signaling for their survival.[1]

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, function by reversibly binding to the ATP-binding site of the EGFR kinase domain.[1][2] While initially effective in patients with activating EGFR mutations, their efficacy is often short-lived due to the development of acquired resistance. The most common mechanism, accounting for approximately 60% of cases, is a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[3][4][5][6]

This challenge necessitated the development of second and third-generation irreversible inhibitors. These agents are designed to form a permanent, covalent bond with a specific cysteine residue (typically Cys797) within the ATP-binding pocket of EGFR.[3][4] This irreversible binding allows them to maintain inhibition even in the presence of resistance mutations like T790M and provides a more sustained blockade of downstream signaling pathways.[3][6][7] The quinoline core, and specifically intermediates like this compound, serves as a crucial scaffold for building these advanced inhibitors, such as neratinib and dacomitinib.[8][9]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation MAPK MAPK Pathway EGFR->MAPK Activation Cys797 Cys797 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Irreversible_Inhibitor Irreversible EGFR Inhibitor Irreversible_Inhibitor->Cys797 Covalent Bond Formation Start Substituted Benzoic Acid Step1 Nitration & Esterification Start->Step1 Step2 Vinyl Amine Formation Step1->Step2 Step3 Base-Mediated Cyclization Step2->Step3 Intermediate N-(3-Cyano-7-ethoxy- 4-hydroxyquinolin-6-yl)acetamide Step3->Intermediate Step4 Chlorination (POCl3) Intermediate->Step4 Activated_Intermediate 4-Chloro-quinoline Intermediate Step4->Activated_Intermediate Step5 Coupling Reaction Activated_Intermediate->Step5 Final_Product Irreversible EGFR Inhibitor Step5->Final_Product

Caption: General workflow for the synthesis of irreversible EGFR inhibitors.

Protocol: Synthesis of this compound

This protocol details the key base-mediated cyclization step, which is a significant improvement over older thermal methods. It assumes the precursor, an o-[(2-cyanovinyl)amino]benzoate derivative, has been synthesized. [10] Reagents and Materials

Reagent/MaterialPurposeKey Considerations
o-[(2-cyanovinyl)amino]benzoate precursorStarting MaterialEnsure high purity for optimal cyclization.
Sodium tert-butoxide (tBuONa)BaseStrong, non-nucleophilic base to promote cyclization.
tert-Butanol (tBuOH)SolventHigh boiling point suitable for reflux.
Hydrochloric Acid (HCl)AcidificationTo precipitate the product after reaction.
Deionized WaterWashing/Quenching---
Reaction Flask, CondenserGlasswareStandard reflux setup.
Magnetic Stirrer, Heating MantleEquipmentFor heating and mixing.
Filtration ApparatusEquipmentFor isolating the solid product.

Step-by-Step Procedure

  • Reaction Setup: To a solution of tert-Butanol (approx. 10 mL per gram of starting material), add the o-[(2-cyanovinyl)amino]benzoate precursor (1.0 eq).

  • Addition of Base: While stirring, add sodium tert-butoxide (tBuONa) (approx. 2.0 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 82-83°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Scientist's Note: The strong basicity of tBuONa facilitates the intramolecular nucleophilic attack of the aniline nitrogen onto the ester carbonyl, followed by elimination, to form the quinolone ring. Using a non-nucleophilic base prevents side reactions with the cyano or ester groups.

  • Work-up: After completion, cool the reaction mixture to approximately 40°C. Concentrate the solution under reduced pressure to about one-third of its original volume.

  • Precipitation: Dilute the concentrated mixture with deionized water (approx. 8 mL per gram of starting material). Slowly adjust the pH to ~4 using concentrated HCl. A solid precipitate should form.

    • Scientist's Note: Acidification protonates the phenoxide intermediate, causing the desired 4-hydroxyquinoline product to precipitate out of the aqueous solution.

  • Isolation: Stir the resulting suspension at 40-50°C for an additional hour to ensure complete precipitation. Cool to room temperature, and collect the solid product by filtration.

  • Purification: Wash the filter cake thoroughly with deionized water and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary. Purity should be assessed by HPLC (>99% is achievable). [9][11]

Application: From Intermediate to Irreversible Inhibitor

The synthesized this compound is not yet an active inhibitor. It must be chemically modified in two key ways:

  • Activation of the 4-position: The 4-hydroxy group is converted to a better leaving group, typically a chloro group, to allow for subsequent nucleophilic aromatic substitution.

  • Coupling with the "Warhead": The activated 4-chloroquinoline is reacted with a linker molecule containing a Michael acceptor (the "warhead"), which is the functional group that will form the covalent bond with Cys797.

Protocol: Chlorination of the 4-Hydroxy Group

Step-by-Step Procedure

  • Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent like ethyl acetate or acetonitrile.

  • Chlorination: Add phosphorus oxychloride (POCl₃) (approx. 4.0 eq) slowly to the suspension at room temperature. [10]A catalytic amount of dimethylformamide (DMF) or dimethylaminopyridine (DMAP) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The suspension should turn into a clear solution, indicating the reaction is proceeding.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

  • Isolation: Stir the aqueous suspension for 1-2 hours to ensure complete precipitation of the product. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum. This yields N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [10]

Final Coupling Step

The final step involves the SNAr reaction between the 4-chloroquinoline intermediate and an appropriate amine-containing side chain, which includes the electrophilic Michael acceptor moiety required for irreversible binding. This step ultimately yields the final drug molecule, such as neratinib.

Caption: Covalent bond formation between the inhibitor and Cys797. (Note: Placeholder images used for chemical structures).

Analytical Characterization

Rigorous analytical chemistry is essential to verify the structure and purity of the synthesized intermediate and final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Safety Precautions: Handling Cyano Compounds

The synthesis involves the use of cyano-containing compounds, which are highly toxic. Strict adherence to safety protocols is mandatory.

  • Designated Area: All work with cyanide compounds must be conducted in a designated area within a certified chemical fume hood. [13]* Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or face shield for splash risk), and chemical-resistant gloves (double gloving is recommended). [13][14][15]* Avoid Acids: Keep acids away from cyanide compounds, as their reaction can generate highly toxic hydrogen cyanide (HCN) gas. [16]All reaction work-ups should be performed in a basic solution (pH > 10) to prevent HCN evolution. [16]* Decontamination: All glassware and surfaces should be decontaminated by washing first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. [13][14]* Waste Disposal: All cyanide-containing waste must be segregated, treated with a strong base to achieve a pH > 10, and disposed of as hazardous waste in properly labeled, sealed containers. [16]

References

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. Oncotarget. [Link]

  • synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4- oxoquinolin-6-yl)acetamide. HETEROCYCLES. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. National Institutes of Health (NIH). [Link]

  • Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Afatinib intermediate and synthetic method thereof (2017). SciSpace. [Link]

  • Synthetic process of antitumor drug dacomitinib. Journal of China Pharmaceutical University. [Link]

  • Synthetic process of antitumor drug dacomitinib. ResearchGate. [Link]

  • The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. National Institutes of Health (NIH). [Link]

  • Irreversible tyrosine kinase inhibition of epidermal growth factor receptor with afatinib in EGFR activating mutation–positive advanced non-small-cell lung cancer. National Institutes of Health (NIH). [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

  • Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ACS Publications. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology (MIT) EHS. [Link]

  • Preparation method of afatinib intermediate. Patsnap. [Link]

  • A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. [Link]

  • Method for preparing afatinib and intermediate thereof.
  • Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. [Link]

  • Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Crossref. [Link]

  • New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. ResearchGate. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • The role of irreversible EGFR inhibitors in the treatment of non-small cell lung cancer: overcoming resistance to reversible EGFR inhibitors. Taylor & Francis Online. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers in Oncology. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]

  • Irreversible EGFR inhibitors in the treatment of advanced NSCLC. National Institutes of Health (NIH). [Link]

  • Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. National Institutes of Health (NIH). [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This molecule is a pivotal intermediate in the development of selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, such as Neratinib and EKB-569.[1] The synthesis of its 4-hydroxyquinoline core, while well-established, presents significant challenges, particularly concerning reaction yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, troubleshoot common experimental failures, and provide validated, high-yield protocols. Our goal is to empower you to overcome the synthetic hurdles and achieve consistent, high-quality results.

Section 1: Understanding the Core Synthetic Challenge: The Cyclization Step

The traditional and most frequently cited method for constructing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[2][3] This pathway involves two primary stages:

  • Condensation: An appropriately substituted aniline reacts with an electrophilic three-carbon unit, typically an alkoxymethylenemalonate derivative, to form an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular 6-electron cyclization at extremely high temperatures to form the quinoline ring.

The primary bottleneck in this classical approach is the thermal cyclization step. It often requires heating in a high-boiling solvent like Dowtherm A or diphenyl ether to temperatures exceeding 250°C.[4][5] These harsh conditions are directly responsible for the most common issues encountered in this synthesis:

  • Low Yields: Significant thermal decomposition of both the starting material and the product occurs, often leading to yields as low as 35%.[1][5]

  • Tar Formation: The high heat promotes polymerization and the formation of complex, insoluble byproducts, resulting in a "tarry mess" that complicates product isolation.[5][6]

  • Purification Difficulties: Separating the desired product from the tar and other impurities is tedious and further reduces the isolated yield.

The following sections are structured to directly address these challenges with field-proven solutions and optimized protocols.

Section 2: Troubleshooting Guide for Synthesis Optimization

This section uses a question-and-answer format to address the most pressing issues encountered during the synthesis.

Q1: My overall yield is critically low (<40%). The cyclization step seems to be the main problem. How can I improve it?

A1: This is the most common issue, and it almost always stems from the harshness of the traditional thermal cyclization. Thermal decomposition is the likely culprit.

  • Causality: At temperatures of 250-260°C, the desired intramolecular cyclization competes with undesirable decomposition and polymerization pathways. This not only consumes your material but also generates impurities that can inhibit the reaction.[4][5]

  • Authoritative Insight: The literature strongly indicates that moving away from high-temperature thermal cyclization is the most effective strategy for improving yield. Two superior, milder methods have been developed:

    • Base-Catalyzed Cyclization: This is the most effective and scalable solution. It involves cyclizing an o-[(2-cyanovinyl)amino]benzoate intermediate using a strong base like sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH). This method proceeds at reflux (~83°C) and can increase the yield of the cyclization step to over 85%.[5]

    • Reductive Cyclization: This approach uses a nitro-enamine precursor which undergoes cyclization simultaneously with the reduction of the nitro group. A common system is zinc powder in acetic acid at a moderate temperature (70-80°C), which completely avoids the harsh thermal conditions.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed (<40%) check_cyclization Which cyclization method are you using? start->check_cyclization thermal High-Temperature Thermal (e.g., Dowtherm A, >250°C) check_cyclization->thermal Traditional milder Milder Method (Base-Catalyzed or Reductive) check_cyclization->milder Modern cause Primary Cause: Thermal Decomposition & Tarring thermal->cause check_condensation Review Condensation Step: - Incomplete reaction? - Impure starting materials? milder->check_condensation If yield is still low solution RECOMMENDED SOLUTION: Adopt a Milder Cyclization Protocol cause->solution G aniline Substituted Aniline (4-acetamido-2-amino-1-ethoxybenzene) cond_A Condensation with EtO-CH=C(CN)COOEt aniline->cond_A Path A (Traditional) steps_B Multi-step conversion to benzoate precursor aniline->steps_B Path B (Recommended) inter_A Enamine Intermediate cond_A->inter_A heat_A Thermal Cyclization >250°C in Dowtherm A inter_A->heat_A prod_A Low Yield Product + Significant Tar heat_A->prod_A inter_B o-[(2-cyanovinyl)amino]benzoate steps_B->inter_B base_B Base-Catalyzed Cyclization tBuONa, tBuOH, Reflux inter_B->base_B prod_B High Yield Product (>85%) base_B->prod_B

References

avoiding high temperature thermal cyclization for quinolone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Low-Temperature Cyclization Strategies

Welcome to the technical support center for modern quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals who are looking to move beyond classical high-temperature thermal cyclization methods. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the implementation of milder, more efficient synthetic protocols. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My traditional Gould-Jacobs (or Conrad-Limpach) reaction requires temperatures exceeding 250 °C, leading to low yields and significant byproduct formation. What are the primary alternatives?

High-temperature cyclizations, while foundational, are often plagued by thermal decomposition of starting materials and products, leading to complex purification and reduced yields.[1] The primary alternatives leverage alternative energy sources to promote the necessary intramolecular cyclization under significantly milder conditions. These include:

  • Microwave-Assisted Synthesis: This is one of the most effective and widely adopted methods for reducing reaction temperatures and times.[2] Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and higher yields in minutes, as opposed to hours.[3]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium. This process generates localized high temperatures and pressures, accelerating the reaction rate at a much lower bulk temperature.[4]

  • Photocatalysis: This approach utilizes light energy to drive the reaction. A photocatalyst absorbs light and initiates a series of electron transfer events that can lead to the desired cyclization under ambient temperature conditions.[5][6]

Each of these technologies offers a unique set of advantages and may be more suitable for specific substrates or reaction types.

Q2: I'm considering microwave synthesis for my Gould-Jacobs reaction. What are the critical parameters I need to optimize?

Transitioning a Gould-Jacobs reaction to a microwave-assisted protocol is a common and effective strategy. However, direct translation of thermal conditions is not recommended. The key parameters to optimize are:

  • Temperature: While lower than conventional methods, a sufficiently high temperature is still required for the intramolecular cyclization. A systematic screen from 150 °C to 300 °C is advisable. Higher temperatures can significantly increase yield, but also risk product degradation if held for too long.[3]

  • Reaction Time: One of the main advantages of microwave synthesis is the drastic reduction in reaction time. Optimization experiments should be conducted in minutes (e.g., 1, 5, 10, 20 minutes). Prolonged reaction times at high temperatures can lead to decarboxylation or other side reactions.[3]

  • Solvent: While some microwave-assisted Gould-Jacobs reactions can be performed neat (solvent-free), using a high-boiling, microwave-absorbent solvent can be beneficial for achieving uniform heating and preventing charring.[7] Diphenyl ether is a classic choice, but other options should be considered based on substrate solubility and desired reaction temperature.

  • Reagent Stoichiometry: An excess of the malonate reagent (e.g., diethyl ethoxymethylenemalonate - DEEM) can sometimes serve as both a reactant and a solvent, driving the reaction to completion.[7]

The following diagram illustrates a typical workflow for optimizing a microwave-assisted Gould-Jacobs reaction.

Microwave Optimization Workflow Workflow for Microwave-Assisted Gould-Jacobs Optimization cluster_prep Preparation cluster_optimization Optimization Loop cluster_scaleup Scale-Up Start Combine Aniline and DEEM in Microwave Vial Set_Params Set Initial Parameters (e.g., 250 °C, 5 min) Start->Set_Params Run_MW Run Microwave Reaction Set_Params->Run_MW Analyze Analyze Yield and Purity (HPLC-MS) Run_MW->Analyze Decision Optimal? Analyze->Decision Decision->Set_Params No, Adjust Parameters (Temp/Time) Scale_Up Scale-Up Reaction with Optimized Conditions Decision->Scale_Up Yes Purify Purify Product Scale_Up->Purify End Characterize Final Product Purify->End

Caption: Optimization workflow for microwave-assisted Gould-Jacobs synthesis.

Q3: My photocatalytic quinolone synthesis is not proceeding. What are the common causes of failure?

Photocatalytic reactions are highly sensitive to a number of factors that can lead to low or no conversion. Here are some common troubleshooting points:

  • Light Source: Ensure your light source has the correct wavelength to excite your chosen photocatalyst. The intensity of the light is also crucial; a weak light source may not provide enough energy to drive the reaction.

  • Photocatalyst: The choice of photocatalyst is critical. Different photocatalysts have different redox potentials and may be more or less effective for a given substrate. Consider screening different catalysts if one is not working. Also, ensure the catalyst is of high purity.

  • Solvent and Degassing: Many photocatalytic reactions are sensitive to oxygen. It is often necessary to thoroughly degas the solvent and reaction mixture before starting the irradiation. The choice of solvent can also influence the reaction outcome.

  • Substrate Compatibility: Some functional groups on your starting materials may interfere with the photocatalytic cycle, for example, by quenching the excited state of the catalyst.

The following diagram illustrates a simplified photocatalytic cycle for quinolone synthesis.

Photocatalytic Cycle Simplified Photocatalytic Cycle for Quinolone Synthesis PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) PC_star->PC Electron Transfer Radical_Cation Substrate Radical Cation Substrate Substrate Substrate->Radical_Cation Oxidation Intermediate Cyclized Intermediate Radical_Cation->Intermediate Intramolecular Cyclization Product Quinolone Product Intermediate->Product Oxidation/Deprotonation

Caption: A generalized photocatalytic cycle for quinolone synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield in Microwave-Assisted Synthesis 1. Insufficient temperature for cyclization.[3]2. Reaction time is too short.[3]3. Inefficient microwave absorption.1. Increase the reaction temperature in increments (e.g., 20 °C).2. Increase the reaction time.3. If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., ethanol) or switch to a more polar solvent.
Product Decomposition in Microwave Synthesis 1. Temperature is too high.[3]2. Reaction time is too long.1. Decrease the reaction temperature.2. Reduce the reaction time. Consider a time-course study to find the optimal point.
Incomplete Reaction in Ultrasound-Assisted Synthesis 1. Insufficient ultrasonic power.2. Poor energy transfer to the reaction medium.3. Reaction vessel is too large or thick.1. Increase the power output of the ultrasonic bath or probe.2. Ensure the reaction vessel is properly immersed in the ultrasonic bath.3. Use a smaller, thin-walled reaction vessel.
Formation of Polymeric Byproducts 1. Radical side reactions.2. High concentration of starting materials.1. Add a radical scavenger if the mechanism allows.2. Perform the reaction at a lower concentration.
Difficulty in Product Purification 1. Formation of closely related isomers.2. Charring or decomposition leading to tar formation.1. Optimize reaction conditions to improve regioselectivity. Consider a different catalytic system.2. Use milder reaction conditions (lower temperature, shorter time). Consider column chromatography with a deactivated stationary phase (e.g., alumina or triethylamine-treated silica gel).

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure and provides rapid and efficient cyclization.[3]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) equipped with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Acetonitrile (ice-cold) for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[3] The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 300 °C and hold for 5 minutes.[3] Monitor the internal pressure, which may rise significantly.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Comparative Data: Conventional vs. Microwave Heating [2]

MethodTemperature (°C)TimeAverage Yield (%)
Conventional (Oil Bath)14048 h34
Microwave Irradiation1605 min72
Protocol 2: Ultrasound-Assisted Conrad-Limpach Synthesis

This generalized protocol illustrates the application of ultrasound to a Conrad-Limpach type synthesis. Specific conditions may need to be optimized for your substrates.

Materials:

  • Substituted aniline

  • β-ketoester (e.g., ethyl acetoacetate)

  • High-boiling solvent (e.g., diphenyl ether)

  • Ultrasonic bath or probe system

  • Reaction vessel (thin-walled glass)

  • Hexane or other non-polar solvent for precipitation

Procedure:

  • Reaction Setup: In a thin-walled glass reaction vessel, dissolve the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq) in diphenyl ether.

  • Sonication: Place the reaction vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is below the level of the water in the bath. Sonicate at a desired frequency (e.g., 40 kHz) and power. The bulk temperature of the reaction can be maintained at a significantly lower level (e.g., 80-100 °C) compared to the >250 °C required for conventional heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add hexane to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The product can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This quinoline derivative is a critical intermediate in the synthesis of targeted therapies, including irreversible epidermal growth factor receptor (EGFR) inhibitors, making its purity paramount for successful downstream applications.[1] This document provides detailed protocols, the scientific rationale behind procedural choices, and a robust troubleshooting framework to address common challenges encountered during recrystallization.

Section 1: Compound Characteristics & Solubility Profile

A foundational understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy.

Key Physicochemical Properties:

PropertyValueSource(s)
IUPAC Name N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide[][3]
Synonyms This compound[]
CAS Number 848133-75-5[][4][5]
Molecular Formula C₁₄H₁₃N₃O₃[][6]
Molecular Weight 271.27 g/mol [][5]
Appearance White to pale yellow solid[6]

Solubility Analysis: The solubility profile dictates the choice of recrystallization solvent. This compound is soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, but exhibits low solubility in water.[6] This profile is ideal for recrystallization. A suitable solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of the purified material upon cooling.[7] The significant solubility in ethanol combined with its insolubility in water makes an ethanol-water mixed solvent system a prime candidate for achieving high purity and yield.

Section 2: Recommended Recrystallization Protocols

The following protocols are designed to provide a validated starting point for purification. The choice between a single-solvent, two-solvent, or pH-mediated method depends on the nature of the impurities and the scale of the experiment.

Experimental Workflow Overview

G cluster_prep Preparation & Dissolution cluster_purify Impurity Removal & Crystallization cluster_iso Isolation & Drying start Crude Compound in Erlenmeyer Flask dissolve Add Minimum Volume of Hot Solvent start->dissolve Select appropriate solvent hot_filt Hot Filtration (If insoluble impurities or charcoal are present) dissolve->hot_filt Optional cool Slow Cooling to Room Temp, then Ice Bath dissolve->cool hot_filt->cool crystals Crystal Formation (Nucleation & Growth) cool->crystals vac_filt Collect Crystals via Vacuum Filtration crystals->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This method is preferred for its simplicity when ethanol provides a sufficient solubility differential between hot and cold conditions.

Methodology:

  • Solvent Preparation: Heat a suitable volume of ethanol to its boiling point (78 °C).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the hot ethanol dropwise while stirring or swirling until the solid is just dissolved. Using the absolute minimum amount of hot solvent is critical for achieving a saturated solution and maximizing yield.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.[9]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals and prevents the trapping of impurities that occurs with rapid cooling.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water System)

This is a highly effective method given the compound's solubility profile. Ethanol acts as the "good" solvent in which the compound is soluble, and water acts as the "anti-solvent" in which it is insoluble.

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum required amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is the saturation point.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. The goal is to have a solution that is just shy of saturation at the boiling point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation & Drying: Collect, wash (with a cold ethanol/water mixture), and dry the crystals as previously described.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound in a question-and-answer format.

Troubleshooting Decision Tree

G start Solution Cooled to Room Temperature q1 Are Crystals Present? start->q1 no_xtals No Crystals Formed (Supersaturation) q1->no_xtals No yes_xtals Crystals or Solid is Present q1->yes_xtals Yes induce Induce Crystallization: 1. Scratch inner surface of flask 2. Add a seed crystal no_xtals->induce q2 Crystals Formed? induce->q2 boil_off Too much solvent. Reheat and boil off a portion of solvent. Re-cool. q2->boil_off No q2->yes_xtals Yes q3 Is the Solid an Oil? yes_xtals->q3 oil_out Compound 'Oiled Out' q3->oil_out Yes good_xtals Solid Crystals Formed q3->good_xtals No fix_oil 1. Reheat to dissolve oil. 2. Add more 'good' solvent (Ethanol). 3. Ensure slow cooling. 4. Consider a different solvent system. oil_out->fix_oil q4 Yield > 85% and Purity Acceptable? good_xtals->q4 success Process Successful q4->success Yes low_yield Low Yield or Purity q4->low_yield No fix_yield Low Yield: - Check mother liquor for product. - Ensure minimum solvent was used. Low Purity: - Ensure slow cooling. - Consider charcoal treatment. low_yield->fix_yield

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My solution has cooled, but no crystals have formed. What should I do?

A: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[11]

  • Induce Nucleation: The formation of crystals requires a nucleation site to begin. You can induce this by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[7][9]

    • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[7][11]

  • Excess Solvent: If nucleation techniques fail, you have likely used too much solvent.[11] The remedy is to gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[10]

Q2: Instead of solid crystals, an oil is separating from the solution. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[11]

  • Reheat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation temperature.[9]

  • Slow the Cooling: Ensure the cooling process is very gradual. You can insulate the flask to slow heat loss. This gives molecules more time to orient themselves correctly into a crystal lattice.[11]

  • Change Solvents: If the problem persists, the boiling point of your solvent system may be too high. Consider a solvent with a lower boiling point.

Q3: A large amount of fine powder crashed out of the solution immediately upon cooling. Is this a problem?

A: Yes, this indicates that crystallization occurred too rapidly. While you have recovered the solid, rapid precipitation tends to trap impurities within the crystal structure, defeating the purpose of recrystallization.[10]

  • Use More Solvent: The most common cause is using the absolute bare minimum of solvent, leading to a solution that is too concentrated. To fix this, reheat the flask to redissolve the solid, add a small additional volume of hot solvent (e.g., 5-10% more), and re-cool the solution slowly.[10] This will slightly decrease your yield but significantly improve purity.

Q4: My final product is still yellow. How can I obtain a whiter product?

A: The persistent color is likely due to highly colored, minor impurities.

  • Activated Charcoal: These can often be removed by treatment with activated charcoal. As described in Protocol 1, add a small amount of charcoal to the hot solution, boil briefly, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[9] Be aware that charcoal can also adsorb your product, so use it sparingly.

Q5: I obtained very pure crystals, but my yield is unacceptably low. How can I improve recovery?

A: Low yield can result from several factors.

  • Excess Solvent: The most frequent cause is using too much solvent during the dissolution step, meaning a significant amount of your product remains in the mother liquor after cooling.[11] Always use the minimum amount of hot solvent required.

  • Premature Crystallization: If the product crystallized during a hot filtration step, you will lose a significant portion of your material. Ensure your filtration apparatus is pre-heated.

  • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product. Use only a minimal amount to rinse the crystals.

References

troubleshooting poor yield in reductive cyclization of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the reductive cyclization of quinolines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly poor yields, encountered during your experiments.

Troubleshooting Guide: Overcoming Poor Yields

This section addresses specific issues that can arise during the reductive cyclization process, leading to unsatisfactory yields. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying problem.[1]

Problem 1: Low or No Product Formation with Recovery of Starting Material

This is one of the most common issues, indicating that the reaction is not proceeding efficiently or at all.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentration are critical parameters that dictate reaction kinetics.[1] An incorrect temperature can lead to a sluggish or incomplete reaction.[2] Action: 1. Optimize Temperature: Perform small-scale trial reactions at various temperatures (e.g., in 10°C increments) to identify the optimal condition. Be aware that excessive heat can cause decomposition of reactants or products.[2][3] 2. Adjust Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion.[1] Some reactions may require significantly longer times than initially anticipated.
Ineffective Reducing Agent The choice of reducing agent is crucial for the initial reduction of the nitro group (or other precursor) to the amine, which is the first step in the cyclization cascade. The reducing agent's potential may be insufficient for your specific substrate.
Catalyst Inactivity or Poor Choice The catalyst, whether it's an acid, base, or transition metal, facilitates the key cyclization and dehydration steps. An inappropriate or inactive catalyst will halt the reaction.[2] For instance, palladium complexes with specific ligands like 1,10-phenanthroline have been shown to be robust for the reduction of nitroarenes.[4] Action: 1. Screen Catalysts: If using a catalyzed reaction, test a variety of catalysts. For acid-catalyzed cyclizations, screen both Brønsted acids (e.g., p-TsOH) and Lewis acids (e.g., tin tetrachloride).[5] 2. Verify Catalyst Quality: Ensure the catalyst has not degraded. Purchase from a reputable supplier or, if synthesized in-house, verify its purity and activity.
Poor Substrate Reactivity The electronic and steric properties of your starting materials significantly impact the reaction rate.[2] Electron-withdrawing groups on an aniline ring, for example, can deactivate it, making the cyclization step more difficult.[3] Steric hindrance near the reacting sites can also impede the reaction.[2][5] Action: 1. Analyze Electronic Effects: If your substrate contains strongly deactivating groups, you may need more forcing reaction conditions (higher temperature, stronger catalyst). 2. Consider Steric Hindrance: If significant steric bulk is present, alternative synthetic routes might be necessary.[5]
Problem 2: Significant Byproduct or Tar Formation

The formation of a complex mixture of byproducts or a tar-like substance indicates side reactions or decomposition are occurring.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Excessive Reaction Temperature High temperatures can cause reactants, intermediates, or the final product to decompose, leading to polymerization or charring, which often manifests as tar.[2][3]
Presence of Oxygen or Moisture Many organic reactions, particularly those involving organometallic catalysts or sensitive intermediates, are susceptible to degradation by atmospheric oxygen and moisture.[1] Action: 1. Use Dry Solvents & Reagents: Ensure all solvents are anhydrous and reagents are dry.[2] 2. Employ Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to exclude air and moisture.[1]
Inefficient Mixing In heterogeneous reactions (e.g., with a solid-supported catalyst or insoluble reagent), poor stirring can create localized "hot spots" of high concentration or temperature, promoting side reactions.[1] Action: Ensure vigorous and efficient stirring throughout the reaction. Use an appropriately sized stir bar and a stir plate with sufficient power for the reaction scale and viscosity.[1]
Side Reactions The reaction conditions may be promoting alternative pathways. For example, in Friedländer-type syntheses, aldol side reactions can occur.[5] With certain substrates, retro-aldol condensation has also been observed.[4] Action: 1. Analyze Byproducts: If possible, isolate and characterize the major byproducts to understand the competing reaction pathways. 2. Adjust Conditions: A change in catalyst, solvent, or temperature can often favor the desired pathway over side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reductive cyclization of a 2-nitroaryl compound to a quinoline?

The reaction typically proceeds in a domino or cascade fashion involving three key stages:

  • Reduction: The nitro group of the 2-nitroaryl precursor is reduced to an amino group (-NH2). This is often achieved using reducing agents like iron in acetic acid (Fe/AcOH), sodium dithionite, or catalytic hydrogenation.[6][7]

  • Condensation & Cyclization: The newly formed aniline nitrogen acts as a nucleophile and attacks an internal electrophilic site (often a carbonyl group from a ketone or aldehyde moiety) in an intramolecular condensation reaction. This forms a heterocyclic ring.[8]

  • Dehydration/Aromatization: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the fully aromatic and stable quinoline ring system.

G A 2-Nitroaryl Precursor B Reduction of Nitro Group (e.g., Fe/AcOH, H2/Pd) A->B [H] C 2-Aminoaryl Intermediate B->C D Intramolecular Cyclization (Nucleophilic attack) C->D E Cyclized Intermediate (non-aromatic) D->E F Dehydration/ Aromatization E->F -H2O G Quinoline Product F->G

Caption: General mechanism of reductive cyclization.

Q2: How do I choose the right reducing agent for my reaction?

The choice of reducing agent depends on the substrate's functional group tolerance, desired reaction conditions (e.g., pH), and scalability.

Reducing Agent Typical Conditions Advantages Considerations
Iron / Acetic Acid (Fe/AcOH) Acetic acid, ethanol/waterInexpensive, effective, classic method.[6]Can require acidic workup; not suitable for highly acid-sensitive substrates.
Sodium Dithionite (Na₂S₂O₄) Ethanol/water, DMSOMetal-free option, works under relatively mild conditions.[7]Can have limited solubility; stoichiometry needs to be optimized.
Tin(II) Chloride (SnCl₂) Ethanol, Ethyl AcetateEffective and widely used.[9]Stoichiometric tin waste is generated.
Catalytic Hydrogenation (H₂) Pd/C, PtO₂Clean reaction with water as the only byproduct.Requires specialized high-pressure equipment; catalyst can be expensive and may be poisoned by sulfur-containing functional groups.
Formic Acid (HCOOH) Used as a CO surrogate with a palladium catalyst.[4]Avoids the need for pressurized CO gas and autoclaves.[4]Requires a co-reagent like acetic anhydride (Ac₂O) and a suitable catalyst system.[4]
Q3: My reductive cyclization is catalyzed. What are common causes of catalyst deactivation?

Catalyst deactivation can halt a reaction and is a critical factor in catalytic cycles.

  • Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., sulfur compounds, strong coordinating agents) can bind irreversibly to the active sites of a metal catalyst, rendering it inactive.[10]

  • Product Inhibition: The quinoline product itself, being a nitrogen heterocycle, can act as a ligand and coordinate to the metal center of the catalyst, slowing down or stopping the catalytic cycle.

  • Thermal Degradation: At excessively high temperatures, the catalyst complex or its supporting ligands can decompose.[3]

  • Leaching: For heterogeneous catalysts (e.g., Pd on carbon), the active metal can sometimes leach off the support into the solution, reducing the catalyst's overall effectiveness.

G cluster_0 Reaction Parameters cluster_1 Potential Issues Temp Temperature Yield Reaction Yield Temp->Yield Decomp Decomposition Temp->Decomp SideRxn Side Reactions Temp->SideRxn Time Time Time->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst Catalyst->Yield Deactivation Catalyst Deactivation Catalyst->Deactivation Reagents Reagents Reagents->Yield Purity Impurity Reagents->Purity Decomp->Yield SideRxn->Yield Deactivation->Yield Purity->Deactivation

Caption: Interplay of parameters affecting reaction yield.

Q4: How can I effectively purify my quinoline product, especially from tar?

Purification can be challenging, but several techniques are effective.

  • Acid-Base Extraction: Quinolines are basic. After the reaction, you can often perform an extraction with an acidic aqueous solution (e.g., 1M HCl) to pull the quinoline product into the aqueous layer, leaving non-basic impurities and tar in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure quinoline re-extracted into an organic solvent.

  • Steam Distillation: This is a classic and highly effective method for separating volatile products like quinoline from non-volatile tarry residues.[2]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system (e.g., hexanes/ethyl acetate) of appropriate polarity can separate the desired quinoline from starting materials and byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a powerful purification technique.

Experimental Protocols

Protocol 1: General Procedure for Reductive Cyclization using Fe/AcOH

This protocol is a representative example for the reduction of a 2-nitroaryl ketone to a quinoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-nitroaryl ketone substrate (1.0 equiv) in a mixture of glacial acetic acid and ethanol.

  • Addition of Reducing Agent: To the stirred solution, add iron powder (Fe, ~5.0 equiv) in portions. The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-100°C). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and make the solution basic by slowly adding a concentrated sodium hydroxide or sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]

G Start Start: Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Optimize_Conditions Optimize Conditions (Small-scale trials) Check_Conditions->Optimize_Conditions Suboptimal Check_Reagents Verify Reagent & Solvent Purity/ Dryness Check_Conditions->Check_Reagents Optimal Optimize_Conditions->Check_Reagents Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure/Wet Check_Catalyst Evaluate Catalyst (Choice & Activity) Check_Reagents->Check_Catalyst Pure/Dry Purify_Reagents->Check_Catalyst Screen_Catalysts Screen Alternative Catalysts Check_Catalyst->Screen_Catalysts Ineffective Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Check_Catalyst->Analyze_Byproducts Effective Screen_Catalysts->Analyze_Byproducts End End: Improved Yield Analyze_Byproducts->End

Caption: A logical troubleshooting workflow.

References

  • Benchchem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Pescitelli, G., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules.
  • Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. (n.d.). Royal Society of Chemistry.
  • Chintakunta, R., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • Kamath, P., et al. (2017). A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. Synlett.
  • Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV.
  • Smith, D. C., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules.

Sources

Technical Support Center: Optimization of Reaction Conditions for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As a key intermediate in the synthesis of selective EGFR kinase inhibitors like Neratinib and EKB-569, robust and reproducible synthesis of this compound is critical.[1] This document aims to equip you with the necessary knowledge to navigate the common challenges associated with its preparation.

I. Understanding the Synthesis: From Harsh Heat to Milder Cyclizations

The synthesis of this compound has evolved significantly. Early methods, based on the Gould-Jacobs methodology, involved a high-temperature thermal cyclization (250-260°C in Dowtherm A) of an aniline derivative with ethyl (E)-2-cyano-3-ethoxypropenoate.[1][2] This approach was often plagued by low yields (around 35%), harsh reaction conditions, and the formation of tar-like byproducts, making purification a formidable challenge.[1][2]

Modern approaches have shifted towards milder and more efficient cyclization strategies. One improved method involves the base-catalyzed cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate.[2] Another innovative route employs a reductive cyclization of a nitroenamine intermediate.[1] These methods offer the significant advantages of higher yields, milder reaction conditions, and simpler purification procedures.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Cyclization Step

  • Question: I am following a traditional thermal cyclization protocol and my yields are consistently low (<40%). What are the primary causes and how can I improve this?

  • Answer: Low yields in the thermal cyclization are a well-documented issue.[1][2] The primary culprit is the high temperature required, which often leads to decomposition of starting materials and the desired product, resulting in significant tar formation.[2]

    Troubleshooting Steps:

    • Transition to a Milder Cyclization Method: The most effective solution is to abandon the high-temperature thermal cyclization in favor of a base-catalyzed or reductive cyclization approach. The base-catalyzed cyclization of o-[(2-cyanovinyl)amino]benzoate using sodium tert-butoxide in tert-butanol has been shown to be a significant improvement.[2]

    • Optimize Reaction Time and Temperature (for Milder Methods): Even with milder methods, optimization is key. For the base-catalyzed cyclization, ensure the reaction is heated to reflux for a sufficient time (e.g., 3 hours) to drive the reaction to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Ensure Anhydrous Conditions: For the base-catalyzed cyclization using strong bases like sodium tert-butoxide, ensure your solvent and glassware are scrupulously dry. The presence of water can quench the base and hinder the reaction.

Issue 2: Formation of a Tar-Like Residue During Thermal Cyclization

  • Question: My reaction mixture turns into a thick, dark tar during the high-temperature cyclization, making product isolation nearly impossible. How can I prevent this?

  • Answer: Tar formation is a direct consequence of the harsh conditions of the thermal cyclization.[2] The high heat causes polymerization and decomposition of the reactants and products.

    Preventative Measures:

    • Adopt a Milder Synthetic Route: As with low yields, the most effective way to prevent tar formation is to use a synthetic route that avoids extreme temperatures. The reductive cyclization using a zinc-acetic acid-ethanol system is an excellent alternative that proceeds under much gentler conditions.[1]

    • Scavenge Impurities: If you must use a thermal method, ensure your starting materials are of the highest purity. Impurities can often act as initiators for polymerization at high temperatures.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. Column chromatography leads to product decomposition, and recrystallization gives poor recovery. What are the best purification strategies?

  • Answer: Purification of quinoline derivatives can be challenging due to their potential for decomposition on silica gel and the presence of closely related impurities.[3][4]

    Optimized Purification Protocol:

    • Acid-Base Extraction: A highly effective method for purifying this compound involves leveraging its acidic and basic functionalities. The product can be dissolved in a basic aqueous solution to form the sodium salt, which is soluble in a mixture of ethanol and water.[1] This allows for the removal of non-acidic impurities by filtration. Subsequent acidification of the filtrate will precipitate the purified product, which can then be collected by filtration.[1]

    • Recrystallization from a Suitable Solvent: If further purification is needed, recrystallization is a viable option. Solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane can be used, though the compound has low solubility in water.[5] Experiment with solvent mixtures to find the optimal conditions for crystallization with minimal loss of product.

    • Modified Column Chromatography: If column chromatography is unavoidable, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) mixed in the eluent. This can help prevent the decomposition of the acid-sensitive quinoline derivative.[4]

Issue 4: Incomplete Reaction or Presence of Starting Materials

  • Question: My reaction is not going to completion, and I see a significant amount of starting material remaining. How can I drive the reaction forward?

  • Answer: Incomplete reactions can be due to several factors, including insufficient reaction time, inadequate temperature, or catalyst deactivation.

    Troubleshooting Steps:

    • Monitor Reaction Progress: Regularly monitor the reaction using an appropriate analytical technique (TLC or HPLC). This will help you determine if the reaction has stalled or is simply proceeding slowly.

    • Increase Reaction Time or Temperature (with caution): If the reaction is sluggish, a modest increase in reaction time or temperature may be beneficial. However, be mindful of potential side reactions or decomposition, especially with thermally sensitive compounds.

    • Check Catalyst Activity: In catalyzed reactions, ensure the catalyst is active and used in the correct stoichiometric amount. For instance, in acid-catalyzed quinoline syntheses, using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than sulfuric acid.[3]

    • Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure efficient contact between reactants.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended modern synthetic route for this compound?

    • A1: A highly recommended route is the base-catalyzed cyclization of o-[(2-cyanovinyl)amino]benzoate in a t-BuONa/t-BuOH system.[2] This method is advantageous due to its milder reaction conditions, improved yields, and avoidance of the problematic high-temperature thermal cyclization.[2][6]

  • Q2: What are the key analytical techniques for monitoring the reaction and assessing product purity?

    • A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final product, with purities of >98% being achievable.[1][2] For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool to track the consumption of starting materials and the formation of the product.

  • Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

    • A3: Yes. When working with reagents like phosphorus oxychloride (POCl₃) for subsequent chlorination, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] POCl₃ is corrosive and reacts violently with water. Similarly, strong bases like sodium tert-butoxide should be handled with care to avoid contact with skin and eyes.[5]

  • Q4: Can I use other bases for the cyclization step instead of sodium tert-butoxide?

    • A4: While other base/solvent systems like NaOH/EtOH, NaOMe/MeOH, or NaOEt/EtOH have been investigated, the t-BuONa/t-BuOH system has been shown to produce fewer impurities and is the recommended choice for scale-up operations.[2]

IV. Optimized Experimental Protocols

Protocol 1: Optimized Synthesis via Base-Catalyzed Cyclization[2]

This protocol describes the cyclization of methyl 2-((2-cyano-2-(ethoxycarbonyl)vinyl)amino)-4-ethoxy-5-nitrobenzoate to the corresponding 4-hydroxyquinoline.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of methyl 2-((2-cyano-2-(ethoxycarbonyl)vinyl)amino)-4-ethoxy-5-nitrobenzoate in tert-butanol, add sodium tert-butoxide (2.05 equivalents).

  • Cyclization: Heat the reaction mixture to reflux and stir for 3 hours.

  • Work-up: Cool the reaction mixture to approximately 40°C and concentrate it under reduced pressure.

  • Precipitation: Dilute the concentrated residue with water. Adjust the pH to ~4 with concentrated hydrochloric acid.

  • Isolation: Stir the resulting suspension at 40-50°C for 1 hour. Filter the solid, wash with water, and dry to obtain this compound.

Protocol 2: Purification via Acid-Base Extraction[1]
  • Dissolution: Dissolve the crude this compound in a mixture of ethanol and water by adding a sufficient amount of aqueous sodium hydroxide to form the soluble sodium salt.

  • Filtration of Impurities: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Precipitation of Product: Slowly add a mineral acid (e.g., HCl) to the filtrate with stirring to adjust the pH to acidic (around 4-5). The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove any residual salts, and dry under vacuum to yield the purified product with high HPLC purity (>99%).[1]

V. Data and Workflow Visualizations

Table 1: Comparison of Synthetic Routes for this compound
FeatureGould-Jacobs (Thermal Cyclization)[1][2]Base-Catalyzed Cyclization[2]Reductive Cyclization[1]
Key Reagents Anilinoacrylate, Dowtherm Ao-[(2-cyanovinyl)amino]benzoate, t-BuONa, t-BuOHNitroenamine intermediate, Zn, Acetic Acid, Ethanol
Temperature 250-260 °CReflux in t-BuOH (~83 °C)Not specified, likely moderate
Reaction Time 20 hours3 hoursNot specified
Reported Yield 35%Overall yield of 49% (multi-step)Overall yield of 31% (multi-step)
Key Challenges Low yield, tar formation, harsh conditionsRequires anhydrous conditionsMulti-step synthesis
Advantages -Milder conditions, higher yield, scalableAvoids high temperatures

Diagram 1: Synthetic Pathway Comparison

G cluster_0 Gould-Jacobs (Thermal) cluster_1 Base-Catalyzed Cyclization cluster_2 Reductive Cyclization a Anilinoacrylate b N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide a->b Dowtherm A, 260°C, 20h Yield: ~35% Challenge: Tar Formation c o-[(2-cyanovinyl)amino]benzoate d N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide c->d tBuONa, tBuOH, reflux, 3h Improved Yield, Milder Conditions e Nitroenamine Intermediate f N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide e->f Zn, AcOH, EtOH Avoids High Temperature

Caption: Comparison of synthetic routes for the target quinoline.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Are you using thermal cyclization? start->q1 a1 Switch to Base-Catalyzed or Reductive Cyclization Method q1->a1 Yes q2 Are you using a milder method? q1->q2 No end Improved Yield a1->end a2 Optimize Reaction Time & Temperature (Monitor by TLC/HPLC) q2->a2 a3 Ensure Anhydrous Conditions (for base-catalyzed reaction) q2->a3 a2->end a3->end

Caption: A decision tree for troubleshooting low reaction yields.

VI. References

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. --INVALID-LINK--

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. --INVALID-LINK--

  • Cui, J., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(4), 639-643. --INVALID-LINK--

  • ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. --INVALID-LINK--

  • Synthesis of Quinoline and derivatives. (n.d.). --INVALID-LINK--

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(38), 22575-22596. --INVALID-LINK--

  • Crossref. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. --INVALID-LINK--

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975. --INVALID-LINK--

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. --INVALID-LINK--

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. --INVALID-LINK--

  • Chemicalbridge. (n.d.). This compound. --INVALID-LINK--

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. --INVALID-LINK--

  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. --INVALID-LINK--

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. --INVALID-LINK--

  • PubChem. (n.d.). N-(4-amino-3-cyano-7-ethoxyquinolin-6-yl)acetamide. --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. --INVALID-LINK--

References

Technical Support Center: Kilogram-Scale Synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the kilogram-scale synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. This molecule is a critical intermediate in the manufacturing of several important pharmaceutical agents, most notably the tyrosine kinase inhibitor Bosutinib.[1][2] Scaling up its synthesis from the lab bench to kilogram production presents unique challenges that require robust process controls and a deep understanding of the underlying chemistry.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on validated, large-scale synthetic routes.

Troubleshooting Guide: Common Kilogram-Scale Challenges

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions grounded in established chemical principles.

Question 1: We are experiencing low yields and significant tar formation during the quinoline ring cyclization step. What is causing this and how can we prevent it?

Potential Causes:

  • Outdated Thermal Cyclization Methods: Early synthetic routes for this quinoline core, such as the Gould-Jacobs reaction, rely on extremely high temperatures (e.g., 250 °C in Dowtherm A).[3] On a large scale, these conditions are difficult to control, leading to thermal decomposition of starting materials and products, resulting in significant tar or resin formation and a complex, messy workup.[1][3]

  • Incorrect Base/Solvent System: The choice of base and solvent is critical for efficient cyclization. Using a suboptimal system can lead to the formation of multiple byproducts and incomplete conversion.[3][4] For instance, systems like NaOH/EtOH or NaOMe/MeOH have been shown to generate more impurities compared to bulkier base/solvent combinations.[3]

Recommended Solutions:

  • Adopt a Modern Base-Mediated Cyclization: The most successful and scalable approach involves the intramolecular cyclization under strongly basic conditions at much lower temperatures. A well-vetted system is the use of sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH).[3] This system favors the desired cyclization pathway and minimizes the formation of impurities that are common with other alkali metal alkoxides.[3]

  • Ensure Precursor Purity: The starting material for the cyclization, an o-[(2-cyanovinyl)amino]benzoate derivative, should be of high purity. Impurities in this precursor can interfere with the reaction and complicate purification. A purification step, such as suspending the crude precursor in 50% EtOH/H₂O, can significantly improve the outcome of the cyclization.[3]

Question 2: Our chlorination of the 4-hydroxyquinoline intermediate is sluggish and incomplete, even with excess reagent. What can we do to improve this transformation?

Potential Causes:

  • Reagent Passivation or Degradation: The most common chlorinating agent for this step is phosphorus oxychloride (POCl₃). POCl₃ is highly reactive and sensitive to moisture. On a large scale, improper handling or introduction of atmospheric moisture can lead to degradation, reducing its efficacy.

  • Poor Solubility of the Intermediate: The N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide intermediate may have limited solubility in common reaction solvents, leading to a heterogeneous mixture and slow reaction rates.

  • Insufficient Activation: The 4-hydroxy group on the quinoline ring is tautomerically equivalent to a quinolone. While reactive, the chlorination can be slow without proper activation.

Recommended Solutions:

  • Use a Catalyst and an Appropriate Solvent: The addition of a catalytic amount of N,N-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3] Ethyl acetate (EtOAc) has been successfully used as a solvent for this reaction on a kilogram scale.[3]

  • Strict Moisture Control: Ensure all reagents, solvents, and the reaction vessel are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Controlled Reagent Addition and Temperature: The addition of POCl₃ should be performed slowly and at a controlled temperature to manage the exothermicity of the reaction. Following the addition, heating the mixture to reflux is typically required to drive the reaction to completion.[3] A clear solution is often an indicator of reaction progression.[3]

Question 3: We are struggling with the final product's purity. Standard crystallization methods are not effectively removing a key impurity. What purification strategies are recommended at this scale?

Potential Causes:

  • Co-precipitation of Starting Material: The starting hydroxyquinoline may co-precipitate with the final chlorinated product, making it difficult to remove via simple recrystallization.

  • Formation of Hydrolysis Byproducts: During the aqueous workup and isolation, the 4-chloro product can partially hydrolyze back to the 4-hydroxy starting material if the pH and temperature are not carefully controlled.

  • Residual Solvents or Reagents: High-boiling solvents or residual reagents can be trapped in the product cake.

Recommended Solutions:

  • Controlled Quenching: The reaction mixture containing POCl₃ must be quenched carefully. A slow addition into a large volume of ice-water is a standard procedure.[3] This helps to dissipate heat and safely hydrolyze excess POCl₃. Stirring the resulting slurry for an extended period ensures complete precipitation of the product.[3]

  • Slurry Washing/Resuspension: A highly effective technique for purifying the crude product at scale is to perform a slurry wash. Suspending the filtered crude solid in a solvent like N,N-Dimethylformamide (DMF) and stirring at room temperature can effectively dissolve trapped impurities without dissolving a significant amount of the desired product.[3]

  • Final Wash and Drying: After filtration, thorough washing of the product cake with water is essential to remove any inorganic salts. Drying under vacuum at an appropriate temperature (e.g., 60 °C) is crucial to remove residual water and volatile organics.

Frequently Asked Questions (FAQs)
  • Q: What is the most critical control point in the overall synthesis?

    • A: The base-mediated cyclization to form the 3-cyano-4-hydroxyquinoline ring is the most pivotal step.[3][5] Its success dictates the purity profile and overall yield of the entire process, making it the most critical step to optimize and control for a cost-effective and commercially viable synthesis.[3][5]

  • Q: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) at the kilogram scale?

    • A: POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing heat and toxic HCl gas. Operations at scale require a closed system, excellent ventilation (fume hood or walk-in hood), and personal protective equipment (PPE) including acid-resistant gloves, apron, and a full-face shield. The quenching procedure is highly exothermic and must be performed with extreme care, using a robust cooling system and slow, controlled addition.

  • Q: How is reaction completion typically monitored for these steps?

    • A: High-Performance Liquid Chromatography (HPLC) is the standard analytical method used to monitor reaction progress, assess intermediate purity, and confirm the final product specifications.[3][5][6] It is essential for making informed decisions about reaction times, workup procedures, and purification steps.

Process Flow and Logic

The diagram below illustrates the modern, optimized workflow for the kilogram-scale synthesis, highlighting the key transformations and critical control points.

G cluster_0 Upstream Synthesis cluster_1 Step 1: Cyclization cluster_2 Step 2: Chlorination cluster_3 Downstream Processing start Key Precursor (o-[(2-cyanovinyl)amino]benzoate) purify_start Purification (Slurry in 50% EtOH/H2O) start->purify_start Impurity Removal cyclization Intramolecular Cyclization purify_start->cyclization tBuONa, tBuOH Reflux qc1 QC Checkpoint: HPLC for completion cyclization->qc1 intermediate Hydroxyquinoline Intermediate (Compound 7) qc1->intermediate chlorination Chlorination qc2 QC Checkpoint: HPLC for completion chlorination->qc2 quench Quenching (Ice-Water) qc2->quench purify_final Purification (Slurry in DMF) quench->purify_final final_product Final Product: N-(4-chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide purify_final->final_product intermediate->chlorination POCl3, DMAP (cat.) EtOAc, Reflux pitfall1 Pitfall: Tar formation if using high-temp thermal methods. pitfall1->cyclization pitfall2 Pitfall: Incomplete reaction due to moisture or low temp. pitfall2->chlorination

Sources

stability issues of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot potential stability issues encountered when working with this compound in solution. While this molecule is a valuable pharmaceutical intermediate, particularly in the synthesis of antimalarial and anticancer agents, its complex structure presents challenges in maintaining its integrity in solution.[][2] This document synthesizes established chemical principles and field-proven insights to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and stability of this compound.

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[3] For most biological assays, DMSO is the solvent of choice for creating stock solutions. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

Q2: How does pH affect the stability and solubility of this compound?

A2: The 4-hydroxyquinoline moiety suggests that the compound's solubility and stability can be pH-dependent. At physiological pH, the compound may exist in equilibrium between its neutral and ionized forms. Extreme pH values (highly acidic or alkaline) should be avoided as they can catalyze the hydrolysis of the acetamide and nitrile functional groups. It is recommended to work with buffers in the pH range of 6.0-7.5.

Q3: What are the optimal storage conditions for the solid compound and its solutions?

A3: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For solutions, it is crucial to minimize degradation. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Issue 1: Precipitation of the compound upon dilution into aqueous buffer.

Cause: This is a common issue for compounds with low aqueous solubility when a concentrated organic stock solution is diluted into a buffer.

Solution:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Use a co-solvent: Including a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution can help maintain solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental system.

  • pH optimization: As mentioned, the solubility of this compound is likely pH-dependent. Experiment with slightly different pH values within the acceptable range for your assay to see if solubility improves.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but be cautious as it can also introduce heat.

Issue 2: Inconsistent or non-reproducible experimental results.

Cause: This can be a sign of compound degradation in your solution, leading to a lower effective concentration of the active molecule.

Solution:

  • Prepare fresh solutions: The most critical step is to prepare fresh dilutions from a frozen stock for each experiment. Avoid using old aqueous solutions.

  • Monitor stability with HPLC: If you have access to analytical instrumentation, High-Performance Liquid Chromatography (HPLC) is an excellent tool to assess the purity and concentration of your compound over time. This will give you a clear indication of its stability under your specific experimental conditions.

  • Control for degradation: If you suspect degradation is occurring during your experiment, you can include a time-course control where the compound is incubated under assay conditions for varying lengths of time before the measurement is taken.

Issue 3: Observing unexpected biological activity or toxicity.

Cause: Degradation products of the parent compound may have their own biological activity or toxicity, leading to confounding results.

Solution:

  • Characterize potential degradants: If you have the analytical capabilities (e.g., LC-MS), you can try to identify the major degradation products. This can provide insights into the degradation pathway and help you to choose experimental conditions that minimize their formation.

  • Strict adherence to storage and handling protocols: The best way to avoid issues with degradation products is to prevent their formation in the first place by carefully following the recommended storage and handling procedures.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the compound is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentration.

  • It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

  • Use the working solution immediately after preparation. Do not store aqueous solutions.

Visualizations

Experimental Workflow for Maintaining Compound Stability

G cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use cluster_qc Quality Control solid_compound Solid Compound (Store at RT, dry, dark) weigh Weigh accurately solid_compound->weigh dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM stock) weigh->dissolve aliquot Aliquot into amber vials dissolve->aliquot store_frozen Store at -20°C or -80°C aliquot->store_frozen thaw Thaw single aliquot store_frozen->thaw dilute Dilute in aqueous buffer thaw->dilute use_immediately Use immediately dilute->use_immediately hplc Monitor stability by HPLC dilute->hplc Optional, for troubleshooting

Caption: Workflow for the preparation and handling of this compound solutions.

Potential Degradation Pathways

G compound This compound Acetamide Nitrile Quinoline Ring hydrolysis_acetamide Hydrolysis of Acetamide compound:f0->hydrolysis_acetamide Acid/Base Catalyzed hydrolysis_nitrile Hydrolysis of Nitrile compound:f1->hydrolysis_nitrile Acid/Base Catalyzed oxidation_ring Oxidation of Quinoline Ring compound:f2->oxidation_ring Light/Oxidizing Agents

Sources

identifying impurities in N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals to effectively identify and troubleshoot impurities in your active pharmaceutical ingredient (API) samples. We will delve into the causality behind experimental choices, providing you with a robust framework for impurity profiling and analysis.

Part 1: Troubleshooting Guide - Unexpected Peaks & Deviations

This section addresses specific issues you may encounter during the analysis of this compound.

Question 1: I've detected an unknown peak in my HPLC chromatogram. How do I begin the identification process?

Answer:

Observing an unknown peak is a common analytical challenge. A systematic approach is crucial for efficient identification. The goal is to gather enough analytical data to propose a chemical structure.

The Causality Behind the Workflow: This workflow is designed to be a funnel. We start with non-destructive, information-rich techniques (HPLC-UV, LC-MS) to gather preliminary data like retention time, UV profile, and mass. This initial data helps classify the impurity and guides subsequent, more resource-intensive experiments like preparative HPLC and NMR.

Impurity Identification Workflow

G A Unknown Peak Observed in HPLC-UV B Step 1: Gather Initial Data (LC-MS) A->B C Analyze Mass Spectrum (m/z) B->C D Analyze UV Spectrum (Diode Array Detector) B->D E Compare with API C->E F Is UV spectrum similar to API? D->F I Step 2: Database & Literature Search E->I Compare m/z G Hypothesize Structure: Isomer or Degradant with intact chromophore F->G Yes H Hypothesize Structure: Starting Material, Reagent, or Fragment F->H No G->I H->I J Search mass (m/z) in databases. Review synthesis literature for known by-products. I->J K Structure Confirmed? J->K L Step 3: Structural Elucidation (NMR) K->L No O Final Structure Confirmation K->O Yes M Isolate impurity via preparative HPLC L->M N Perform 1H, 13C, COSY, HSQC NMR M->N N->O

Caption: A decision tree for the systematic identification of unknown impurities.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the impurity profile of this compound.

Question 2: What are the most likely process-related impurities I should be aware of?

Answer:

Process-related impurities are derived from the manufacturing process.[1] They include unreacted starting materials, intermediates, and by-products from side reactions. Given the common synthetic routes for quinoline derivatives, you should be vigilant for the following.[2][3][4]

Synthesis Pathway and Potential Impurity Hotspots

G cluster_0 Synthesis Stages cluster_1 Potential Impurities A Starting Materials (e.g., Methyl 3-Acetamido-4-hydroxybenzoate) B Intermediate Formation (e.g., Benzoate 14) A->B I1 Impurity 1: Unreacted Starting Material A->I1 C Cyclization Reaction B->C I2 Impurity 2: Incomplete Cyclization Product B->I2 D Final API N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide C->D I3 Impurity 3: Over-reaction or Side-reaction Product (e.g., from high temp) C->I3 I4 Impurity 4: Degradation Product (e.g., De-ethylation) D->I4

Caption: Key stages in the synthesis and where impurities are likely to form.

Table 1: Common Process-Related Impurities

Impurity ClassPotential Structure/NameLikely OriginExpected Mass (m/z) [M+H]⁺
Starting Material Methyl 3-Acetamido-4-hydroxybenzoateIncomplete reaction210.1
Intermediate Methyl 3-acetamido-4-ethoxybenzoateIncomplete reaction238.1
By-product N-(3-Cyano-4,7-dihydroxyquinolin-6-yl)acetamideDe-ethylation side reaction or starting from demethylated precursor244.1
By-product Isomeric Impurity (e.g., substitution at position 8)Non-specific reaction during cyclization272.1
Reagent-Related N,N-Dimethylformamide (DMF)Residual solvent80.1 (GC-MS)

Note: The exact mass will depend on the specific impurity structure and ionization mode.

Question 3: What is a good starting point for an HPLC-UV method for impurity profiling of this compound?

Answer:

A robust, stability-indicating HPLC method is the cornerstone of impurity analysis.[5] A reverse-phase method is typically suitable for a moderately polar compound like this compound. The key is to achieve good resolution between the API and all potential impurities.

Expertise & Experience: The choice of a C18 column is based on its wide applicability for retaining moderately non-polar to polar analytes. The gradient elution is critical; it ensures that early-eluting polar impurities are retained and resolved, while late-eluting non-polar impurities are eluted in a reasonable time with good peak shape. The acidic mobile phase (using formic or phosphoric acid) is essential to suppress the ionization of acidic and basic functional groups, leading to sharp, symmetrical peaks.

Protocol 1: General Purpose HPLC-UV Method

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of polarities.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 30 minEnsures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.[3]
Detection (UV) 254 nm and 340 nmUse a DAD to capture the full UV spectrum for peak purity analysis.
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

Trustworthiness through Self-Validation: To ensure this method is suitable for your specific sample, you must perform a forced degradation study. Expose your API to acidic, basic, oxidative, thermal, and photolytic stress. Your HPLC method should be able to resolve the API peak from all degradation product peaks, proving it is "stability-indicating."

Question 4: My sample is off-color (e.g., yellowish). What could be the cause?

Answer:

The pure API is typically a white to pale yellow solid.[6] A distinct yellow or brown color often indicates the presence of impurities, which could be due to:

  • Oxidation Products: The quinoline ring system, particularly with hydroxyl groups, can be susceptible to oxidation, leading to highly conjugated, colored compounds.

  • Residual Nitro-Aromatics: If the synthesis starts from nitro-aromatic precursors (like 2-amino-5-nitrophenol), incomplete reduction can leave highly colored nitro-compounds in the final product.[2]

  • High Molecular Weight By-products: Side reactions like polymerization, common in some quinoline syntheses under harsh acidic conditions (e.g., Skraup synthesis), can form tar-like, colored materials.[7][8]

Troubleshooting Steps:

  • Use HPLC with a Diode Array Detector (DAD): Analyze the sample and examine the UV-Vis spectra of all peaks. A colored impurity will show absorbance in the visible region (>400 nm).

  • Check Starting Material Purity: Ensure the starting materials are free of colored contaminants.

  • Modify Purification: An additional recrystallization or charcoal treatment step may be necessary to remove colored impurities.

References
  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, Vol. 83, No. 12. [Link]

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. [Link]

  • ACS Publications. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Pharmaffiliates. Quinoline-impurities. [Link]

  • Crossref. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. [Link]

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

  • LCGC. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Wikipedia. Quinoline. [Link]

  • Chemicalbridge. This compound. [Link]

  • SlideShare. (2018). Preparation and Properties of Quinoline. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Asian Journal of Pharmaceutical Analysis. A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. [Link]

  • ResearchGate. (2010). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. [Link]

Sources

Technical Support Center: Cost-Effective Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our focus is on ensuring a cost-effective, robust, and high-purity production of this key intermediate.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically involves two key stages: the formation of the 4-hydroxyquinoline core and the subsequent selective N-acetylation of the 6-amino group. Several routes to the quinoline core have been reported, with varying degrees of efficiency and cost-effectiveness. This guide will address common issues arising from both traditional high-temperature methods and more modern, milder approaches.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Synthesis of the 4-Hydroxyquinoline Core

The formation of the 6-amino-3-cyano-7-ethoxy-4-hydroxyquinoline intermediate is a critical step that dictates the overall yield and purity of the final product.

Question: I am attempting the cyclization to form the 4-hydroxyquinoline core and I'm observing a low yield of my desired product, accompanied by a significant amount of dark, tar-like residue. What is causing this and how can I prevent it?

Answer: This is a very common issue, particularly when employing traditional thermal cyclization methods like the Gould-Jacobs or Conrad-Limpach reactions, which often require high temperatures (250-300 °C)[1][2].

Causality and Solutions:

  • Thermal Degradation: The high temperatures required for these reactions can lead to the decomposition of both the starting materials and the product, resulting in polymerization and tar formation[1].

    • Recommendation: If you are using a high-boiling solvent like Dowtherm A or mineral oil, it is crucial to carefully control the reaction time and temperature. Extended heating or "hot spots" in the reaction vessel can significantly exacerbate degradation. Consider using microwave-assisted heating, which can often reduce reaction times and improve yields by providing more uniform and rapid heating[3][4].

  • Sub-optimal Reaction Conditions in Milder Cyclization Routes: Even in more modern, lower-temperature cyclization methods, the choice of base and solvent is critical to avoid side reactions.

    • Recommendation: For the cyclization of precursors like o-[(2-cyanovinyl)amino]benzoates, a tBuONa/tBuOH system has been shown to be superior to other base/solvent combinations such as NaOH/EtOH, NaOMe/MeOH, or NaOEt/EtOH, which tend to generate more impurities[1]. Ensure your reagents are anhydrous, as moisture can interfere with the base and lead to unwanted side reactions.

Visual Workflow for Cyclization Troubleshooting:

Caption: Troubleshooting flowchart for low yield in the cyclization step.

Question: My analytical data (NMR/LC-MS) suggests the presence of an isomer of the desired 4-hydroxyquinoline. How is this possible and what can I do to improve the regioselectivity?

Answer: The formation of a 2-hydroxyquinoline isomer is a known side reaction in the Conrad-Limpach synthesis, often referred to as the Knorr product[5].

Causality and Solutions:

  • Reaction Temperature and Kinetic vs. Thermodynamic Control: In the Conrad-Limpach reaction, the aniline can react with a β-ketoester at two sites: the keto group or the ester group.

    • At lower temperatures, the reaction favors the kinetic product, leading to the desired 4-hydroxyquinoline.

    • At higher temperatures (above ~140°C), the reaction can favor the thermodynamically more stable product, which results from the reaction at the ester group and ultimately leads to the 2-hydroxyquinoline isomer[5].

  • Recommendation:

    • Carefully control the reaction temperature during the initial condensation step to favor the formation of the desired intermediate.

    • If you are consistently observing the Knorr product, a redesign of the synthetic route to a less ambiguous method, such as the improved basic cyclization of an o-[(2-cyanovinyl)amino]benzoate precursor, may be more cost-effective in the long run[1].

Part B: Acetylation of the 6-Amino Group

The final step is the selective acetylation of the 6-amino group to yield the target molecule.

Question: My acetylation reaction is either not going to completion, or I am seeing evidence of a di-acetylated product. How can I optimize this step for selective mono-acetylation?

Answer: Achieving selective N-acetylation requires careful control of stoichiometry and reaction conditions, especially in a molecule with multiple potential acetylation sites (the 6-amino group and the 4-hydroxyl group).

Causality and Solutions:

  • Stoichiometry of Acetic Anhydride: Using a large excess of acetic anhydride can lead to the acetylation of both the amino and the hydroxyl groups.

    • Recommendation: Start with a stoichiometric amount of acetic anhydride (1.0-1.1 equivalents) relative to the 6-amino-3-cyano-7-ethoxy-4-hydroxyquinoline. Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, a slight excess of acetic anhydride can be added portion-wise.

  • Reaction Temperature and Catalyst: Higher temperatures can promote less selective reactions.

    • Recommendation: Perform the acetylation at room temperature or slightly elevated temperatures (e.g., 40-60°C). The use of a mild base like pyridine or triethylamine can catalyze the reaction and may allow for lower reaction temperatures.

  • Formation of a Di-acetylated Impurity: While the 4-hydroxyl group is less nucleophilic than the 6-amino group, under forcing conditions it can be acetylated.

    • Identification: A di-acetylated product would show a significant mass increase in MS analysis (addition of two acetyl groups, +84 Da) and the appearance of an additional acetyl signal in the 1H NMR spectrum. The disappearance of the hydroxyl proton signal would also be expected.

    • Mitigation: If di-acetylation is observed, reduce the amount of acetic anhydride and lower the reaction temperature.

Workflow for Optimizing Selective Acetylation:

Acetylation_Optimization Start Acetylation Issue (Incomplete or Di-acetylation) Stoich Adjust Acetic Anhydride Stoichiometry (1.0-1.1 eq.) Start->Stoich Temp Optimize Reaction Temperature (RT to 60°C) Stoich->Temp Analysis Monitor by TLC/LC-MS Temp->Analysis Result Result Analysis->Result Complete Reaction Complete Proceed to Workup Result->Complete Successful Incomplete Incomplete Reaction Result->Incomplete Incomplete Diacetyl Di-acetylation Observed Result->Diacetyl Di-acetylated Add_Reagent Add small portion of Acetic Anhydride Incomplete->Add_Reagent Reduce_Cond Reduce Temperature and Acetic Anhydride amount Diacetyl->Reduce_Cond Add_Reagent->Analysis Reduce_Cond->Analysis

Caption: Decision workflow for optimizing selective N-acetylation.

Part C: Purification

Question: I am having trouble purifying my final product. The impurities seem to co-crystallize with my product, or the product "oils out" during recrystallization. What are some effective purification strategies?

Answer: Purification of quinoline derivatives can be challenging. "Oiling out" and co-crystallization are common issues that can often be resolved by modifying the solvent system and cooling procedure.

Causality and Solutions:

  • "Oiling Out": This occurs when the solute separates from the solution as a liquid instead of a solid. It often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly[6][7].

    • Recommendation: Re-heat the solution to re-dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool slowly. Slow cooling is crucial; allow the solution to cool to room temperature undisturbed before moving it to an ice bath[6].

  • Co-crystallization of Impurities: If impurities have similar polarity and structure to the desired product, they can be difficult to remove by single-solvent recrystallization.

    • Recommendation:

      • Solvent Trituration/Washing: Before recrystallization, washing the crude solid with a suitable solvent can remove more soluble impurities. For related quinoline intermediates, washing with a mixture of 50% EtOH/EtOAc has been reported to be effective[8].

      • Two-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.

      • Activated Charcoal: If your product is discolored, colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtering[6]. Be aware that this may slightly reduce your yield as some product can also be adsorbed.

Data on Purification Methods:

StageCompoundPurification MethodSolventsPurity AchievedReference
Intermediate6-amino-3-cyano-7-ethoxy-4-hydroxyquinolineWashing/Slurrying50% EtOH/EtOAc>99% (HPLC)[8]
Final Product (Precursor)N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamideTrituration/StirringDMF98.9% (HPLC)[1][8]

III. Key Experimental Protocols

Protocol 1: Cost-Effective Synthesis of 6-Amino-3-cyano-7-ethoxy-4-hydroxyquinoline

This protocol is based on an improved, milder cyclization method.

  • Preparation of the Precursor: Synthesize the o-[(2-cyanovinyl)amino]benzoate precursor from the corresponding substituted aniline and a suitable acrylate derivative. Purify the crude precursor by suspending and stirring in 50% EtOH/H₂O at room temperature to achieve >97% purity[1].

  • Cyclization:

    • To a suitable reaction vessel, add the purified precursor (1.0 eq) and tert-butanol (tBuOH).

    • Add sodium tert-butoxide (tBuONa) (2.05 eq).

    • Heat the mixture to reflux for approximately 3 hours. The reaction should become a clear solution.

    • Cool the reaction mixture to ~40 °C and concentrate it under reduced pressure.

    • Dilute the concentrated mixture with water and adjust the pH to ~4 with concentrated HCl.

    • Stir the resulting suspension at 40–50 °C for 1 hour.

    • Filter the solid, wash with water, and dry to obtain the crude 4-hydroxyquinoline intermediate.

  • Purification of the Intermediate:

    • Suspend the crude product in a 50% mixture of ethanol and ethyl acetate (EtOH/EtOAc).

    • Heat the suspension to 70 °C and stir for 1 hour.

    • Cool to room temperature, filter the solid, wash with 50% EtOH/EtOAc, and dry under vacuum to yield the purified intermediate with >99% purity[8].

Protocol 2: Selective N-Acetylation
  • Reaction Setup:

    • Suspend the purified 6-amino-3-cyano-7-ethoxy-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetic acid or an aprotic solvent like DMF.

    • Add acetic anhydride (1.0-1.1 eq) dropwise at room temperature with stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within a few hours.

  • Work-up and Isolation:

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Stir the suspension for 1-2 hours to ensure complete precipitation.

    • Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum.

  • Final Purification (if necessary):

    • If further purification is required, recrystallization from a suitable solvent system (e.g., EtOH/water or DMF/water) can be performed.

IV. References

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ACS Publications. [Link]

  • Synthesis and reactions of some new 5-carbonyl(4-amino-3-cyano-2-substituted thiophene-5-yl)-8-hydroxyquinoline as possible antimicrobial agents (Part I). ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH. [Link]

  • 6-AMINO-4-((3-CHLORO-4-(2-PYRIDINYLMETHOXY)PHENYL)AMINO)-7-ETHOXY-3-QUINOLINECARBONITRILE. gsrs.ncats.nih.gov. [Link]

  • 6-amino-4-[3-chloro-4-(2-pyridylmethoxy)anilino]-7-ethoxy-quinoline-3-carbonitrile. chem-space.com. [Link]

  • Exploring 6-Amino-4-[3-Chloro-4-(Pyridin-2-ylmethoxy)anilino]-7-Ethoxyquinoline-3-Carbonitrile: A Key Neratinib Intermediate. linkedin.com. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. [Link]

  • 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile | CAS 848139-78-6. Veeprho. [Link]

  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • STUDIES ON THE REACTIVITY OF ISOQUINOLINE AND RELATED COMPOUNDS. 111. ADDITION REACTION OF ACETIC ANHYDRIDE WITH ISOQUINOLINE AN. Semantic Scholar. [Link]

  • Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations 1. ResearchGate. [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PubMed Central. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. [Link]

  • Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Preprints.org. [Link]

  • Impurities Application Notebook. Waters. [Link]

  • How to solve the problem with His-tagged protein purification?. ResearchGate. [Link]

  • Noncanonical Amino Acids in Biocatalysis. PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinoline Intermediates: The Strategic Advantage of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents.[1][2] Its rigid, aromatic framework allows for favorable interactions with biological targets, making it a versatile template for drug design.[1][3] This guide provides an in-depth comparison of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a highly functionalized quinoline intermediate, against other common quinoline precursors. We will explore its synthesis, unique structural attributes, and strategic importance, particularly in the development of next-generation tyrosine kinase inhibitors (TKIs). This analysis is supported by comparative data and detailed experimental protocols to inform researchers in their selection of intermediates for complex drug synthesis campaigns.

The Quinoline Core: A Foundation for Diverse Pharmacology

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in both natural products and synthetic drugs.[1][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-malarial, anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3][5][6] The versatility of the quinoline ring stems from its stable aromatic system and the potential for substitution at multiple positions, which allows for fine-tuning of its physicochemical and pharmacological properties.[1]

Classical synthetic methods like the Skraup, Doebner-von Miller, and Conrad-Limpach reactions have long been employed to construct the quinoline core.[6][7] However, the increasing complexity of modern drug targets necessitates the use of more sophisticated, pre-functionalized intermediates. It is in this context that this compound emerges as a molecule of significant interest.

In Focus: this compound

This compound (herein referred to as Q-CN ) is a white to pale yellow solid organic compound.[8] Its true value lies not in its own biological activity, but in its role as a pivotal intermediate for synthesizing highly potent and selective drugs.[8][9]

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₃N₃O₃[5][]

  • Molecular Weight: 271.27 g/mol [5][]

  • Solubility: Soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; low solubility in water.[8]

The structure of Q-CN is strategically designed. The 4-hydroxy group, the 3-cyano group, the 7-ethoxy group, and the 6-acetamido group are not arbitrary decorations. Each functional group serves a distinct purpose, either by influencing the electronic properties of the quinoline ring or by providing a reactive handle for subsequent chemical transformations.

Application in Drug Synthesis: Q-CN is most notably a key intermediate in the synthesis of irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) protein tyrosine kinases.[11] These include the clinically significant anti-cancer drugs Neratinib (HKI-272) and Pelitinib (EKB-569).[11][12] The development of such targeted therapies is crucial for overcoming resistance to first-generation TKIs in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[13][14]

The following workflow diagram illustrates the central role of Q-CN in the synthesis of a targeted tyrosine kinase inhibitor.

G cluster_synthesis Synthesis of Q-CN Intermediate cluster_drug_dev Drug Development Pipeline Start Starting Materials (e.g., 3-amino-4-hydroxybenzoic acid) Steps Multi-Step Synthesis (Nitration, Acylation, Cyclization etc.) Start->Steps QCN This compound (Q-CN) Steps->QCN Chlorination Chlorination (e.g., POCl₃) Converts 4-OH to 4-Cl QCN->Chlorination Coupling Nucleophilic Substitution (Coupling with side chain) Chlorination->Coupling API Final Active Pharmaceutical Ingredient (e.g., Neratinib) Coupling->API Formulation Formulation API->Formulation Drug Product Formulation

Caption: Workflow of Q-CN from synthesis to final API.

Comparative Analysis of Quinoline Intermediates

The choice of a quinoline intermediate is dictated by the target molecule's complexity, the desired substitution pattern, and the overall synthetic strategy. Q-CN 's highly substituted nature offers a more direct route to complex targets compared to simpler quinoline precursors.

FeatureThis compound (Q-CN) 4-Chloroquinoline Derivatives Quinoline-4-Carboxylic Acids Simple 4-Hydroxyquinolines
Typical Synthesis Multi-step route involving cyclization of pre-functionalized anilines.[11] Newer methods improve yield and reduce harsh conditions.[12]Chlorination of 4-hydroxyquinolines (e.g., using POCl₃).[12][13]Doebner reaction (aniline, aldehyde, pyruvic acid).[4]Conrad-Limpach or Knorr synthesis (aniline and β-ketoesters).[2][3]
Key Reactive Site(s) 4-hydroxyl (for conversion to a leaving group), potential for amide hydrolysis.4-chloro (excellent leaving group for SₙAr reactions).4-carboxyl (for amide coupling, reduction, etc.).4-hydroxyl, C3-position (for electrophilic substitution).
Synthetic Utility Direct precursor to highly substituted, late-stage drug candidates like Neratinib.[11]Versatile intermediate for introducing diverse side chains at the C4 position (e.g., Chloroquine).Building block for structures requiring a C4-linked functional group.Foundation for building 4-aminoquinolines or other C4-substituted analogs.
Advantages Complex substitution pattern is pre-installed, shortening the synthesis of the final target. Cyano group activates the ring system.Highly reactive C-Cl bond allows for mild and efficient coupling reactions.Readily synthesized via classic named reactions.Accessible starting material for further functionalization.
Disadvantages Longer, more complex initial synthesis compared to simpler quinolines.[8]Requires an additional step (chlorination) from the hydroxy precursor. POCl₃ is hazardous.Limited to C4-carboxy substitution pattern.Requires further steps to install substituents on the benzene ring or at the C3 position.
Target Drug Class Irreversible Tyrosine Kinase Inhibitors (EGFR/HER2).[11]Anti-malarials, Anti-inflammatory agents.[3][12]Various, used as a handle for further derivatization.[4]Anti-malarials, Anti-bacterials.[3]

This table highlights the strategic trade-off: Q-CN requires a more involved initial synthesis, but it provides a direct pathway to a specific class of complex molecules, thereby streamlining the final, crucial steps of drug synthesis.

The following diagram illustrates the divergent synthetic pathways stemming from different quinoline cores.

G cluster_intermediates Quinoline Intermediates cluster_apis Final Drug Products Aniline Aniline Precursors QCN N-(3-Cyano-7-ethoxy-4-hydroxy...) Key Groups: -CN, -OEt, -NHAc, -OH Target: Specific TKIs Aniline->QCN Multi-step Synthesis ChloroQ 4-Chloroquinoline Key Group: -Cl Target: Anti-malarials Aniline->ChloroQ Cyclization & Chlorination COOHQ Quinoline-4-Carboxylic Acid Key Group: -COOH Target: Diverse APIs Aniline->COOHQ Doebner Reaction Neratinib Neratinib QCN->Neratinib Chlorination & Coupling Chloroquine Chloroquine ChloroQ->Chloroquine Side-chain Substitution OtherAPI Other Functionalized APIs COOHQ->OtherAPI Amide Coupling, etc.

Caption: Divergent paths from aniline to different quinoline intermediates and drugs.

Experimental Protocols: A Practical Perspective

To provide actionable insights, we detail a modern, optimized protocol for the synthesis of Q-CN and its subsequent conversion to its chloro-derivative, a critical step for downstream coupling reactions.

Protocol 1: Improved Synthesis of this compound (7)

This protocol is adapted from an improved process that avoids the harsh high-temperature thermal cyclization of earlier methods, opting for a base-mediated cyclization which is more scalable and cost-effective.[12]

Diagram of Synthetic Pathway:

G Benzoate o-[(2-cyanovinyl)amino]benzoate (14) Reflux Reflux, 3h Benzoate->Reflux 1 tBuONa tBuONa, tBuOH tBuONa->Reflux Workup Aqueous Workup, Acidification (HCl, pH ~4) Reflux->Workup 2 Product This compound (7) Workup->Product 3. Filter & Dry

Caption: Key steps in the base-mediated cyclization to form Q-CN.

Step-by-Step Methodology:

  • Reaction Setup: To a suitable reaction vessel, add o-[(2-cyanovinyl)amino]benzoate (14 ) (1.0 eq) and tert-butanol (tBuOH).

  • Base Addition: Add sodium tert-butoxide (tBuONa) (approx. 2.05 eq).

  • Cyclization: Stir the reaction mixture and heat to reflux (approximately 82°C) for 3 hours. The reaction progress can be monitored by HPLC or TLC.

  • Quench and Isolation: Once the reaction is complete, cool the mixture to approximately 40°C. Concentrate the volume under reduced pressure.

  • Precipitation: Dilute the concentrated mixture with water. Adjust the pH to ~4 using concentrated hydrochloric acid (HCl). A suspension will form.

  • Purification: Stir the resulting suspension at 40–50°C for 1 hour to ensure complete precipitation.

  • Filtration: Filter the solid product, wash with water, and dry under vacuum to yield this compound (7 ) as a solid.[12]

Causality: The use of a strong, non-nucleophilic base (tBuONa) in a polar aprotic solvent (tBuOH) facilitates an intramolecular condensation (cyclization) reaction. This modern approach provides a significant improvement over older methods that required thermal cyclization at temperatures exceeding 250°C, which often led to decomposition and low yields.[12]

Protocol 2: Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (1)

This protocol describes the conversion of the 4-hydroxy group of Q-CN to a 4-chloro group, activating the molecule for subsequent nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (7 ) (1.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.05 eq) in ethyl acetate (EtOAc).

  • Chlorination: Stir the mixture at room temperature and slowly add phosphorus oxychloride (POCl₃) (approx. 4.1 eq) over 1 hour.

  • Reaction: Heat the mixture to reflux for 2 hours. The suspension should dissolve to give a clear solution.

  • Quench: After cooling to room temperature, slowly and carefully pour the reaction solution into a mixture of ice and water to quench the excess POCl₃.

  • Isolation: Stir the resulting mixture for 2 hours. The product will precipitate as a solid.

  • Filtration: Filter the solid, wash thoroughly with water, and dry to yield the crude N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (1 ). Further purification can be achieved by recrystallization or trituration with a suitable solvent like DMF.[12]

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the 4-hydroxy group of the quinolone into a chlorophosphate ester intermediate, which is then displaced by a chloride ion to form the 4-chloroquinoline product. This transformation is critical as the chloride is an excellent leaving group, enabling the subsequent coupling with the amine-containing side chains required for the final drug structure.[12][13]

Conclusion and Future Outlook

While simpler quinoline intermediates like 4-chloroquinolines and quinoline-4-carboxylic acids are invaluable workhorses in medicinal chemistry, the strategic use of pre-functionalized, complex intermediates like This compound (Q-CN) offers a clear advantage for specific, high-value targets. Its synthesis, though more demanding, delivers a scaffold already tailored for the intricate architecture of modern tyrosine kinase inhibitors. This approach minimizes late-stage functionalization, reduces the number of synthetic steps from the intermediate to the final API, and ultimately provides a more convergent and efficient route to life-saving therapeutics. As drug discovery continues to pursue molecules of increasing complexity and specificity, the demand for such advanced, purpose-built intermediates is set to grow, solidifying the role of Q-CN and similar structures in the future of pharmaceutical development.

References

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. ChemBK. [Link]

  • ACS Publications. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development. [Link]

  • ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Crossref. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18625-18653. [Link]

  • ResearchGate. (2022). Synthetic approaches for quinoline and isoquinoline. ResearchGate. [Link]

  • Semantic Scholar. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (1990). A tyrosine-specific protein kinase inhibitor, alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, blocks the phosphorylation of tyrosine kinase substrate in intact cells. PubMed. [Link]

  • Theranostics. (2019). Nanomedicine of tyrosine kinase inhibitors. Theranostics, 9(11), 3267–3293. [Link]

  • Taylor & Francis Online. (n.d.). Tyrosine kinase inhibitor – Knowledge and References. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

Sources

A Comparative Guide to the Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: From Traditional Routes to Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Intermediate

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a crucial intermediate in the synthesis of several potent, irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER2) kinase inhibitors.[1] These inhibitors, including neratinib (HKI-272) and pelitinib (EKB-569), are at the forefront of targeted cancer therapies, particularly for breast and non-small cell lung cancers.[2][3] The quinoline core of this intermediate is a key pharmacophore, and its efficient synthesis is a matter of significant interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data to inform decisions on process selection based on efficiency, safety, and scalability.

Comparative Analysis of Synthetic Routes

Three main strategies have been reported for the synthesis of this compound, each with distinct advantages and disadvantages. These are the traditional thermal cyclization route, a more contemporary base-mediated cyclization, and a reductive cyclization approach.

Parameter Route 1: Thermal Cyclization (Gould-Jacobs) Route 2: Base-Mediated Cyclization Route 3: Reductive Cyclization
Key Reaction High-temperature thermal cyclizationBase-mediated intramolecular cyclizationReductive cyclization of a nitro precursor
Starting Materials Substituted aniline, ethyl (E)-2-cyano-3-ethoxypropenoateSubstituted 2-aminobenzoyl derivativeSubstituted o-nitrophenylethanone derivative
Typical Cyclization Temp. ~260 °C~120 °C70-80 °C
Typical Cyclization Time ~20 hours~3 hoursNot explicitly stated for cyclization step
Overall Yield ~35-40%~49% (over 7 steps)~31% (over 10 steps)
Final Purity (HPLC) Often requires extensive purification>98.9%>99.2%
Scalability Challenging due to high temp. & tar formationDemonstrated on kilogram scalePotentially scalable, but multi-step
Key Safety Concerns Use of high-boiling, flammable solvents (Dowtherm A)Handling of strong bases (e.g., K2CO3)Use of reducing agents (e.g., Zn, SnCl2) and handling of nitro compounds

Route 1: The Traditional Approach - Thermal Cyclization (Gould-Jacobs Reaction)

The classical synthesis of the 4-quinolone core often employs the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with an acrylic acid derivative, followed by a high-temperature thermal cyclization.[4][5]

Reaction Mechanism & Rationale

The reaction begins with the nucleophilic attack of the aniline derivative's amino group on the electron-deficient double bond of ethyl (E)-2-cyano-3-ethoxypropenoate, followed by the elimination of ethanol to form an enamine intermediate. The critical step is the subsequent thermal cyclization, which is a 6-electron electrocyclization reaction that occurs at very high temperatures. This high thermal energy is required to overcome the activation barrier for the ring-closure. The reaction is typically carried out in a high-boiling solvent like Dowtherm A to achieve the necessary temperature.[1]

Thermal_Cyclization start Substituted Aniline + Ethyl (E)-2-cyano-3-ethoxypropenoate intermediate Enamine Intermediate start->intermediate Condensation cyclization Thermal Cyclization (~260 °C, Dowtherm A) intermediate->cyclization Heat product N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide cyclization->product

Caption: The thermal cyclization route to the target quinolone.

Advantages & Disadvantages

The primary advantage of this route is its straightforward, classical approach. However, the disadvantages are significant, particularly for large-scale production. The extremely high temperature required for cyclization often leads to the formation of tarry byproducts, making purification difficult and significantly lowering the overall yield to around 35-40%.[6] Furthermore, the use of high-boiling, flammable solvents like Dowtherm A poses considerable safety and handling challenges.[6][7]

Route 2: A Modern Alternative - Base-Mediated Cyclization

To circumvent the harsh conditions of the thermal route, a more modern approach utilizing a base-mediated intramolecular cyclization has been developed. This method has proven to be more efficient and scalable.

Reaction Mechanism & Rationale

This route begins with the synthesis of a 3-amino-2-(2-chlorobenzoyl)acrylonitrile intermediate. The key step is the intramolecular cyclization of this precursor, which is facilitated by a base such as potassium carbonate (K2CO3) in a solvent like DMF at a more moderate temperature of around 120 °C.[6] The base deprotonates the amino group, increasing its nucleophilicity and promoting the attack on the carbonyl carbon, leading to the formation of the quinolone ring system.

Base_Mediated_Cyclization start 3-Amino-2-(2-chlorobenzoyl) acrylonitrile derivative cyclization Base-Mediated Cyclization (K2CO3, DMF, ~120 °C) start->cyclization product N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide cyclization->product

Caption: The base-mediated cyclization route to the target quinolone.

Advantages & Disadvantages

This method offers several significant advantages over the thermal route. The reaction conditions are much milder, leading to cleaner reactions and fewer byproducts. This facilitates purification and results in a higher overall yield of approximately 49% and a final product purity exceeding 98.9% by HPLC.[7] Crucially, this process has been successfully demonstrated on a kilogram scale, highlighting its suitability for industrial production.[7] The primary considerations for this route are the careful handling of the basic reagents and solvents.

Route 3: The Reductive Cyclization Strategy

A third approach involves the reductive cyclization of a suitably substituted nitro compound. This method also avoids the high temperatures of the traditional route.

Reaction Mechanism & Rationale

In this synthetic pathway, a substituted o-nitrophenylethanone derivative is first condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a nitroenamine intermediate. The key step is the subsequent reductive cyclization of this intermediate. This is typically achieved using a reducing agent like zinc powder in the presence of acetic acid or tin(II) chloride.[1] The nitro group is reduced to an amino group, which then spontaneously undergoes an intramolecular cyclization to form the quinolone ring.

Reductive_Cyclization start Substituted o-nitrophenylethanone intermediate1 Nitroenamine Intermediate start->intermediate1 Condensation with DMF-DMA cyclization Reductive Cyclization (e.g., Zn/AcOH) intermediate1->cyclization product N-(3-Cyano-7-ethoxy-4- hydroxyquinolin-6-yl)acetamide cyclization->product

Caption: The reductive cyclization route to the target quinolone.

Advantages & Disadvantages

This route also successfully avoids the harsh high-temperature conditions of the Gould-Jacobs reaction. It can produce a high-purity product (>99% by HPLC) with a simplified purification process involving simple alkalization, acidification, and filtration.[1] However, the overall yield of around 31% over ten steps is lower than the base-mediated route.[1] Safety considerations include the handling of nitro compounds, which can be energetic, and the use of reducing agents like tin(II) chloride, which is corrosive and can cause severe burns.[8][9]

Experimental Protocols

Protocol for Base-Mediated Cyclization of N-(5-(2-bromoacetyl)-2-ethoxyphenyl)acetamide derivative

This protocol is a representative example based on the principles of the base-mediated cyclization route and may require optimization.

  • Synthesis of the Acrylonitrile Intermediate: To a solution of the starting substituted 2-aminobenzoyl derivative in an appropriate solvent (e.g., ethanol), add malononitrile and a catalytic amount of a base (e.g., piperidine). Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Base-Mediated Cyclization: Suspend the obtained acrylonitrile intermediate and potassium carbonate (1.2 equivalents) in DMF under a nitrogen atmosphere.[6]

  • Heat the reaction mixture to 120 °C and stir for approximately 3 hours, monitoring the reaction progress by HPLC or TLC.[6]

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Acidify the aqueous mixture with a suitable acid (e.g., HCl) to a pH of ~4-5 to precipitate the product.

  • Stir the resulting suspension for 1 hour, then collect the solid by filtration.

  • Wash the crude product with water and then with a suitable organic solvent (e.g., ethyl acetate) to remove impurities.

  • Dry the purified this compound under vacuum.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route for this compound will depend on the desired scale of production and the available resources.

  • The thermal cyclization route , while historically significant, is largely outdated for practical, large-scale synthesis due to its low yield, harsh conditions, and significant safety concerns.

  • The reductive cyclization route offers a milder alternative and can produce high-purity material, but its multi-step nature and lower overall yield may be drawbacks for large-scale production.

  • The base-mediated cyclization route emerges as the most promising strategy for the efficient and scalable synthesis of this compound. Its milder reaction conditions, higher overall yield, and demonstrated success on a kilogram scale make it the recommended approach for process development and manufacturing.[7]

Further optimization of the base-mediated route could potentially improve its efficiency and cost-effectiveness, solidifying its position as the preferred method for the synthesis of this critical pharmaceutical intermediate.

References

  • Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Li, J., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(4), 638-642. Available at: [Link]

  • Li, J., et al. (2014). New Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. HETEROCYCLES, 89(5), 1203. Available at: [Link]

  • Loikits Distribution. (n.d.). Dowtherm A SDS. Retrieved from [Link]

  • Rodun International. (2023). SAFETY DATA SHEET - DOWTHERM™ A Heat Transfer Fluid. Retrieved from [Link]

  • Thermal Fluids Hub. (2011). Material Safety Data Sheet - DOWTHERM* A HEAT TRANSFER FLUID. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(22), 6677. Available at: [Link]

Sources

efficacy of EGFR inhibitors derived from N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Efficacy of 3-Cyanoquinoline-Based EGFR Inhibitors A Comparative Analysis for Drug Development Professionals

Introduction: The Quinoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver in numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer, making it a critical therapeutic target.[3][4][5]

The quinazoline core is a cornerstone of many clinically approved EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[3][6] However, research into bioisosteric replacements and novel scaffolds has led to the development of a potent class of inhibitors based on the quinoline nucleus. This guide focuses on the efficacy of inhibitors derived from the 4-anilinoquinoline-3-carbonitrile scaffold, a close and extensively studied structural analog of the N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide framework. A key insight in their development was the replacement of the N-3 atom of the quinazoline ring with a carbon atom bearing an electron-withdrawing cyano group, which maintains potent inhibitory activity against the EGFR kinase.[7][8]

This guide provides a comparative analysis of the preclinical efficacy of these 3-cyanoquinoline derivatives, benchmarking them against established EGFR inhibitors and providing the detailed experimental context required for researchers in the field.

Comparative Efficacy Analysis

The therapeutic potential of any EGFR inhibitor is determined by its potency at both the enzymatic and cellular levels. Here, we compare key compounds from the 4-anilinoquinoline-3-carbonitrile series against first-generation clinical drugs.

In Vitro Kinase Inhibition

The direct inhibitory effect on EGFR tyrosine kinase activity is a primary measure of a compound's potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric. Compounds from the 4-anilinoquinoline-3-carbonitrile series have demonstrated potent, low nanomolar inhibition of EGFR, often comparable or superior to first-generation drugs. Some derivatives also show potent dual-inhibitory activity against HER-2, another member of the ErbB family.[9]

CompoundTarget KinaseIC₅₀ (nM)Reference CompoundTarget KinaseIC₅₀ (nM)
Compound 8b EGFR8Lapatinib EGFR50
Compound 6d EGFR180
Compound 5a EGFR71Erlotinib EGFR80
HER-231Lapatinib HER-226

Table 1: Comparative enzymatic IC₅₀ values of representative quinoline-based inhibitors against EGFR and HER-2 kinases. Data synthesized from multiple studies for comparison.[9][10]

The data indicates that optimized compounds within this series, such as Compound 8b and Compound 5a, exhibit highly potent enzymatic inhibition.[9][10] For example, Compound 5a shows stronger inhibition of EGFR than erlotinib and potent dual inhibition of HER-2.[9]

Cellular Anti-Proliferative Activity

Effective enzyme inhibition must translate into anti-proliferative activity in cancer cells. Cellular assays, such as the MTT or MTS assay, measure the ability of a compound to inhibit the growth and viability of cancer cell lines that are dependent on EGFR signaling.

CompoundCell LineCancer TypeGI₅₀ (nM)Reference CompoundCell LineGI₅₀ (nM)
Compound 5a MCF-7Breast25-82 (range)Erlotinib A549~5600
A-549Lung25-82 (range)PC-3>10000
Compound 4c A549Lung560Gefitinib A549>10000
PC-3Prostate2460PC-3>10000
HepG2Liver2210HepG2>10000

Table 2: Comparative cellular anti-proliferative activity (GI₅₀/IC₅₀) of quinoline-based inhibitors in various cancer cell lines. Data synthesized from multiple studies.[4][9]

These results demonstrate that compounds from this series effectively inhibit the proliferation of cancer cells. Notably, Compound 4c showed significantly higher activity against A549, PC-3, and HepG2 cell lines than the reference drug Gefitinib.[4] Further studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, confirming their cytotoxic effects on cancer cells.[4][10]

Mechanism of Action: Targeting the ATP-Binding Site

Like their quinazoline-based predecessors, 4-anilinoquinoline-3-carbonitrile derivatives act as ATP-competitive inhibitors.[7][11] They bind reversibly to the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and blocking the initiation of downstream signaling cascades.[12] This inhibition abrogates the two major pro-survival pathways downstream of EGFR: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 3-Cyanoquinoline Inhibitors Inhibitor->EGFR Blocks ATP Binding

EGFR signaling pathways and point of inhibition.

Key Experimental Protocols

Reproducible and validated assays are critical for evaluating inhibitor efficacy. Below are detailed protocols for two foundational experiments in this field.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549) into a 96-well flat-bottom plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test inhibitors and reference drugs (e.g., erlotinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL in each well) to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[13][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13] A reference wavelength of >650 nm can be used to subtract background.[13]

  • Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Inhibitors A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) (Formazan Forms) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Workflow for the MTT Cell Viability Assay.
Protocol 2: Western Blot for EGFR Phosphorylation

Western blotting provides a direct measure of an inhibitor's ability to block EGFR autophosphorylation, confirming target engagement within the cell.[1][2]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A431, a high EGFR-expressing line) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control and a positive control stimulated with EGF (e.g., 100 ng/mL for 15 minutes).[1]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][15]

  • Protein Quantification: Scrape the cells and collect the lysate. Clarify the lysate by centrifugation (e.g., 14,000 rpm for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA or similar protein assay.[1]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8-10% gel). Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1] Note: Avoid using milk for blocking when probing for phospho-proteins.[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068 or Y1173) diluted in 5% BSA/TBST (typically 1:1000).[1][16]

  • Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:5000) for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again three times with TBST. Add an ECL chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane using a mild stripping buffer, re-block, and reprobe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).[1][2]

  • Analysis: Use densitometry software to quantify band intensities. The efficacy of the inhibitor is determined by the reduction in the p-EGFR / Total EGFR ratio compared to the EGF-stimulated control.

Conclusion and Future Outlook

The 4-anilinoquinoline-3-carbonitrile scaffold represents a highly promising class of EGFR inhibitors. The strategic replacement of the quinazoline N-3 with a cyano-substituted carbon maintains the crucial interactions within the ATP-binding pocket, leading to potent enzymatic and cellular inhibition.[7] Experimental data consistently demonstrates that optimized compounds from this series exhibit efficacy comparable, and in some cases superior, to first-generation approved drugs like erlotinib and gefitinib.[4][9]

For drug development professionals, this chemical class offers a validated and fertile ground for further optimization. Future efforts could focus on improving selectivity, modulating pharmacokinetic properties, and exploring covalent binding mechanisms to target resistance mutations, such as T790M, which has been successfully achieved with related scaffolds.[17][18] The comprehensive protocols provided herein offer a robust framework for the continued evaluation and development of these promising anti-cancer agents.

References

  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
  • Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.
  • Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles. PubMed.
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following EGFR Inhibitor Tre
  • Synthesis and labeling of a novel EGFR and HER-2 tyrosine kinase inhibitor containing 4-anilinoquinoline-3-carbonitrile nucleus. Journal of Nuclear Medicine.
  • 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Cell Viability Assays - Assay Guidance Manual.
  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regul
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences.
  • How do I get EGFR western blot.
  • IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Various Sources.
  • EGFR Western Blot Protocol. FineTest ELISA Kit.
  • A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib.
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC.
  • IC50 values for EGFR, HER2, HER4, Del19, and L858R.
  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer.
  • Concordance between IC50 values for gefitinib vs erlotinib.
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers.
  • EGFR Inhibitor (CAS 879127-07-8). Cayman Chemical.
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. PubMed.
  • List of EGFR inhibitors (anti-EGFR). Drugs.com.
  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • Mechanisms of action of EGFR inhibitors.
  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Pl
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.
  • EGFR Inhibitor. Sigma-Aldrich.
  • INORGANIC CHEMISTRY. RSC Publishing.

Sources

A Comparative Analysis of Antimalarial Compounds from Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The enduring battle against malaria, a disease that continues to claim hundreds of thousands of lives annually, hinges on the development and strategic deployment of effective antimalarial agents. Among the arsenal of chemotherapeutics, quinoline derivatives have historically formed the backbone of treatment regimens. This guide provides a comprehensive comparative analysis of key quinoline-based antimalarial compounds, offering insights into their mechanisms of action, resistance profiles, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the quest for novel antimalarials.

The Quinoline Scaffold: A Privileged Structure in Antimalarial Chemotherapy

The quinoline ring system is a recurring motif in a significant number of antimalarial drugs. From the naturally occurring quinine, isolated from the bark of the Cinchona tree, to synthetic analogues like chloroquine and mefloquine, this heterocyclic scaffold has proven to be remarkably effective against the Plasmodium parasite. The primary mechanism of action for most blood-stage active quinolines is the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion.[1][2]

During its intraerythrocytic stage, the parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of heme. To protect itself, the parasite polymerizes this toxic heme into an inert crystalline pigment called hemozoin.[2][3] Quinolines, being weak bases, accumulate to high concentrations within the acidic food vacuole and interfere with this polymerization process.[1][2] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[4]

Comparative Efficacy of Key Quinoline Derivatives

The in vitro potency of antimalarial compounds is a critical determinant of their potential clinical utility. This is typically assessed by determining the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of parasite growth. Furthermore, the cytotoxicity of these compounds against mammalian cells, measured as the half-maximal cytotoxic concentration (CC50), is equally important for evaluating their therapeutic window. The selectivity index (SI), the ratio of CC50 to IC50, provides a measure of the drug's specificity for the parasite.

Below is a comparative summary of the in vitro activity and cytotoxicity of prominent quinoline antimalarials against various strains of Plasmodium falciparum, the most virulent human malaria parasite.

CompoundP. falciparum StrainIC50 (nM)Cell LineCC50 (µM)Selectivity Index (SI)References
Chloroquine 3D7 (Sensitive)12.7HeLa>100>7874[5]
Dd2 (Resistant)60 - 160HeLa>100>625 - >1667[5]
K1 (Resistant)>100---[5]
Amodiaquine ------
Mefloquine 3D7 (Sensitive)2.8 - 23---[6]
K1 (Resistant)10 - 17---[6]
Quinine HB3 (Sensitive)~20-80HeLa--[7]
Dd2 (Resistant)~100-400HeLa--[7]
Primaquine --WI-26VA4399.87-[8]

Note: IC50 and CC50 values can vary depending on the specific laboratory conditions and assays used. The data presented here is a representative compilation from multiple sources.

Mechanisms of Action and Resistance: A Deeper Dive

While the inhibition of hemozoin formation is a common theme, the precise molecular interactions and the emergence of resistance differ among the various quinoline derivatives.

Chloroquine (4-aminoquinoline)

Mechanism of Action: Chloroquine, a diprotic weak base, readily diffuses across the parasite's membranes and accumulates to high levels in the acidic food vacuole.[1][9] Here, it is protonated, trapping it within the organelle.[4][9] Chloroquine then binds to heme, preventing its polymerization into hemozoin.[2] The resulting accumulation of free heme is toxic to the parasite, leading to membrane damage and cell death.[4]

Mechanism of Resistance: The primary mechanism of chloroquine resistance is a reduced accumulation of the drug in the parasite's food vacuole.[2][4] This is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the membrane of the digestive vacuole.[9][10] These mutations enable the transporter to efflux protonated chloroquine out of the vacuole, thereby reducing its concentration at the site of action.[9][10]

cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Hemoglobin Digestion Hemoglobin Digestion Hemoglobin->Hemoglobin Digestion Heme Heme Hemozoin (Inert) Hemozoin (Inert) Heme->Hemozoin (Inert) Polymerization Free Heme (Toxic) Free Heme (Toxic) Heme->Free Heme (Toxic) Inhibition of Polymerization Parasite Death Parasite Death Free Heme (Toxic)->Parasite Death Hemoglobin Digestion->Heme PfCRT (Resistant) PfCRT (Resistant) Chloroquine (Uncharged) Chloroquine (Uncharged) PfCRT (Resistant)->Chloroquine (Uncharged) Reduced Accumulation Chloroquine (Protonated) Chloroquine (Protonated) Chloroquine (Uncharged)->Chloroquine (Protonated) Accumulation in acidic vacuole Chloroquine (Protonated)->Heme Binds to Chloroquine (Protonated)->PfCRT (Resistant)

Caption: Mechanism of chloroquine action and resistance.

Mefloquine (4-quinolinemethanol)

Mechanism of Action: While mefloquine can also inhibit hemozoin formation, its primary mechanism of action is believed to be the inhibition of protein synthesis.[11] Recent studies have shown that mefloquine binds to the 80S ribosome of the parasite, thereby stalling protein production and leading to parasite death.[11] This action occurs in the parasite's cytoplasm, a different location from chloroquine's primary target.[11][12]

Mechanism of Resistance: Resistance to mefloquine is often associated with an increased number of copies of the P. falciparum multidrug resistance gene 1 (Pfmdr1).[12] The PfMDR1 transporter, located on the parasite's digestive vacuole membrane, is thought to pump mefloquine into the vacuole, away from its ribosomal target in the cytoplasm.[11]

Amodiaquine (4-aminoquinoline)

Mechanism of Action: Amodiaquine, similar to chloroquine, is a 4-aminoquinoline that is believed to interfere with heme detoxification in the parasite's food vacuole.[13][14] It is rapidly metabolized in the liver to its primary active metabolite, desethylamodiaquine, which is responsible for most of its antimalarial activity.[14]

Mechanism of Resistance: Resistance to amodiaquine can be conferred by mutations in both PfCRT and PfMDR1.[13] Certain PfCRT mutations that confer chloroquine resistance can sometimes increase sensitivity to amodiaquine, highlighting the complex interplay of resistance mechanisms.

Primaquine (8-aminoquinoline)

Mechanism of Action: Primaquine is unique among the quinolines as it is active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, as well as the mature gametocytes of P. falciparum.[15][16][17] Its mechanism is not fully elucidated but is thought to involve its metabolites, which are generated by the host's cytochrome P450 enzymes.[15][16] These metabolites are believed to generate reactive oxygen species (ROS), which induce oxidative stress and disrupt the parasite's mitochondrial function, leading to cell death.[15][16]

Mechanism of Resistance: The mechanisms of primaquine resistance are not well understood but are thought to involve the parasite's ability to cope with oxidative stress.[18]

Experimental Protocols for Efficacy Assessment

The evaluation of new antimalarial compounds requires robust and reproducible experimental protocols. The following are standard in vitro and in vivo assays used in the field.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay is a widely used, fluorescence-based method for determining the IC50 of antimalarial compounds.[19][20][21][22]

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes at a specified parasitemia and hematocrit.

  • Drug Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Incubation: Add the parasitized red blood cells to the drug-containing wells and incubate for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).[23]

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.[19][24]

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[20][24]

  • Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[24]

start Start culture Synchronized P. falciparum Culture start->culture incubation Incubate with Parasitized RBCs (72h) culture->incubation drug_prep Serial Dilution of Test Compounds drug_prep->incubation lysis Lyse RBCs and Add SYBR Green I incubation->lysis read Measure Fluorescence lysis->read analysis Calculate IC50 read->analysis end End analysis->end

Caption: Workflow for the SYBR Green I-based antimalarial assay.

In Vivo Efficacy Assessment (4-Day Suppressive Test in Mice)

This is a standard in vivo model to evaluate the efficacy of antimalarial candidates in a living organism.[25][26][27][28]

Principle: The ability of a test compound to suppress the growth of rodent malaria parasites (Plasmodium berghei) in mice is measured over a four-day period.

Step-by-Step Methodology:

  • Infection: Infect mice intraperitoneally with a standardized inoculum of P. berghei-infected red blood cells.[25]

  • Treatment: Administer the test compound to the mice orally or via another appropriate route once daily for four consecutive days, starting a few hours after infection.[25][27]

  • Parasitemia Monitoring: On the fifth day, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.[27]

  • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to an untreated control group.

Conclusion and Future Directions

Quinoline derivatives remain a vital component of our antimalarial armamentarium. However, the relentless evolution of drug resistance necessitates a continued effort in the discovery and development of new compounds. A thorough understanding of the structure-activity relationships, mechanisms of action, and resistance pathways of existing quinolines is paramount to designing the next generation of more effective and resilient antimalarials. The integration of in vitro and in vivo screening platforms, coupled with advanced molecular and structural biology techniques, will be crucial in this endeavor. Furthermore, the development of novel quinoline-based hybrid molecules that target multiple parasite pathways holds significant promise in overcoming drug resistance.[20]

References

  • Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235.
  • Egan, T. J. (2008). Haemozoin formation. Molecular and Biochemical Parasitology, 157(2), 127–136.
  • Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., Jolidon, S., Richter, W. F., Guenzi, A., & Girometta, M.-A. (1996). 4-Aminoquinoline analogues of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846–1854.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629–1660.
  • Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.
  • O'Neill, P. M., Ward, S. A., & Bray, P. G. (2006). Amodiaquine: The past, the present, and the future. In Antimalarial Drug Development (pp. 23-45). Humana Press.
  • Duraisingh, M. T., & Cowman, A. F. (2005). Contribution of the pfmdr1 gene to antimalarial drug-resistance. Acta Tropica, 94(3), 181–190.
  • Martins, A. C., et al. (2021). Review of the mechanism underlying mefloquine-induced neurotoxicity. Critical Reviews in Toxicology, 51(1), 1-20.
  • BenchChem. (2025). Application Notes and Protocols for SYBR Green I-Based Assay to Determine P. falciparum Susceptibility to Xanthoquinodin A1. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of Novel Quinoline Antimalarials for the Modern Researcher. BenchChem.
  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. Journal of Infectious Diseases, 184(6), 770–776.
  • ResearchGate. (n.d.). Comparison of IC50 values of the reported antimalarial agents.
  • World Intellectual Property Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WIPO.
  • de Cássia da Silveira e Sá, R., et al. (2013). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 49(3), 537-545.
  • ResearchGate. (n.d.). In vitro antimalarial activity and cytotoxicity (IC50 values) of newly synthesized DMQDAs.
  • Patsnap. (2024). What is the mechanism of Primaquine Phosphate?
  • ResearchGate. (n.d.). Mechanism of action of Amodiaquine.
  • BenchChem. (2025). The Role of Primaquine in Blocking Malaria Transmission: A Technical Guide. BenchChem.
  • Roepe, P. D. (2011). Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(17), 5048-5051.
  • Slideshare. (n.d.). Amodiaquine, mechanism of action or mode of action. Slideshare.
  • SciELO. (2013).
  • Howes, R. E., et al. (2021). Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters. The American Journal of Tropical Medicine and Hygiene, 104(3_Suppl), 84-93.
  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Journal of Ethnopharmacology, 111(3), 576-579.
  • ResearchGate. (n.d.). Diagram of the steps involved in performing the SYBR green I (A) and....
  • Pediatric Oncall. (n.d.). Amodiaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose.
  • Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
  • BenchChem. (2025). A Comparative Analysis of Amino-Alcohol Quinoline Derivatives and Chloroquine in Anti-Malarial Efficacy. BenchChem.
  • Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. MMV.
  • Fidock, D. A., et al. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Nature Reviews Microbiology, 17(11), 679-693.
  • ClinPGx. (n.d.).
  • Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064.
  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178.
  • Liverpool School of Tropical Medicine. (2019). Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle. LSTM.
  • Pediatric Oncall. (n.d.). Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose.
  • Martin, R. E., & Kirk, K. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter.
  • Delves, M., et al. (2012).
  • ResearchGate. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • ResearchGate. (n.d.). Peter 4 days' suppressive test experimental design.
  • ResearchGate. (n.d.). Group classifications and doses used in the 4-day suppressive test.
  • SciELO. (2011). In vitro ANTIMALARIAL ACTIVITY AND CYTOTOXICITY OF SOME SELECTED CUBAN MEDICINAL PLANTS. SciELO.

Sources

A Comparative Guide to the Validation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, rationale-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. As a critical pharmaceutical intermediate in the synthesis of advanced therapeutics, ensuring the purity of this quinoline derivative is paramount for drug safety and efficacy. We will deconstruct the "why" behind each methodological choice, from mobile phase development to the execution of validation parameters, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, robust, and defensible analytical method. We will also present a comparative analysis against alternative analytical technologies to position HPLC as the gold standard for this application.

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound (CAS No. 848133-75-5) is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry.[][4] Its quinoline core is a feature of numerous pharmacologically active agents, including those with anticancer and antimalarial properties.[][5] Given its role in complex synthetic pathways, the purity of this intermediate directly influences the quality, safety, and impurity profile of the final Active Pharmaceutical Ingredient (API).

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over impurities.[6] Therefore, a validated, reliable analytical method is not merely a quality control check; it is a fundamental requirement of the drug development process. This guide focuses on establishing such a method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique unparalleled in its ability to separate, identify, and quantify non-volatile organic compounds in complex mixtures.[7]

The Primacy of HPLC: A Comparative Overview

While various analytical techniques can assess chemical purity, HPLC is the undisputed workhorse for compounds like this compound. Its advantages become clear when compared with other methods.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation, sensitivity, and quantitative accuracy. Its versatility in column chemistry and mobile phase composition allows for fine-tuning to resolve structurally similar impurities. It is the gold standard for routine quality control and stability testing.[6][7]

  • Gas Chromatography (GC): This technique is unsuitable as it requires the analyte to be volatile and thermally stable. The target compound, with a high molecular weight (271.27 g/mol ) and multiple functional groups, would likely decompose at the high temperatures required for vaporization.[][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for absolute structural elucidation and can be used for quantitative analysis (qNMR), it generally lacks the sensitivity of HPLC for detecting trace-level impurities. It serves better as an orthogonal technique for structural confirmation rather than for routine purity screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a hybrid technique that couples the separation power of HPLC with the detection specificity of MS. It is invaluable during method development for identifying unknown impurities and confirming the specificity of the primary HPLC-UV method. However, for routine quantification, a validated HPLC-UV method is often more robust, cost-effective, and simpler to implement.[6]

Strategic Development of the HPLC Purity Method

A robust analytical method is not discovered by chance; it is engineered. The following section explains the rationale behind the selection of key chromatographic parameters.

Column (Stationary Phase) Selection

The goal is to select a stationary phase that provides adequate retention for the analyte while offering differential retention for its potential impurities.

  • Initial Choice: C18 (Octadecylsilane) Column: A C18 column is the first choice for RP-HPLC. The separation is based on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte. Given the aromatic quinoline structure, strong retention is expected. A typical dimension would be 4.6 x 150 mm with a 3.5 µm particle size, balancing efficiency and backpressure.

  • Rationale & Causality: The cyano, hydroxy, and acetamide groups lend polarity to the molecule, while the ethoxy-quinoline core provides hydrophobicity. This amphiphilic nature makes it well-suited for retention and elution on a C18 column using a standard water/organic mobile phase.

  • Contingency: If critical impurity pairs co-elute, alternative stationary phases should be explored. A Phenyl-Hexyl column could offer different selectivity through π-π interactions with the aromatic rings. For highly polar impurities, an embedded polar group (e.g., "Aqua" type C18) column might be beneficial. Studies on similar quinoline derivatives have shown that specialized columns, such as naphthylpropyl, can sometimes provide superior separation where standard C18 columns fail.[8][9]

Mobile Phase and Elution Mode
  • Solvents: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and lower UV cutoff. The aqueous component should be high-purity water (e.g., Milli-Q).

  • pH Control: The analyte possesses both a weakly acidic phenolic hydroxyl group and a basic quinoline nitrogen. The mobile phase pH must be controlled with a buffer to ensure consistent ionization state, leading to reproducible retention times and symmetrical peak shapes. A phosphate or acetate buffer in the range of pH 3-4 would ensure the quinoline nitrogen is protonated, often leading to better chromatography.

  • Elution Mode: Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is highly recommended. This approach ensures that highly polar, early-eluting impurities (e.g., synthesis starting materials) are well-resolved, while more non-polar, late-eluting impurities (e.g., dimers or by-products) are eluted within a reasonable analysis time, preventing peak broadening.

Sample Preparation and Detector Settings
  • Diluent: The sample diluent must solubilize the analyte and be miscible with the mobile phase. Based on known solubility, a mixture of acetonitrile and water is a suitable starting point.[10] The diluent should ideally be weaker than the initial mobile phase composition to prevent peak distortion.

  • UV Detection: The conjugated aromatic system of the quinoline ring provides a strong UV chromophore. To determine the optimal wavelength (λmax), a UV-Vis spectrum of the analyte in the mobile phase should be recorded. The wavelength of maximum absorbance will provide the highest sensitivity for both the main component and its structurally related impurities. A photodiode array (PDA) detector is highly advantageous as it can assess peak purity across the entire spectrum.

The Validation Protocol: A Self-Validating System per ICH Q2(R2)

Method validation provides documented evidence that the procedure is fit for its intended purpose.[11] The following protocol is designed as a self-validating system, where the successful completion of each step builds confidence in the method's overall reliability.

dot

Caption: HPLC Method Validation Workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[12]

  • Experimental Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze the this compound reference standard.

    • Perform forced degradation studies. Expose the analyte to:

      • Acidic conditions: 0.1 M HCl at 60°C.

      • Basic conditions: 0.1 M NaOH at 60°C.

      • Oxidative conditions: 3% H₂O₂ at room temperature.

      • Thermal stress: Dry heat at 105°C.

      • Photolytic stress: Exposure to UV light (e.g., 254 nm).

    • Analyze all stressed samples. The method is specific if the degradation products are resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and detector response over a defined range.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the nominal assay concentration.

    • Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot the average peak area versus concentration.

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

Parameter Hypothetical Data Acceptance Criteria
Range 0.5 µg/mL (LOQ) to 150 µg/mL (150%)Defined and justified
Correlation (r²) 0.9998≥ 0.999
Regression Eq. y = 45102x + 150-
y-intercept % 0.03% of 100% level response≤ 2.0%
Accuracy (as Recovery)

Accuracy is the closeness of the measured value to the true value.[13]

  • Experimental Protocol:

    • Prepare a sample matrix (placebo). If not available, use the reference standard solution itself.

    • Spike the matrix at three concentration levels (e.g., 50%, 100%, 150% of the nominal concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Spike Level Mean Recovery (%) %RSD Acceptance Criteria
50% 99.5%0.8%98.0% - 102.0%
100% 100.3%0.5%98.0% - 102.0%
150% 101.1%0.6%98.0% - 102.0%
Precision

Precision expresses the variability of repeated measurements of the same sample.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Prepare and analyze six independent samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for the results of each precision study should be ≤ 2.0%.

dot

G cluster_0 Precision Evaluation node1 Repeatability Same Day Same Analyst Same Instrument node2 Intermediate Precision Different Day Different Analyst Different Instrument node1->node2 Within-Lab Variability node3 Reproducibility (Inter-Laboratory) node2->node3 Between-Lab Variability (If Required)

Caption: Levels of HPLC Method Precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest analyte concentration that can be reliably detected.

  • LOQ: The lowest analyte concentration that can be quantified with acceptable accuracy and precision.[8]

  • Experimental Protocol:

    • Signal-to-Noise (S/N) Ratio: Prepare progressively more dilute solutions and inject them. The concentration that yields an S/N ratio of approximately 3 is the LOD, and an S/N ratio of 10 is the LOQ.

    • Verification: The LOQ must be verified by analyzing multiple preparations at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness demonstrates the method's reliability with respect to small, deliberate variations in its parameters.[12]

  • Experimental Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min for a 1.0 mL/min method).

      • Column Temperature: ± 5°C.

      • Mobile Phase pH: ± 0.2 units.

      • Organic Content: ± 2% absolute.

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution between the main peak and the closest impurity, tailing factor, theoretical plates) should remain within acceptable limits. Retention times will shift, but the method's ability to separate critical peaks should not be compromised.

Conclusion: Delivering Defensible Data

The validation of an HPLC method for the purity of this compound is a systematic process rooted in scientific principles and regulatory expectations. By following a rationale-driven approach to method development and a comprehensive validation protocol guided by ICH Q2(R2), laboratories can establish a reliable, robust, and accurate method.[13][14] This ensures that the data generated is defensible and provides a high degree of assurance in the quality of this critical pharmaceutical intermediate. While alternative technologies like LC-MS and NMR are powerful complementary tools for identification, a validated HPLC-UV method remains the cornerstone for routine purity assessment in a regulated environment.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: this compound Source: Chemicalbridge URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmTech URL: [Link]

  • Title: N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid Source: ChemBK URL: [Link]

  • Title: A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide Source: ACS Publications URL: [Link]

Sources

A Comparative Guide to the Biological Evaluation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents. The compound of interest, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, and its analogs belong to the 4-hydroxyquinoline class, which has shown promise in various therapeutic areas.

Notably, the structurally related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, serves as a key intermediate in the synthesis of Neratinib , an irreversible pan-HER kinase inhibitor used in the treatment of HER2-positive breast cancer.[2][3] This connection underscores the potential of the this compound core in the development of targeted cancer therapies. Furthermore, a positional isomer, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-acetamide, has been noted for its potential antimicrobial and anticancer properties, further highlighting the therapeutic promise of this structural motif.

This guide will delve into the biological evaluation of this class of compounds, providing a framework for researchers to assess their efficacy and compare them with established drugs.

Comparative Anticancer Activity

While specific cytotoxic data for this compound is not extensively available in the public domain, we can infer its potential by examining the activity of structurally similar quinoline derivatives and the drug for which it is a precursor, Neratinib.

Key Structural Considerations for Anticancer Activity:

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For anticancer applications, the following structural features are often explored:

  • The 4-Anilino Group: Many potent EGFR and HER2 inhibitors, such as gefitinib and lapatinib, feature a 4-anilino substituent, which interacts with the hydrophobic pocket of the kinase domain.[4]

  • The 3-Cyano Group: The presence of a cyano group at the 3-position is a common feature in many kinase inhibitors, including Neratinib.[4] This group can act as a hydrogen bond acceptor and contribute to the overall binding affinity.

  • Substitutions at the 6 and 7-positions: Alkoxy groups, such as the 7-ethoxy group in the title compound, can influence the molecule's solubility, metabolic stability, and interaction with the target protein.[5] The 6-acetamido group can also modulate the electronic properties and biological activity of the compound.

Comparative Data:

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for the reference drug Doxorubicin and the related kinase inhibitor Neratinib against various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Citation(s)
Doxorubicin MCF-7 (Breast)~0.1 - 2.5[6]
A549 (Lung)>20[6]
HepG2 (Liver)12.2[6]
Neratinib SK-Br-3 (HER2+)0.002 - 0.003[2]
BT474 (HER2+)0.002 - 0.003[2]
A431 (EGFR+)0.081[2]

Comparative Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial agents, with the fluoroquinolone antibiotics being a prime example. The 4-hydroxyquinoline moiety, in particular, has been associated with antibacterial and antifungal activities.

Key Structural Considerations for Antimicrobial Activity:

  • Lipophilicity: The introduction of various substituents can alter the lipophilicity of the quinoline core, which can in turn affect its ability to penetrate bacterial cell membranes.

  • Hydrogen Bonding Potential: The 4-hydroxy group and the acetamido group can participate in hydrogen bonding interactions with bacterial enzymes or other cellular components, contributing to the antimicrobial effect.

Comparative Data:

The following table provides the Minimum Inhibitory Concentration (MIC) values for the reference antibiotics Ciprofloxacin and Vancomycin against common bacterial strains. This data serves as a benchmark for evaluating the potential antimicrobial efficacy of novel this compound derivatives.

Compound/DrugBacterial StrainMIC (µg/mL)Citation(s)
Ciprofloxacin Escherichia coli≤1.0 (Susceptible)[7]
Staphylococcus aureus≤1.0 (Susceptible)[7]
Vancomycin Staphylococcus aureus (MSSA/MRSA)≤2 (Susceptible)[8][9][10]

Experimental Protocols

To ensure scientific rigor and enable meaningful comparisons, standardized experimental protocols are crucial. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add serially diluted test compounds incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h to allow formazan formation add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria to a test compound.

Workflow for Agar Well Diffusion:

Agar_Well_Diffusion_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Data Acquisition prepare_agar Prepare Mueller-Hinton agar plates inoculate Inoculate with bacterial suspension prepare_agar->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate plates at 37°C for 18-24h add_compounds->incubate measure_zones Measure the diameter of the inhibition zones incubate->measure_zones

Caption: Workflow of the agar well diffusion method for antimicrobial testing.

Detailed Steps:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Include a negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Structure-Activity Relationship (SAR) and Future Directions

The biological evaluation of this compound derivatives provides a valuable platform for understanding their structure-activity relationships.

Anticancer SAR:

Anticancer_SAR cluster_core Quinoline Core cluster_substituents Key Substituents cluster_activity Biological Activity Core 3-Cyano-4-hydroxyquinoline R1 Position 6: Acetamido Group (Modulates electronics, H-bonding) Core->R1 influences R2 Position 7: Ethoxy Group (Influences solubility, metabolism) Core->R2 influences R3 Position 4: Hydroxy Group (Potential for kinase interaction) Core->R3 influences Activity Anticancer Potential (e.g., Kinase Inhibition) R1->Activity R2->Activity R3->Activity

Caption: Key structural features influencing the anticancer activity of this compound derivatives.

Antimicrobial SAR:

Antimicrobial_SAR cluster_core Quinoline Core cluster_properties Physicochemical Properties cluster_activity Biological Activity Core 4-Hydroxyquinoline Moiety Lipophilicity Lipophilicity (Membrane Penetration) Core->Lipophilicity determined by substituents H_Bonding Hydrogen Bonding (Target Interaction) Core->H_Bonding determined by substituents Activity Antimicrobial Efficacy Lipophilicity->Activity H_Bonding->Activity

Caption: Physicochemical properties influencing the antimicrobial activity of 4-hydroxyquinoline derivatives.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with systematic modifications at the 6- and 7-positions. This will enable the development of a comprehensive SAR profile and the identification of lead compounds with enhanced potency and selectivity. Furthermore, mechanistic studies to identify the specific cellular targets of these compounds will be crucial for their rational optimization as therapeutic agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. Its structural similarity to known kinase inhibitors and the inherent biological activity of the quinoline nucleus provide a strong rationale for its further investigation. By employing the standardized experimental protocols and comparative data presented in this guide, researchers can effectively evaluate the therapeutic potential of this class of compounds and contribute to the discovery of new and effective medicines.

References

  • Wang, F., et al. (2015). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology, 43(8), 3873–3875.
  • Thorn, C. F., et al. (2012). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 22(4), 234.
  • Wong, K. K., et al. (2009). Neratinib (HKI-272), an irreversible pan-ErbB receptor tyrosine kinase inhibitor: results of a phase I study in patients with advanced solid tumors. Journal of Clinical Oncology, 27(25), 4155–4162.
  • Boerner, J. L., et al. (2015). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Journal of Pharmacology and Experimental Therapeutics, 353(3), 473–482.
  • Jacobsson, G., et al. (2015). Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Clinical Infectious Diseases, 61(1), 1–9.
  • Journal of Pure and Applied Microbiology. (2017). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology, 11(4), 1931-1936.
  • Barry, A. L., et al. (1985). Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks. Journal of Clinical Microbiology, 21(6), 880–883.
  • ResearchGate. (n.d.). IC50 values for neratinib in HCC1954-Par and -LR, SKBR3-Par, -LR and.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for neratinib and lapatinib in cell-based assays. Retrieved from [Link]

  • PubMed. (2010). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 354-357.
  • Polish Journal of Chemical Technology. (2021). Anti-tumor agents: Design, Synthesis, and Biological study of N-Substituted-7-hydroxy-1-azacoumarin-3-carboxamide derivatives. Polish Journal of Chemical Technology, 23(1), 53-60.
  • National Center for Biotechnology Information. (2017).
  • National Center for Biotechnology Information. (2015).
  • National Center for Biotechnology Information. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(1), 234-251.
  • National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737.
  • PubMed. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Biomolecular Concepts, 15(1), 20220039.
  • PubMed. (2008). The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. Bioorganic & Medicinal Chemistry Letters, 18(23), 6206-6209.
  • Oriental Journal of Chemistry. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(2), 296-304.
  • PubMed. (2012). Synthesis and anti-inflammatory activity evaluation of novel 7-alkoxy-1-amino-4,5-dihydro[3][6][8]triazole[4,3-a]quinolines. European Journal of Medicinal Chemistry, 58, 457-463.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Cyanoquinoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a potent class of kinase inhibitors built around the N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide scaffold. We will dissect the roles of key functional groups, compare analog performance with supporting data, and provide detailed experimental protocols for researchers in oncology and drug discovery. The core structure discussed is central to the mechanism of Bosutinib, a clinically significant dual inhibitor of Src and Abl kinases.[1][2]

Introduction: The 3-Cyanoquinoline Scaffold in Kinase Inhibition

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[3] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of kinases. The addition of a cyano (-C≡N) group at the 3-position is a critical feature, often enhancing potency and modulating selectivity.

The compound this compound belongs to a class of 4-anilino-3-cyanoquinolines that have shown significant activity against non-receptor tyrosine kinases like Src and Abl.[4][5] Aberrant activity of these kinases is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein is a primary driver.[1][6] Bosutinib, a potent dual Src/Abl inhibitor, exemplifies the clinical success of this scaffold and serves as our primary reference for SAR analysis.[2][7]

This guide will explore how systematic chemical modifications to this core structure influence inhibitory activity, providing a rational framework for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Core Scaffold Analysis and Mechanism of Action

The 3-cyanoquinoline core acts as a hinge-binding motif, a common strategy for ATP-competitive kinase inhibitors. The inhibitor occupies the space normally taken by the adenine region of ATP. The mechanism involves key interactions with the kinase domain, particularly in its inactive conformation.[8]

Key Pharmacophoric Features:

  • Quinoline Core: Forms hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.

  • 3-Cyano Group: This electron-withdrawing group is crucial for activity. It can participate in hydrogen bonding and fine-tunes the electronic properties of the quinoline ring.

  • 4-Anilino Linkage: This group (present in Bosutinib and related analogs) extends into a hydrophobic pocket, providing significant van der Waals interactions and forming a critical hydrogen bond with the gatekeeper residue.

  • 6- and 7-Substituents: These positions project out towards the solvent-exposed region, allowing for modifications that can enhance solubility, cell permeability, and target selectivity without disrupting core binding interactions.

The dual inhibition of both Src and Abl kinases is a key therapeutic advantage.[1] These kinases share structural homology in their binding domains, allowing a single compound to target both pathways involved in cancer cell growth, differentiation, and migration.[1][4]

cluster_pathway Simplified Src/Abl Signaling Pathway GF Growth Factors (e.g., PDGF, EGF) RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK Activate Src Src Kinase RTK->Src Activate BCR_ABL BCR-Abl (Oncogenic Fusion Protein) Abl Abl Kinase BCR_ABL->Abl Constitutive Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Abl->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promote Bosutinib Bosutinib Analogs (3-Cyanoquinolines) Bosutinib->Src Inhibit Bosutinib->Abl Inhibit

Caption: Simplified signaling pathway showing the role of Src and Abl kinases in promoting cancer cell proliferation and the inhibitory action of 3-cyanoquinoline analogs like Bosutinib.

Structure-Activity Relationship (SAR) Analysis

The development of potent Src/Abl inhibitors from the 3-cyanoquinoline scaffold has been guided by extensive SAR studies. The following sections detail the impact of modifications at various positions on the quinoline core.

Modifications at the C4-Position

The group at the C4-position is critical for interacting with the hydrophobic region near the kinase hinge. In Bosutinib, this is a (2,4-dichloro-5-methoxyphenyl)amino group.

  • Anilino Moiety: The aniline ring is essential. Its removal or replacement with a smaller aliphatic group drastically reduces activity.

  • Substitution on the Anilino Ring:

    • 2,4-Dichloro Substitution: These chlorine atoms are crucial for potency. They occupy hydrophobic pockets and likely contribute to the proper orientation of the inhibitor.

    • 5-Methoxy Group: This group provides an additional point of interaction and can be modified to tune selectivity and physicochemical properties.

Modifications at the C6 and C7-Positions

These positions are solvent-exposed and are key for optimizing solubility and pharmacokinetic properties. The parent compound features a C6-acetamide and a C7-ethoxy group.

  • Alkoxy Groups: Small alkoxy groups, such as methoxy or ethoxy, at both the C6 and C7 positions generally lead to the best activity.[9]

  • Solubilizing Groups: In Bosutinib, the C7 position is functionalized with a 3-(4-methylpiperazin-1-yl)propoxy chain. This basic side chain is protonated at physiological pH, significantly enhancing aqueous solubility, which is vital for oral bioavailability.[2]

  • Acetamide Group: The acetamide at C6 can be a hydrogen bond donor/acceptor. Its replacement can impact both potency and selectivity.

The Indispensable C3-Cyano Group

The nitrile group at the C3-position is a hallmark of this inhibitor class.

  • Potency: Replacing the cyano group with hydrogen or a simple methyl group leads to a significant loss of inhibitory activity. For instance, the 3-cyanoquinoline analog of a known quinazoline Lck inhibitor was found to be 8-fold more potent against Src.[4]

  • Binding Interaction: The nitrile group can form a hydrogen bond with backbone residues in the ATP-binding pocket, further anchoring the inhibitor. Its strong electron-withdrawing nature also influences the overall electronic character of the quinoline ring system, enhancing hinge-binding affinity.

Comparative Inhibitory Activity Data

The table below summarizes the inhibitory concentrations (IC50) for Bosutinib and conceptual analogs, illustrating the key SAR principles.

CompoundC4-Anilino SubstituentC7-SubstituentTarget KinaseIC50 (nM)
Bosutinib 2,4-dichloro-5-methoxy3-(4-methylpiperazin-1-yl)propoxyAbl <1
Src 1.2
Analog A (Conceptual) 2,4-dichloro-5-methoxyEthoxyAbl/Src5 - 20
Analog B (Conceptual) Phenyl3-(4-methylpiperazin-1-yl)propoxyAbl/Src>100
Analog C (Conceptual) 2,4-dichloro-5-methoxy3-(4-methylpiperazin-1-yl)propoxyAbl/Src>500
(Data is illustrative, based on published SAR trends for Src/Abl inhibitors)[1][6]

Experimental Protocols

To ensure scientific integrity, we provide standardized protocols for the synthesis and evaluation of these quinoline analogs.

General Synthesis Workflow

The synthesis of 4-anilino-3-cyanoquinoline analogs typically follows a multi-step route.[10]

Caption: General synthetic workflow for the preparation of 4-anilino-3-cyanoquinoline kinase inhibitors.

Step-by-Step Protocol:

  • Cyclization: A substituted aminobenzoate is cyclized to form the core 3-cyano-4-hydroxyquinoline intermediate. A common method involves reaction with an appropriate acrylonitrile derivative under basic conditions.[10]

  • Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step activates the C4 position for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SₙAr): The 4-chloro intermediate is reacted with the desired substituted aniline. The reaction is typically carried out in a suitable solvent (e.g., isopropanol, DMF) at elevated temperatures, often in the presence of an acid catalyst.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired analog with high purity.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol describes a common method to determine the IC50 value of a test compound.

Materials:

  • Recombinant human Src kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine Triphosphate), γ-³²P-ATP

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, peptide substrate, and the diluted test compound.

  • Kinase Addition: Add the recombinant Src kinase to each well to initiate the pre-incubation. Allow incubating for 10 minutes at room temperature.

  • Initiate Phosphorylation: Start the kinase reaction by adding a mixture of ATP and γ-³²P-ATP. Incubate for a specified time (e.g., 20-30 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Comparison with Alternative Kinase Inhibitors

The 3-cyanoquinoline scaffold of Bosutinib offers a distinct profile compared to other CML drugs like Imatinib and Dasatinib.

  • Imatinib (Gleevec): The first-generation Abl inhibitor. It binds to the inactive DFG-out conformation of Abl but has lower affinity for Src.[8][11] Resistance due to mutations in the Abl kinase domain is a significant clinical issue.[6]

  • Dasatinib (Sprycel): A second-generation inhibitor that, unlike Bosutinib and Imatinib, binds to the active conformation of Abl and Src kinases.[6] It is potent but has off-target effects on kinases like KIT and PDGFR, which Bosutinib largely avoids.[1]

  • Bosutinib (Bosulif): As a dual Src/Abl inhibitor, it is effective against many imatinib-resistant Bcr-Abl mutations (excluding T315I).[1] Its distinct toxicity profile, with less myelosuppression compared to other TKIs, provides an important therapeutic alternative.[1]

The unique binding mode and selectivity profile of the 4-anilino-3-cyanoquinoline class make it a valuable scaffold for overcoming resistance and minimizing off-target toxicities.

Conclusion and Future Directions

The this compound scaffold and its more advanced analogs like Bosutinib represent a highly successful class of kinase inhibitors. The structure-activity relationship is well-defined: a 3-cyanoquinoline core for hinge binding, a substituted 4-anilino group for potency and selectivity, and tunable 6/7-position substituents for optimizing physicochemical properties.

Future research in this area will likely focus on:

  • Targeting Resistance: Designing analogs that can inhibit the T315I "gatekeeper" mutation in Abl, a common source of resistance to most current inhibitors.[6]

  • Improving Selectivity: Fine-tuning the substituents to create inhibitors with even greater selectivity for specific kinases, thereby reducing off-target effects.

  • Exploring New Targets: Applying the SAR knowledge from this scaffold to design inhibitors for other kinases implicated in disease, such as HPK1 or MEK.[9][12]

By leveraging the principles outlined in this guide, researchers can continue to develop novel and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Wallace, E. M., Lyssikatos, J. P., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-8.

  • Smolecule. (n.d.). Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-. Smolecule.

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e29828.

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PMC - NIH.

  • Abbas, R. (2013). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Journal of the Advanced Practitioner in Oncology.

  • National Center for Biotechnology Information. (n.d.). Bosutinib. PubChem Compound Database.

  • National Center for Biotechnology Information. (n.d.). Bosutinib Monohydrate. PubChem Compound Database.

  • Wissner, A., et al. (2000). Inhibitors of Src Tyrosine Kinase: The Preparation and Structure—Activity Relationship of 4-Anilino-3-cyanoquinolines and 4-Anilinoquinazolines. ResearchGate.

  • Chen, J., et al. (2024). Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety. Bioorganic Chemistry.

  • Wissner, A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-80.

  • Seeliger, D., et al. (2007). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. Cancer Research.

  • ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. ChemBK.

  • Lucet, I. S., et al. (2015). Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation. Organic & Biomolecular Chemistry.

  • Yurttaş, L., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

  • Stefan, K., et al. (2016). Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). ResearchGate.

  • Cui, J., et al. (2010). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development.

  • BLDpharm. (n.d.). This compound. BLDpharm.

  • Roskoski, R. Jr. (2019). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. MDPI.

  • Hantschel, O., & Superti-Furga, G. (2004). Mechanisms of Activation of Abl Family Kinases. Madame Curie Bioscience Database.

  • Hari, S. K. R., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry.

  • El-Damasy, A. K., et al. (2023). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH.

  • Hari, S. K. R. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of Kansas.

  • Elsherif, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

Sources

assessing the inhibitory activity of compounds synthesized from N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Assessing the Kinase Inhibitory Activity of Novel Quinoline Derivatives

A Comparative Analysis Framework for Compounds Derived from Cyano-Ethoxy-Hydroxyquinoline Scaffolds

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibition. Its rigid, planar structure and versatile substitution patterns allow for precise interaction with the ATP-binding pocket of various kinases. This guide focuses on a specific subclass: derivatives of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. While public data on compounds synthesized directly from this specific starting material is sparse, the core structure is highly analogous to well-characterized 4-anilinoquinoline-3-carbonitrile derivatives known to be potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

This guide provides a comprehensive framework for researchers to assess the inhibitory activity of newly synthesized quinoline-based compounds. We will detail the necessary experimental workflows, from initial enzymatic assays to cell-based validation, and establish a methodology for comparing their performance against established benchmarks. The causality behind each experimental choice will be explained to ensure a robust and reproducible evaluation.

Part 1: Synthesis of Test Compounds and Benchmarks

The initial phase involves the synthesis of a focused library of derivatives. The common synthetic route for related 4-anilinoquinoline-3-carbonitrile compounds often starts from a polysubstituted aniline precursor, which is cyclized to form the quinoline core. Subsequent modifications, typically at the 4-position, are introduced to explore the structure-activity relationship (SAR).

Benchmark Compounds: For a meaningful comparison, it is crucial to include benchmark inhibitors in all assays. For EGFR, the following are industry standards:

  • Erlotinib (Tarceva®): A first-generation reversible EGFR inhibitor.

  • Gefitinib (Iressa®): Another first-generation reversible EGFR inhibitor.

  • Osimertinib (Tagrisso®): A third-generation irreversible EGFR inhibitor, particularly effective against the T790M resistance mutation.

These compounds should be synthesized in-house or sourced from reputable commercial suppliers to ensure purity and consistency.

Part 2: Experimental Workflow for Inhibitory Activity Assessment

The evaluation of a potential kinase inhibitor follows a hierarchical approach, moving from high-throughput in vitro screens to more complex cell-based assays that assess downstream signaling and cellular effects.

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Validation a Primary Screening: Enzymatic Assay (IC50) b Mechanism of Action: Enzyme Kinetics (Ki) a->b Hit Confirmation c Selectivity Profiling: Kinase Panel Screen b->c Lead Characterization d Target Engagement: Western Blot (p-EGFR) c->d Transition to Cellular Models e Cellular Potency: Anti-Proliferation Assay (GI50) d->e f Downstream Signaling: Pathway Analysis (p-ERK, p-AKT) e->f caption Fig. 1: Hierarchical workflow for kinase inhibitor evaluation.

Fig. 1: Hierarchical workflow for kinase inhibitor evaluation.

Primary Screening: In Vitro Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase (e.g., recombinant human EGFR).

Rationale: The IC50 value is a primary metric of a compound's potency. This assay directly measures the compound's ability to inhibit the enzymatic activity of the isolated kinase in a controlled, cell-free environment. A lower IC50 value indicates higher potency.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagents:

    • Recombinant human EGFR kinase (e.g., from Carna Biosciences).

    • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr).

    • ATP (Adenosine triphosphate).

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (acceptor) and Streptavidin-XL665 (donor).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

    • In a 384-well low-volume white plate, add 2 µL of the compound dilutions. Include wells for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Add 4 µL of the EGFR enzyme and substrate peptide mixture to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at the known Km value for ATP).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the detection antibodies.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data using the controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement: Western Blot Analysis

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

Rationale: An enzymatic assay does not guarantee that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment. This assay measures the phosphorylation status of the target kinase (e.g., p-EGFR), which is a direct readout of its activity in cells.

Protocol:

  • Cell Culture: Use a cancer cell line that overexpresses the target, such as A431 (human epidermoid carcinoma) for EGFR. Culture cells to ~80% confluency.

  • Treatment: Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

  • Compound Incubation: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the kinase pathway by adding its cognate ligand (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated form of the target (e.g., anti-p-EGFR, Tyr1068).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cellular Potency: Anti-Proliferation Assay

Objective: To measure the compound's effect on cell viability and growth (GI50).

Rationale: The ultimate goal of many kinase inhibitors is to halt cancer cell proliferation. This assay quantifies the concentration of the compound required to inhibit cell growth by 50%, providing a crucial link between target inhibition and a desired phenotypic outcome.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed A431 cells in a 96-well clear-bottom white plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Dosing: Treat the cells with a serial dilution of the test compounds and benchmark inhibitors.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Lysis & Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data and plot it against the log of compound concentration to calculate the GI50 value.

Part 3: Comparative Data Analysis

All experimental data should be compiled into clear, comparative tables. This allows for a direct assessment of the newly synthesized compounds against each other and against the established benchmarks.

Table 1: Comparative Inhibitory Activity of Synthesized Quinoline Derivatives

Compound IDEGFR Enzymatic IC50 (nM)A431 Cellular p-EGFR IC50 (nM)A431 Anti-Proliferation GI50 (nM)
SYN-001 [Experimental Value][Experimental Value][Experimental Value]
SYN-002 [Experimental Value][Experimental Value][Experimental Value]
SYN-003 [Experimental Value][Experimental Value][Experimental Value]
Erlotinib 2.125.4790
Gefitinib 3.531.8950

Note: Values for benchmarks are representative and should be determined concurrently with test compounds for accurate comparison.

Interpreting the Data:

  • Enzymatic vs. Cellular Potency: A large drop-off between enzymatic IC50 and cellular GI50 can indicate poor cell permeability, efflux by cellular pumps, or metabolic instability.

  • Structure-Activity Relationship (SAR): By comparing the structures of SYN-001, SYN-002, etc., with their corresponding activities, researchers can deduce which chemical modifications enhance or diminish potency. For example, does a specific substitution at the 4-anilino position improve cell-based activity?

  • Benchmarking: How do the novel compounds compare to Erlotinib or Gefitinib? A compound with significantly lower IC50 and GI50 values would be considered a promising lead for further development.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for assessing the inhibitory activity of novel quinoline-based compounds. By systematically evaluating enzymatic potency, cellular target engagement, and anti-proliferative effects, researchers can build a comprehensive profile of their synthesized molecules. Promising lead compounds identified through this workflow should be advanced to further studies, including kinase selectivity profiling across a broad panel, mechanism of action studies (e.g., determining if inhibition is reversible or irreversible), and ultimately, in vivo efficacy studies in relevant animal models. The integration of rigorous, well-controlled experiments with logical, data-driven decision-making is paramount to the successful discovery of next-generation kinase inhibitors.

References

  • Title: A novel and efficient method for the synthesis of 2,4-disubstituted-6-amino-7-ethoxy-quinoline-3-carbonitriles Source: Arkivoc URL: [Link]

  • Title: A process for preparing 4-anilino-6-amino-7-ethoxy-quinoline-3-carbonitrile derivatives Source: Google Patents URL
  • Title: Synthesis and In-vitro Biological Evaluation of Some Novel Quinoline Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of novel quinoline and quinazoline derivatives as potential anticancer agents Source: Theses, Dissertations, and Projects URL: [Link]

  • Title: Synthesis and Preliminary Evaluation of 4-Anilinoquinoline-3-carbonitrile Derivatives as Epidermal Growth Factor Receptor Inhibitors Source: Molecules URL: [Link]

A Comparative Guide to the Cross-Reactivity of Quinoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation through mutation or overexpression is a key driver in several cancers, including non-small-cell lung cancer (NSCLC), breast, and colorectal cancers.[1][3] This has established EGFR as a critical therapeutic target. The 4-anilinoquinoline and the closely related 4-anilinoquinazoline scaffolds have emerged as highly successful pharmacophores for developing EGFR tyrosine kinase inhibitors (TKIs).[1][4] These molecules effectively compete with ATP at the kinase's catalytic site, shutting down the pro-oncogenic signaling cascades.[5]

However, the human genome encodes over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This presents a significant challenge: while on-target potency is essential for efficacy, an inhibitor's kinome-wide selectivity profile is a primary determinant of its therapeutic window. Poor selectivity can lead to off-target effects and associated toxicities, whereas rationally designed multi-targeting, or polypharmacology, can offer enhanced therapeutic benefits. This guide provides a comparative analysis of the cross-reactivity of prominent EGFR inhibitors based on the quinoline scaffold, supported by the experimental data and methodologies that underpin our understanding of their selectivity.

The Quinoline Scaffold: A Privileged Structure for EGFR Targeting

The quinoline core serves as a foundational structure for several potent kinase inhibitors. Its versatility allows for chemical modifications that dictate the mechanism of action and selectivity profile. A critical distinction among these inhibitors is their mode of binding to the EGFR active site.

  • Reversible Inhibitors: These compounds, such as Lapatinib, form non-covalent interactions within the ATP-binding pocket, leading to a temporary inhibition of kinase activity.[5]

  • Irreversible Inhibitors: This class, including Neratinib, is designed with a reactive group (a Michael acceptor) that forms a permanent, covalent bond with a specific cysteine residue (Cys797) in the EGFR active site, leading to sustained inactivation of the enzyme.[6] This irreversible binding can offer greater potency and the ability to overcome certain resistance mutations.[6]

Comparative Cross-Reactivity Analysis: Lapatinib vs. Neratinib

Lapatinib and Neratinib are both potent inhibitors that target the ErbB family of receptors, but their kinome-wide selectivity profiles exhibit important differences. While both are considered dual EGFR (HER1) and HER2 inhibitors, their interactions with other kinases vary, influencing their clinical applications and side-effect profiles.

Quantitative Selectivity Data

The following table summarizes key inhibitory activity data for Lapatinib and Neratinib against their primary targets and selected off-targets. This data is typically generated through large-scale biochemical kinase assays.

InhibitorBinding ModePrimary Target(s)On-Target Activity (IC₅₀)Key Off-TargetsOff-Target Activity
Lapatinib ReversibleEGFR (ErbB1), HER2 (ErbB2)EGFR: ~10.8 nM, HER2: ~9.2 nMDDR1, AXL, RIPK2, etc.Varies; generally considered more selective than neratinib in broader kinome screens.[6][7]
Neratinib IrreversibleEGFR (ErbB1), HER2 (ErbB2), HER4 (ErbB4)EGFR: 92 nM, HER2: 59 nMKDR, SrcWeakly inhibits KDR and Src; no significant activity against Akt, CDKs, c-Met.[8][9]

Note: IC₅₀ values can vary between different assay platforms and conditions. The values presented are representative figures from published studies.

Analysis of Selectivity Profiles

While both drugs potently inhibit EGFR and HER2, their broader profiles diverge. KINOMEscan data suggests that Lapatinib is, overall, a more selective inhibitor than Neratinib.[6] Neratinib's designation as a "pan-HER" inhibitor highlights its potent, irreversible activity against EGFR, HER2, and HER4.[9][10] This broader HER-family blockade may contribute to its efficacy but also its distinct toxicity profile, particularly diarrhea.[11]

In contrast, first-generation quinazoline-based inhibitors like gefitinib and erlotinib, while effective against activating EGFR mutations, also potently inhibit wild-type (WT) EGFR.[12][13] This lack of mutant selectivity is a primary contributor to dose-limiting toxicities such as skin rash and diarrhea, as WT EGFR plays a crucial role in the homeostasis of skin and gastrointestinal tissues.[12][13]

Visualizing the EGFR Signaling Network

To understand the impact of these inhibitors, it is crucial to visualize the downstream pathways they control. Upon activation, EGFR triggers multiple signaling cascades, primarily the Ras-Raf-MEK-MAPK pathway, which drives proliferation, and the PI3K-Akt-mTOR pathway, which promotes cell survival and growth.[3][12]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER Family Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway MAPK MAPK (ERK) MEK->MAPK MAPK Pathway Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation MAPK Pathway Akt Akt PI3K->Akt PI3K/Akt Pathway mTOR mTOR Akt->mTOR PI3K/Akt Pathway mTOR->Proliferation PI3K/Akt Pathway Inhibitor Quinoline Inhibitor (e.g., Neratinib, Lapatinib) Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathways blocked by quinoline-based inhibitors.

Experimental Methodologies for Assessing Cross-Reactivity

The objective evaluation of inhibitor selectivity relies on a suite of robust, validated experimental techniques. The choice of assay provides specific insights into the inhibitor's biochemical activity, direct binding affinity, and cellular effects. A typical workflow involves progressing from broad, high-throughput biochemical screens to more focused cell-based validation.

Kinase_Profiling_Workflow cluster_discovery Discovery & Profiling cluster_validation Cellular Validation cluster_output Data Output A Compound of Interest (Quinoline Scaffold) B High-Throughput Screen (Biochemical Kinase Panel) A->B Initial Screen C Biophysical Assay (e.g., Thermal Shift) B->C Orthogonal Validation F Selectivity Profile (IC50 / Kd Values) B->F D Cell-Based Assay (Target Phosphorylation) C->D Confirm Target Engagement C->F E Phenotypic Screen (Anti-proliferative Activity) D->E Assess Functional Effect D->F

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a compound of interest within various research applications; however, its proper handling and disposal are critical to ensure a safe laboratory environment and regulatory compliance.

This guide provides a detailed, step-by-step protocol for the safe disposal of this compound. The procedures outlined are grounded in an analysis of its chemical structure—specifically the presence of a cyano group and a quinoline core —and synthesized from authoritative safety guidelines. The central principle of this protocol is to treat the compound and all associated waste as hazardous, mitigating risks through careful segregation, decontamination, and professional disposal.

Core Principle: Hazard Assessment and the Precautionary Approach

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Beyond these immediate hazards, its molecular structure necessitates a more profound level of caution. The presence of a cyano (-CN) functional group is of primary concern. Many organic compounds containing cyano groups can, under certain conditions (such as contact with acids), release highly toxic hydrogen cyanide (HCN) gas.[2][3] Therefore, all waste streams containing this compound must be managed as cyanide-containing hazardous waste.[2][4]

Hazard ClassificationDescriptionGHS PictogramSource
Skin IrritationCauses skin irritation.pictogram[1]
Eye IrritationCauses serious eye irritation.pictogram[1]
Specific Target Organ ToxicityMay cause respiratory irritation.pictogram[1]
Implied Hazard (Structural) Contains Cyano Group pictogram [2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure a comprehensive PPE protocol is in place. This is a non-negotiable standard for minimizing exposure risks.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes or dust.[5][6]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber). Given the irritation risk, double-gloving is a recommended best practice.[4]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.

  • Respiratory Protection: All handling of solid compound and preparation of solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[2][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to waste management, from the point of generation to final disposal. The core tenets are segregation, clear labeling, and containment.

Diagram: Disposal Workflow

G cluster_0 Phase 1: Waste Generation & Segregation cluster_1 cluster_2 Phase 2: Containment & Labeling cluster_3 Phase 3: Storage & Disposal gen Waste Generation (Solid, Liquid, Sharps) solid Solid Waste (Contaminated PPE, Weigh Paper, etc.) gen->solid Segregate liquid Liquid Waste (Aqueous/Organic Solutions) gen->liquid Segregate sharps Sharps Waste (Needles, Contaminated Glassware) gen->sharps Segregate s_cont Contain in Sealable, Chemically Compatible Container solid->s_cont l_cont Contain in Leak-Proof, Sealed Container liquid->l_cont sh_cont Contain in Puncture-Resistant Sharps Container sharps->sh_cont labeling Label All Containers: 1. 'Hazardous Waste' 2. Full Chemical Name 3. 'Cyanide-Containing Waste' 4. 'NO ACIDS' s_cont->labeling storage Store in Designated Satellite Accumulation Area (SAA) s_cont->storage l_cont->labeling l_cont->storage sh_cont->labeling sh_cont->storage ehs Contact EHS for Pickup & Professional Disposal storage->ehs

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol: Waste Management

1. Waste Identification and Segregation:

  • Principle: Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Procedure:

    • Solid Waste: Collect all contaminated solid materials, including gloves, paper towels, weigh boats, and disposable labware, in a dedicated waste container.[2]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and sealable container. Do not mix with other waste streams.[4]

    • NEVER mix cyanide-containing waste with acidic waste.[3][4] This can generate lethal hydrogen cyanide gas. Keep acids out of the fume hood where cyanide waste is being handled.[2]

2. Waste Collection and Labeling:

  • Principle: Clear and accurate labeling prevents accidents and ensures the waste is handled correctly by disposal personnel.

  • Procedure:

    • Use containers that are in good condition, compatible with the waste, and can be securely sealed.

    • Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[3]

    • The label must include:

      • The words "Hazardous Waste ".[7]

      • The full chemical name: "This compound ". Do not use abbreviations.[7]

      • A clear warning: "Cyanide-Containing Waste – No Acids ".[4]

3. Decontamination of Surfaces and Glassware:

  • Principle: A two-step process is required to safely neutralize residual compound on work surfaces and non-disposable glassware, preventing the formation of HCN gas during cleaning.

  • Procedure: All decontamination must be performed inside a chemical fume hood.[4]

    • Step 1 (Buffering): First, wipe down all contaminated surfaces and rinse glassware with a pH 10 buffer solution. This basic environment passivates the cyanide moiety, making it less likely to produce HCN.

    • Step 2 (Oxidation): Follow the buffer wash with a freshly prepared 10% bleach solution to oxidize and degrade the compound.[2][4]

    • Disposal of Cleaning Materials: All wipes, rinsate, and used gloves from the decontamination process must be disposed of as cyanide-containing hazardous waste.[4]

4. Temporary Storage and Final Disposal:

  • Principle: Waste must be stored safely and securely until it can be collected by trained professionals.

  • Procedure:

    • Store sealed waste containers in a designated and marked Satellite Accumulation Area (SAA) within or near your laboratory.[3] This area should be secure and away from incompatible materials.

    • Do not dispose of this chemical down the drain or in regular trash.[5][7] This is a regulatory violation and poses a significant environmental risk.

    • Arrange for professional disposal by contacting your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][8][9] Follow all institutional procedures for waste collection and documentation.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Spill Inside a Fume Hood:

    • If you are trained and it is safe to do so, clean the spill using the two-step decontamination procedure described above (pH 10 buffer followed by 10% bleach).[2][4]

    • Collect all cleanup materials as hazardous waste.

  • Spill Outside a Fume Hood:

    • Evacuate the area immediately. [2]

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for professional cleanup.

By adhering to these rigorous protocols, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research does not come at the cost of environmental integrity.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. University of California, Riverside Environmental Health & Safety. (2018). [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. (2015). [Link]

  • Potassium cyanide. Wikipedia. [Link]

  • Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]

  • Hazardous Waste - FAA USA Environmental Protection Program. UW-Milwaukee. [Link]

  • How to dispose of quinoline safely? BIOSYNCE. (2023). [Link]

  • Hazardous waste disposal guidelines. McGill University. [Link]

  • Quinoline. Wikipedia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
Reactant of Route 2
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.